(2-Methoxy-4-methyl-phenoxy)-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-3-4-8(9(5-7)13-2)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBJABLUBELSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283887 | |
| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-23-1 | |
| Record name | 6270-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHOXY-4-METHYLPHENOXY)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Methoxy-4-methyl-phenoxy)-acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Introduction
This compound, a member of the phenoxyacetic acid class of organic compounds, represents a fascinating scaffold for chemical exploration.[1] While its more famous chlorinated relatives, such as 2,4-D and MCPA, are widely recognized for their potent herbicidal activities, the specific chemical and biological profile of this methoxy- and methyl-substituted analogue is less documented in publicly available literature.[2] This guide aims to provide a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry, analytical science, and the well-documented structure-activity relationships within the phenoxyacetic acid family to infer its properties and potential applications.[3]
This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential utility of novel phenoxyacetic acid derivatives. By providing detailed methodologies and explaining the scientific rationale behind them, we hope to empower fellow scientists to further investigate this and related compounds.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classic nucleophilic substitution reaction involves the formation of an ether from an organohalide and an alkoxide. In this specific case, the phenoxide of 2-methoxy-4-methylphenol (also known as creosol) acts as the nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.
Materials:
-
2-Methoxy-4-methylphenol (Creosol)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 6M
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation of the Phenol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 2-methoxy-4-methylphenol in an aqueous solution of a strong base (e.g., 30% NaOH). The base should be in molar excess to ensure complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The use of a phenol, which is more acidic than aliphatic alcohols, allows for the use of hydroxide bases rather than more reactive reagents like sodium metal.
-
-
Nucleophilic Substitution:
-
To the stirred phenoxide solution, add a slight molar excess of chloroacetic acid.
-
Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours. The elevated temperature increases the rate of the SN2 reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, dilute it with water.
-
Acidify the solution by slowly adding 6M HCl until the pH is acidic (test with litmus paper). This step protonates the carboxylate group of the product, causing the this compound to precipitate if its solubility in the acidic aqueous medium is low. It also neutralizes any unreacted phenoxide.
-
Extract the aqueous mixture with diethyl ether. The organic product will partition into the ether layer.
-
Wash the ether layer with water to remove any remaining inorganic salts.
-
To separate the desired carboxylic acid product from any unreacted phenol, extract the ether layer with a saturated sodium bicarbonate solution. The acidic product will be deprotonated by the weak base and move into the aqueous bicarbonate layer, while the less acidic phenol will remain in the ether layer.
-
Carefully collect the aqueous bicarbonate layer and re-acidify it with 6M HCl. The purified this compound will precipitate as a solid.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain a purified product.
-
Dry the purified crystals under vacuum.
-
Physicochemical Properties
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | PubChem |
| CAS Number | 6270-23-1 | Santa Cruz Biotechnology |
| Appearance | Expected to be a white to off-white crystalline solid, similar to other phenoxyacetic acids. | Analogy to related compounds |
| Melting Point | Not experimentally determined. Isomeric (2-methylphenoxy)acetic acid has a melting point of 155-157 °C. The methoxy group may slightly alter this. | Analogy to (2-Methylphenoxy)acetic acid |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure. | General property of carboxylic acids |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and diethyl ether. The carboxylic acid moiety will allow for solubility in aqueous base. | Structural analysis |
| pKa | Not experimentally determined. Methoxyacetic acid has a pKa of 3.57, which is lower (more acidic) than acetic acid (4.76) due to the electron-withdrawing inductive effect of the ether oxygen. A similar acidifying effect is expected here. | Analogy to methoxyacetic acid |
Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Methylene Protons (-O-CH₂-COOH): A singlet at approximately 4.6 ppm.
-
Methoxy Protons (-OCH₃): A singlet at approximately 3.8 ppm.
-
Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), with carbons attached to oxygen appearing more downfield.
-
Methylene Carbon (-O-CH₂-COOH): A signal around 65-70 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal around 20 ppm.
A predicted ¹³C NMR spectrum is available in the SpectraBase database, which can serve as a reference.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O-C Stretch (Ether): Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 196.
-
Fragmentation: Common fragmentation pathways for phenoxyacetic acids include the loss of the carboxylic acid group and cleavage of the ether bond.
Analytical Methodologies
The analysis of this compound in various matrices would likely employ chromatographic techniques, which are standard for this class of compounds.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the separation and quantification of phenoxyacetic acids.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. The acidic mobile phase is necessary to keep the carboxylic acid in its protonated form for better retention and peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 220-230 nm and 270-280 nm). For higher sensitivity and selectivity, mass spectrometry (LC-MS) can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of phenoxyacetic acids, but it typically requires derivatization to increase the volatility of the acidic analyte.
Derivatization and Analysis Workflow:
Caption: A typical workflow for the analysis of phenoxyacetic acids by GC-MS.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While no specific biological activity data has been published for this compound, we can infer potential activities based on the extensive research on the broader class of phenoxyacetic acids.
Plant Growth Regulation and Herbicidal Activity
Many phenoxyacetic acid derivatives are known to be synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry can lead to uncontrolled growth and death in susceptible plants, which is the basis for their use as herbicides.
Hypothesized Auxin-like Signaling Pathway:
Caption: A simplified, hypothetical signaling pathway for auxin-like activity.
The herbicidal activity of phenoxyacetic acids is highly dependent on the substitution pattern on the aromatic ring.[3] Generally, halogen substitutions at the 2- and 4-positions are associated with high herbicidal potency. The presence of a methoxy group at the 2-position and a methyl group at the 4-position in the target molecule makes its herbicidal activity uncertain without experimental validation. It is plausible that it may exhibit weaker herbicidal effects or act more as a plant growth regulator.
Potential Pharmaceutical Applications
Phenoxyacetic acid derivatives have also been investigated for a variety of pharmaceutical applications, including as:
-
Antisickling agents [4]
-
Endothelin receptor antagonists [1]
-
Radiotherapy sensitizers
-
Antimicrobial and anti-inflammatory agents [5]
The specific substitution pattern of this compound would need to be evaluated in relevant biological assays to determine if it possesses any of these activities. The combination of a methoxy and a methyl group provides a unique electronic and steric profile that could lead to novel biological interactions.
Conclusion
This compound is a structurally interesting member of the phenoxyacetic acid family that is readily accessible through well-established synthetic routes like the Williamson ether synthesis. While specific experimental data on its physicochemical properties and biological activities are currently limited, its chemical nature can be reliably predicted based on its structure and by analogy to related compounds. Its characterization can be achieved using standard spectroscopic and chromatographic techniques.
The rich history of diverse biological activities within the phenoxyacetic acid class suggests that this compound could be a valuable compound for further investigation in both agricultural and pharmaceutical research. This guide provides a solid foundation for scientists to begin their exploration of this promising molecule.
References
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved January 12, 2026, from [Link].
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G. P. G. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Boll Chim Farm, 139(2), 73-80. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxyphenyl acetic acid. Retrieved January 12, 2026, from [Link].
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Molecules. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]
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Stenutz, R. (n.d.). 2-methylphenoxyacetic acid. Retrieved January 12, 2026, from [Link].
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NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. Retrieved January 12, 2026, from [Link].
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PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
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Molecules. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link].
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ResearchGate. (2011). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved January 12, 2026, from [Link].
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NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved January 12, 2026, from [Link].
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SpectraBase. (n.d.). (2-formyl-4-methoxyphenoxy)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link].
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Retrieved from [Link]
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PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem, 17(20), 2453-2464. Retrieved from [Link]
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NIST. (n.d.). (4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
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ResearchGate. (2004). (2-Methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
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ChemBK. (2024). 4-Methylphenoxyacetic acid. Retrieved January 12, 2026, from [Link].
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ATB. (n.d.). (2-Methylphenoxy)aceticacid. Retrieved January 12, 2026, from [Link].
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NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved January 12, 2026, from [Link].
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MDPI. (2024). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). ZLY18. Retrieved January 12, 2026, from [Link].
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MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxyacetic acid. Retrieved January 12, 2026, from [Link].
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ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved January 12, 2026, from [Link].
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PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved January 12, 2026, from [Link].
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PubChem. (n.d.). (2-Formyl-4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved January 12, 2026, from [Link].
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
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MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. MDPI. Retrieved from [Link]
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Structure Elucidation of (2-Methoxy-4-methyl-phenoxy)-acetic acid: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The definitive characterization of a molecule's structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs mechanistic understanding, and is a prerequisite for regulatory approval. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of (2-Methoxy-4-methyl-phenoxy)-acetic acid (C₁₀H₁₂O₄), a substituted phenoxyacetic acid.[1][2] This class of compounds is significant, with many derivatives exhibiting biological activity as synthetic auxins and herbicides.[3][4] We will move beyond a simple listing of techniques to explain the causal logic behind the experimental workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction and Synthetic Context
This compound is an aromatic carboxylic acid derivative. Understanding its structure is crucial for predicting its physicochemical properties, reactivity, and biological interactions.[5][] The logical starting point for any structure elucidation is to consider its synthesis, as this provides a hypothetical structure to prove or disprove.
A common and efficient route to this class of compounds is the Williamson ether synthesis.
Synthetic Protocol: Williamson Ether Synthesis
-
Deprotonation: 2-methoxy-4-methylphenol is dissolved in a polar aprotic solvent (e.g., acetone) and treated with a moderate base, such as potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: Chloroacetic acid is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction.
-
Workup: After refluxing to drive the reaction to completion, an aqueous workup followed by acidification protonates the carboxylate, precipitating the desired this compound product.
This synthesis strongly suggests the connectivity shown below, which will be the target structure for our analytical validation.
The Elucidation Workflow: A Step-by-Step Validation
The structure elucidation process is a logical, sequential workflow where each step provides a piece of the puzzle. Mass spectrometry gives the overall formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Causality: The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We choose Electrospray Ionization (ESI) in negative ion mode because the carboxylic acid moiety is easily deprotonated to form a stable [M-H]⁻ anion, which is ideal for accurate mass measurement.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 50-500
-
Source Temperature: 120 °C
-
Internal Calibrant: Use a known reference compound (e.g., sodium formate) for real-time mass correction to ensure high accuracy.
-
-
Data Analysis: Identify the most abundant ion and compare its measured exact mass to the theoretical mass calculated for the deprotonated molecule, [C₁₀H₁₁O₄]⁻.
Expected Data & Interpretation
The molecular formula C₁₀H₁₂O₄ has a monoisotopic mass of 196.0736 Da.[1][7] The expected [M-H]⁻ ion, C₁₀H₁₁O₄⁻, would have a theoretical exact mass of 195.0663 Da. The HRMS experiment should yield a measured mass within 5 ppm of this value, confirming the elemental composition.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Monoisotopic Mass | 196.0736 Da | - |
| [M-H]⁻ Ion | C₁₀H₁₁O₄⁻ | - |
| Exact Mass of [M-H]⁻ | 195.0663 Da | 195.0663 ± 0.0010 Da |
Infrared Spectroscopy: Functional Group Identification
Expertise & Causality: With the molecular formula established, we must confirm the presence of the key functional groups predicted by our synthetic hypothesis: a carboxylic acid, an ether linkage, and an aromatic ring. FTIR spectroscopy is the ideal tool for this, as these groups have highly characteristic vibrational frequencies.[8]
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (baseline correction) and identify the key absorption bands.
Expected Data & Interpretation
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) | The exceptional broadness is due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[9][10][11] |
| ~2950 | Medium, Sharp | C-H Stretch (Aromatic & Aliphatic) | Confirms the presence of C-H bonds on the ring and methyl/methylene groups. |
| 1725-1700 | Very Strong, Sharp | C=O Stretch (Carboxylic Acid) | Confirms the carbonyl of the carboxylic acid.[8][10] |
| ~1610, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) | Characteristic vibrations of the benzene ring. |
| 1320-1210 | Strong | C-O Stretch (Ether & Carboxylic Acid) | Confirms the presence of both the aryl ether and carboxylic acid C-O bonds.[9] |
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the exact arrangement of atoms. 2D NMR experiments like COSY and HSQC are then used to validate these connections authoritatively.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Perform a D₂O shake experiment: add a drop of D₂O, shake the tube, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium and its signal will disappear, confirming its identity.[11]
-
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.
-
2D NMR Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to.
-
Expected Data & Interpretation
¹H NMR Spectrum (Predicted, 500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | Singlet, Broad | 1H | H -OOC- | Very deshielded due to the electronegative oxygens; signal disappears with D₂O.[11] |
| ~6.85 | d | 1H | Ar-H (H-6) | Ortho to the electron-donating -OCH₃ group. |
| ~6.75 | s | 1H | Ar-H (H-3) | Meta to -OCH₃ and ortho to -CH₃. |
| ~6.70 | d | 1H | Ar-H (H-5) | Ortho to the -CH₃ group. |
| ~4.65 | Singlet | 2H | -O-CH₂ -COOH | Deshielded by the adjacent ether oxygen and carboxyl group. |
| ~3.75 | Singlet | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |
| ~2.20 | Singlet | 3H | Ar-CH₃ | Typical chemical shift for an aryl methyl group. |
¹³C NMR Spectrum (Predicted, 125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.0 | C =O | Carboxylic acid carbonyl carbon.[10] |
| ~149.0 | C -OCH₂ | Aromatic carbon bonded to the ether side chain. |
| ~148.0 | C -OCH₃ | Aromatic carbon bonded to the methoxy group. |
| ~130.0 | C -CH₃ | Aromatic carbon bonded to the methyl group. |
| ~125.0 | Ar-C H | Aromatic methine carbon. |
| ~115.0 | Ar-C H | Aromatic methine carbon. |
| ~112.0 | Ar-C H | Aromatic methine carbon. |
| ~65.0 | -O-C H₂- | Methylene carbon, deshielded by oxygen. |
| ~55.5 | -OC H₃ | Methoxy carbon. |
| ~20.0 | Ar-C H₃ | Methyl carbon. |
2D NMR Interpretation
The HSQC spectrum is pivotal for final confirmation. It provides unambiguous correlations between the proton and carbon signals, solidifying the assignments made from the 1D spectra.
Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.
Conclusion: Synthesizing the Data for an Unambiguous Assignment
The structure of this compound is definitively confirmed by the seamless integration of all spectroscopic data:
-
HRMS established the correct molecular formula: C₁₀H₁₂O₄.
-
FTIR confirmed the presence of the required functional groups: a carboxylic acid (broad O-H, strong C=O), an aromatic ring, and C-O ether linkages.
-
¹H and ¹³C NMR provided the exact count of protons and carbons in unique chemical environments, consistent with the proposed structure.
-
2D NMR (HSQC & COSY) validated the connectivity, linking specific protons to their corresponding carbons and to adjacent protons, leaving no ambiguity in the final assignment.
This multi-technique, self-validating workflow provides an authoritative and robust protocol for the structure elucidation of novel compounds, ensuring the highest level of scientific rigor for research and development professionals.
References
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Wikipedia. MCPA . [Link]
-
CSIRO Publishing. Preparation and Crystal Structure of the Potentially Tridentate Substituted Phenoxyacetic Acid . Australian Journal of Chemistry. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles . [Link]
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An In-depth Technical Guide to (2-Methoxy-4-methyl-phenoxy)-acetic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Methoxy-4-methyl-phenoxy)-acetic acid (CAS No. 6270-23-1), a molecule with potential applications in agrochemical and pharmaceutical research. Drawing upon established principles of organic synthesis, analytical chemistry, and molecular biology, this document offers field-proven insights and detailed methodologies to support researchers in their exploration of this compound.
Molecular Profile and Physicochemical Properties
This compound is a carboxylic acid derivative of guaiacol, characterized by the presence of a methoxy and a methyl group on the phenoxy ring. These substitutions are anticipated to influence its biological activity and physicochemical properties compared to unsubstituted phenoxyacetic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6270-23-1 | |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | |
| Melting Point | Not experimentally reported. Expected to be a solid at room temperature based on related structures. | N/A |
| Boiling Point | Predicted: >300 °C | N/A |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | N/A |
Synthesis and Purification
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an α-halo acid.
Synthesis Workflow
The synthesis proceeds in two key steps: the formation of the sodium salt of 2-methoxy-4-methylphenol (4-methylguaiacol), followed by its reaction with a haloacetic acid, typically chloroacetic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of phenoxyacetic acids.
Materials:
-
2-Methoxy-4-methylphenol (4-methylguaiacol)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 2-methoxy-4-methylphenol in 20 mL of 3 M aqueous sodium hydroxide.
-
Reaction: To the stirred solution, add 12 mmol of chloroacetic acid. Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the crude product should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with two 20 mL portions of deionized water, followed by one 20 mL portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Analytical Characterization
Accurate characterization of the synthesized this compound is crucial for ensuring its purity and for subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for assessing the purity of the final product and for monitoring reaction progress.
Table 2: Representative HPLC Method for Phenoxyacetic Acids
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas chromatography-mass spectrometry (GC-MS) can also be employed, typically after derivatization to convert the carboxylic acid to a more volatile ester (e.g., methyl ester).
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural elucidation and confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl and methoxy carbons.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). The fragmentation pattern is expected to include characteristic losses of the carboxylic acid group and cleavage of the ether linkage.
Biological Activity and Mechanism of Action
The biological activity of this compound is not extensively documented in public literature. However, based on its structural similarity to known herbicides and other bioactive molecules, two primary mechanisms of action can be postulated.
Auxin-like Activity in Plants
Phenoxyacetic acids are a well-known class of synthetic auxins used as herbicides.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2][3] The primary mode of action involves binding to auxin-binding proteins (ABPs), which are key components of the auxin signaling pathway.[2]
Free Fatty Acid Receptor 1 (FFA1) Agonism in Mammalian Systems
Recent research has identified certain phenoxyacetic acid derivatives as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[4] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is involved in glucose-stimulated insulin secretion.[5] This finding suggests a potential therapeutic application for this class of compounds in the treatment of type 2 diabetes. The structure-activity relationship (SAR) for FFA1 agonism by phenoxyacetic acids is an active area of research.[1][2]
Detailed Experimental Protocol
This protocol is a generalized procedure for the Avena coleoptile curvature test.
Materials:
-
Avena sativa (oat) seeds
-
Agar
-
Petri dishes
-
Test compound dissolved in a suitable solvent (e.g., ethanol) and incorporated into agar blocks
-
Control agar blocks (with solvent only)
-
Ruler and protractor or imaging software for angle measurement
Procedure:
-
Seed Germination: Germinate Avena sativa seeds in complete darkness for 2-3 days until the coleoptiles are approximately 2-3 cm long. [6]2. First Decapitation: Under a dim red light, excise the apical 1-2 mm of the coleoptiles and place the tips on a 1.5% agar plate. Allow the tips to remain on the agar for 1-2 hours to collect the natural auxin. [7]3. Preparation of Agar Blocks: Cut the auxin-containing agar into small blocks of a standardized size (e.g., 2x2 mm). Prepare separate agar blocks containing known concentrations of the test compound and control blocks.
-
Second Decapitation: Decapitate the coleoptiles again, removing the top 3-5 mm. Gently pull and remove the primary leaf within the coleoptile. [7]5. Application of Agar Blocks: Place an agar block (control or test compound) asymmetrically on one side of the cut surface of the decapitated coleoptile. [8]6. Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes.
-
Measurement: After incubation, measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the compound in the agar block. [8]
Toxicology and Safety Considerations
-
Acute Toxicity: The GHS classification for this compound indicates it is harmful if swallowed. [9]For methoxyacetic acid, the oral LD50 in rats is reported to be between 1000-1500 mg/kg. [10]* Genotoxicity and Cytotoxicity: Some chlorinated phenoxyacetic acids have been shown to have cytotoxic and mutagenic effects. [1]The cytotoxic potential of phenoxyacetic acid derivatives against various cancer cell lines is an area of active research. [11]* Handling Precautions: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.
Environmental Fate
The environmental persistence and biodegradation of phenoxyacetic acids are influenced by their chemical structure and environmental conditions.
-
Biodegradation: The primary route of degradation in the environment is microbial metabolism. The ether linkage is a common site of initial cleavage, followed by ring opening and further degradation. The presence of methoxy and methyl groups may influence the rate and pathway of biodegradation.
-
Persistence: Phenoxyacetic acid herbicides can persist in the environment for weeks to months, depending on factors such as soil type, temperature, and microbial activity.
Conclusion
This compound is a compound with potential for further investigation in both agricultural and pharmaceutical research. Its synthesis is achievable through standard organic chemistry techniques, and its characterization can be accomplished using modern analytical methods. The postulated dual mechanism of action, as both a synthetic auxin and a potential FFA1 agonist, makes it an intriguing target for further study. This guide provides a solid foundation of technical information and detailed protocols to enable researchers to confidently work with and explore the properties and applications of this molecule.
References
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- The Genetic Toxicology of Phenoxy Acids Other Than 2,4,5-T.
- Nufarm (n.d.). PHENOXIES.
- Encyclopedia.pub (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, pp.65-135.
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- Australian Government Department of Health (2015). Acetic acid, methoxy-: Human health tier II assessment.
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- Alves, T. A. et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4).
- Environmental Health Directorate (2004). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid.
- Indian Ecological Society (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Journal of Ecology, 52(4), pp.755-762.
- Vedantu (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE.
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- Juniper Publishers (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
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- Royal Society of Chemistry (n.d.).
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(2-Methoxy-4-methyl-phenoxy)-acetic acid molecular weight
An In-Depth Technical Guide to (2-Methoxy-4-methyl-phenoxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its fundamental properties, synthesis, analytical methodologies, and applications, offering field-proven insights for professionals in research and development.
Core Compound Identity and Properties
This compound, with the CAS number 6270-23-1, is a polar aromatic acid.[] Its structure, featuring methoxy and methyl substituents on a phenoxyacetic acid backbone, makes it a versatile building block in organic synthesis.[][2]
Molecular Structure and Weight
The fundamental identity of a chemical compound begins with its structure and molecular weight, which dictates its reactivity and physical properties.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of key quantitative data provides a quick reference for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [3][4] |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [3] |
| Monoisotopic Mass | 196.07355886 Da | [3] |
| CAS Number | 6270-23-1 | [3][4] |
| Predicted XlogP | 1.3 | [5] |
| GHS Classification | Warning: Harmful if swallowed (Acute Tox. 4) | [3] |
Synthesis and Manufacturing Insights
The synthesis of this compound is crucial for its availability in research and industrial applications. A common and logical approach for this class of compounds is the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an α-halo acid or ester, followed by hydrolysis if an ester is used.
The causality behind this choice of pathway lies in its reliability and the ready availability of starting materials. The phenoxide, generated by deprotonating the phenol with a suitable base, acts as a potent nucleophile, readily displacing the halide from the acetic acid derivative.
Generalized Synthesis Workflow
The following diagram illustrates a plausible and efficient synthesis route.
Caption: Generalized workflow for the synthesis of this compound.
This process is analogous to methods described for synthesizing similar phenoxyacetic acids, where a hydroxy-functionalized aromatic compound is reacted with a bromoacetate ester in the presence of a base like potassium carbonate.[6]
Analytical Methodologies
Accurate and precise analytical methods are paramount for quality control, metabolic studies, and ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for the analysis of phenoxyacetic acids and related compounds.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method due to the polar and non-volatile nature of the carboxylic acid group.
Protocol: Reverse-Phase HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[8] The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength that matches the compound's absorbance maximum (typically around 230-280 nm for aromatic compounds).[8]
-
Injection Volume: 10 µL.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantitation according to standard guidelines.
Gas Chromatography (GC)
For GC analysis, the carboxylic acid group must be derivatized to increase its volatility.
Protocol: GC-FID/MS after Derivatization
-
Derivatization (Esterification):
-
The acid is converted to its methyl ester. This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with methanol in the presence of an acid catalyst (e.g., H₂SO₄).
-
This step is critical as it allows the analyte to volatilize without decomposition in the GC inlet.
-
-
Extraction:
-
The derivatized sample is extracted from the reaction mixture into an organic solvent (e.g., methylene chloride or hexane).
-
-
GC Conditions:
-
Column: A wide-bore, fused-silica capillary column.
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for definitive identification.[9]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically used to ensure good separation from any impurities or side-products.
-
Analytical Workflow Diagram
The following diagram outlines the decision-making process and steps for analyzing this compound.
Caption: Decision workflow for the chemical analysis of the target compound.
Applications in Research and Development
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple functional groups that can be selectively modified.
-
Pharmaceutical Synthesis: It serves as a building block for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[10] The phenoxyacetic acid moiety is a common structural motif in medicinal chemistry.
-
Agrochemicals: Its structural similarity to plant growth regulators (auxins) makes it a useful precursor in the development of herbicides.[10]
-
Fine Chemicals: The ability of its functional groups to undergo transformations like esterification, alkylation, and oxidation allows chemists to create a diverse range of novel molecules with tailored properties for specialized applications.[2]
Safety and Handling
Based on aggregated GHS information, this compound is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234326, (2-Methoxy-4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
-
MySkinRecipes. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. Retrieved January 12, 2026, from [Link].
-
PubChemLite. (n.d.). (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4). Retrieved January 12, 2026, from [Link].
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 12, 2026, from [Link].
-
SIELC Technologies. (2018). Separation of Methoxyacetic acid on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link].
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 12, 2026, from [Link].
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U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved January 12, 2026, from [Link].
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(2-Methoxy-4-methyl-phenoxy)-acetic acid discovery and history
An In-Depth Technical Guide to the Discovery and History of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Abstract
This compound is a member of the phenoxyacetic acid class of compounds, a group that holds significant historical importance in the development of modern agriculture through the discovery of synthetic auxin herbicides. While this specific molecule does not share the widespread fame of its chlorinated analogue, MCPA ((4-chloro-2-methylphenoxy)acetic acid), its scientific foundation is rooted in the revolutionary mid-20th-century research into plant growth regulators. This guide provides a comprehensive overview of the historical context of its discovery, the fundamental synthesis methodologies, its presumed mechanism of action based on its structural class, and its specific physicochemical properties. The narrative is designed for researchers, scientists, and drug development professionals, offering a technical yet accessible exploration of the science underpinning this class of molecules.
Historical Context: The Dawn of Synthetic Auxins
The story of this compound is intrinsically linked to the groundbreaking discovery of the first hormone herbicides in the 1940s. This era marked a paradigm shift in agriculture, moving from mechanical weed control to selective chemical solutions that transformed crop yields.[1]
The Auxin Precedent
Long before the development of synthetic herbicides, scientists were unraveling the mysteries of plant growth. In the late 19th century, Charles and Francis Darwin observed that a signal perceived in the tip of a plant coleoptile dictated the direction of its growth toward light.[2] This "transmittable substance" was later identified as auxin, a class of plant hormones that regulate cell elongation and other developmental processes. The primary natural auxin, indole-3-acetic acid (IAA), was first isolated from human urine and later identified in plants.[3][4] Scientists like Frits Went developed bioassays, such as the Avena coleoptile curvature test, which were instrumental in isolating and characterizing these growth-promoting substances.[3]
A Case of Multiple Discovery
The leap from understanding natural auxins to creating synthetic analogues with herbicidal properties occurred in the midst of World War II. The research was driven by the urgent need to increase food production. It was a remarkable case of near-simultaneous, independent discovery by four groups in the United Kingdom and the United States.[5]
-
William G. Templeman and associates at Imperial Chemical Industries (ICI) : In 1936, research began at ICI's Jealott's Hill research center.[6] Templeman found that high concentrations of the natural auxin IAA could halt plant growth and kill broadleaf plants within a cereal field.[6] This led his team to synthesize and test numerous related compounds, seeking greater stability and selective activity.
-
Philip S. Nutman and associates at Rothamsted Research : Concurrently, a group at the esteemed Rothamsted Experimental Station, the world's longest-running agricultural research institution, was also investigating plant growth regulators.[5][7]
-
Franklin D. Jones at the American Chemical Paint Company : Across the Atlantic, similar investigations were underway in the United States.[5]
-
Ezra Kraus and John Mitchell at the University of Chicago and the USDA : This group also independently explored the herbicidal potential of these compounds.[5]
Due to wartime secrecy, the usual scientific publication and patent processes were delayed, leading to some initial confusion about priority.[5] However, it is now recognized that these teams collectively deserve credit for discovering the potent and selective herbicidal activity of phenoxyacetic acids like 2,4-D and MCPA, which were introduced commercially around 1945.[1][6] The synthesis of MCPA was first reported by Synerholme and Zimmerman in 1945 and by Templeman and Foster in 1946.[8]
The development of this compound follows from this pioneering work. Once the core structure of phenoxyacetic acid was established as a potent "superauxin," it became a scaffold for extensive structure-activity relationship (SAR) studies. Researchers began systematically altering the substituents on the phenyl ring to modulate activity, selectivity, and physical properties. The synthesis of the methoxy and methyl-substituted analogue, the subject of this guide, would have been a logical step in this exploratory chemical research.
Synthesis and Physicochemical Properties
The synthesis of this compound is based on a classic and straightforward chemical reaction, the Williamson ether synthesis. This method is standard for the production of virtually all phenoxyacetic acid derivatives.
General Synthesis Protocol
The reaction involves the condensation of a substituted phenol with chloroacetic acid in the presence of a base.[6]
Step-by-Step Methodology:
-
Phenol Deprotonation: The precursor phenol, in this case, 2-methoxy-4-methylphenol (also known as creosol), is treated with a strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide salt. This deprotonation is crucial as it makes the oxygen atom a potent nucleophile.[9]
-
Nucleophilic Substitution: The sodium phenoxide solution is then reacted with a salt of chloroacetic acid (e.g., sodium chloroacetate). The phenoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction to form the ether linkage.[10]
-
Acidification: The resulting product is the sodium salt of the phenoxyacetic acid. To obtain the final carboxylic acid, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl). This protonates the carboxylate, causing the free acid to precipitate out of the aqueous solution.[9]
-
Purification: The crude product can be collected by filtration and purified by recrystallization.
The overall reaction is as follows: 2-methoxy-4-methylphenol + ClCH₂COOH + 2 NaOH → this compound sodium salt + NaCl + 2 H₂O this compound sodium salt + HCl → this compound + NaCl
Caption: General workflow for the synthesis of this compound.
The precursor, 2-methoxy-4-methylphenol, can be prepared by the methylation of homopyrocatechin or by the hydrogenation of vanillin.[11] It is also a natural component of wood creosote.[12]
Physicochemical Properties
This compound is a specialty chemical available for research purposes.[13] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [14] |
| CAS Number | 6270-23-1 | [13][14] |
| Molecular Formula | C₁₀H₁₂O₄ | [13][14] |
| Molecular Weight | 196.20 g/mol | [13][14] |
| InChIKey | UKBBJABLUBELSL-UHFFFAOYSA-N | [14] |
Mechanism of Action: A Synthetic Growth Hormone
Phenoxyacetic acids exert their biological effects by acting as mimics of the natural plant hormone IAA.[6] Because they are more resistant to degradation within the plant than IAA, they can be applied at concentrations that overwhelm the plant's normal hormonal balance, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible species, particularly broadleaf weeds.[15]
The Auxin Receptor and Signal Cascade
The molecular mode of action for auxins and auxinic herbicides is now understood in considerable detail.[16]
-
Perception: The auxin molecule (natural or synthetic) binds to a co-receptor complex. This complex consists of an F-box protein, such as TIR1 (Transport Inhibitor Response 1), and a transcriptional repressor protein from the Aux/IAA family.[16]
-
Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination, marking it for destruction by the 26S proteasome.[16]
-
Gene Activation: With the repressor removed, Auxin Response Factors (ARFs), which are transcription factors, are free to bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.[16]
-
Physiological Response: The over-expression of these genes leads to a cascade of downstream effects, including the rapid production of ethylene and abscisic acid.[15] This hormonal chaos disrupts cellular processes, causing epinasty (downward bending of leaves), stem twisting, and ultimately, senescence and tissue death.[15]
A key early response is the activation of plasma membrane H⁺-ATPases (proton pumps). This acidifies the cell wall, activating enzymes called expansins that loosen the cell wall structure, allowing for rapid, uncontrolled cell elongation.[17]
Caption: Simplified signaling pathway for synthetic auxin herbicides.
Conclusion
While this compound may not be a household name in the agrochemical industry, its existence is a direct consequence of one of the most significant discoveries in modern agricultural science. Its discovery and history are embedded in the broader narrative of the phenoxyacetic acid herbicides, a story of scientific curiosity, wartime necessity, and parallel innovation that revolutionized weed management. The straightforward synthesis and well-understood mechanism of action, both hallmarks of its chemical class, make it a valuable reference compound for researchers in herbicide science, plant physiology, and synthetic chemistry. This guide serves to contextualize the compound within its rich scientific heritage, providing a technical foundation for professionals in the field.
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Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297. [Link]
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PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
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Lichitsky, B. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
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An In-depth Technical Guide to the Biological Activity of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA)
Introduction
(2-Methoxy-4-methyl-phenoxy)-acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective and systemic phenoxy herbicide that has been widely used in agriculture since its introduction in 1945.[1] It is primarily utilized for the post-emergence control of broadleaf weeds in a variety of cereal crops, grasslands, and turf.[1][2][3] MCPA's efficacy and cost-effectiveness have made it a staple in weed management programs globally.[2] This technical guide provides a comprehensive overview of the biological activity of MCPA, delving into its mechanism of action, its effects on various organisms, and the experimental protocols used to evaluate its biological impact. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and herbicide science.
Mechanism of Action: A Synthetic Auxin Mimic
The primary mode of action of MCPA is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3] In susceptible dicotyledonous (broadleaf) plants, MCPA disrupts normal hormonal regulation, leading to uncontrolled and disorganized cell growth, division, and elongation.[2] This ultimately results in the death of the plant. Monocotyledonous plants, such as cereals, are generally tolerant to MCPA, which accounts for its selective herbicidal activity.[2]
At the molecular level, MCPA hijacks the canonical auxin signaling pathway. This pathway is mediated by a core set of proteins: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4][5] In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs, preventing the transcription of auxin-responsive genes.[6] When MCPA is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[4][5] This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[6][7] The degradation of the repressor frees the ARF transcription factor, which can then activate the expression of a cascade of downstream genes responsible for the observed herbicidal effects, such as epinasty, stem curling, and ultimately, plant death.[4][6]
Caption: The molecular mechanism of MCPA as a synthetic auxin mimic.
Biological Effects on Target and Non-Target Organisms
Herbicidal Efficacy
MCPA is effective against a wide range of broadleaf weeds. Its efficacy is dependent on the weed species, their growth stage, and the application rate. Weeds should ideally be sprayed when they are actively growing and at their most susceptible stage, which is typically the seedling or early rosette stage.[8]
Table 1: Efficacy of MCPA on Various Weed Species at Different Application Rates
| Weed Species | Common Name | Application Rate (L/ha) | Efficacy | Reference |
| Convolvulus arvensis | Field Bindweed | 0.27 - 0.33 | Good | [9] |
| Chenopodium album | Fat Hen | 0.27 - 0.33 | Good | [9] |
| Sinapis arvensis | Charlock (Wild Mustard) | 0.9 - 1.5 | Good | [10] |
| Raphanus raphanistrum | Wild Radish | 0.73 - 1.35 | Good | [8] |
| Cirsium arvense | Creeping Thistle | 1.35 | Good | [8] |
| Capsella bursa-pastoris | Shepherd's Purse | 1.45 | Good | [8] |
| Stellaria media | Chickweed | Not specified | Effective | [2] |
| Taraxacum officinale | Dandelion | Not specified | Effective | [2] |
| Urtica dioica | Stinging Nettle | Not specified | Effective | [2] |
Ecotoxicological Profile
While MCPA is valued for its selective herbicidal properties, it is important to consider its potential impact on non-target organisms. The toxicity of MCPA varies significantly across different species.
Table 2: Toxicological Data of MCPA for Various Non-Target Organisms
| Organism | Test Type | Endpoint | Value | Toxicity Level | Reference |
| Rat (Rattus norvegicus) | Acute Oral | LD50 | 700 - 1160 mg/kg | Slightly Toxic | [11][12] |
| Mouse (Mus musculus) | Acute Oral | LD50 | 550 - 800 mg/kg | Slightly Toxic | [11] |
| Rabbit (Oryctolagus cuniculus) | Acute Dermal | LD50 | >4000 mg/kg | Slightly Toxic | |
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 377 mg/kg | Moderately Toxic | [11] |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 117 - 232 mg/L | Slightly Toxic | [11] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 3.16 - 4.64 mg/L (2-EHE form) | Moderately Toxic | [13] |
| Daphnia magna (Water Flea) | 48-hour | EC50 | >230 mg/L (DMA salt) | Practically Non-toxic | [13] |
| Lemna gibba (Duckweed) | 14-day | EC50 | 0.17 mg/L (acid form) | Highly Toxic | [13] |
| Selenastrum capricornutum (Green Algae) | 5-day | NOEC | 0.009 mg/L (acid form) | Highly Toxic | [13] |
| Honey Bee (Apis mellifera) | Acute Oral | LD50 | 104 µ g/bee | Non-toxic | [11] |
Experimental Protocols for Assessing Biological Activity
Phytotoxicity Assessment in Plants
Standardized protocols are essential for evaluating the phytotoxicity of herbicides. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for such testing.
Protocol: Vegetative Vigour Test (based on OECD Guideline 227) [14][15]
-
Plant Selection and Growth:
-
Select a range of monocotyledonous and dicotyledonous plant species as recommended by the guidelines.[15]
-
Grow plants from seed in pots containing a suitable growth medium to the 2- to 4-true leaf stage.[15]
-
Maintain plants in a controlled environment with appropriate conditions for normal growth.[15]
-
-
Test Substance Application:
-
Assessment:
-
Data Analysis:
-
Analyze the data to determine the No Observed Effect Concentration (NOEC) and the concentration that causes a 50% reduction in a measured endpoint (EC50).
-
Herbicide Resistance Testing in Weeds
The development of herbicide resistance in weed populations is a significant concern. Whole-plant bioassays are a reliable method for confirming and quantifying resistance.[16][17]
Protocol: Whole-Plant Herbicide Resistance Bioassay [16][18]
-
Seed Collection and Germination:
-
Collect mature seeds from the suspected resistant weed population and a known susceptible population.[16]
-
Germinate the seeds under optimal conditions for the specific weed species.
-
-
Plant Growth and Treatment:
-
Evaluation:
-
Assess plant survival and biomass reduction 2-4 weeks after treatment.[17]
-
Visual injury ratings can also be recorded.
-
-
Data Analysis:
-
Calculate the dose required to reduce plant growth by 50% (GR50) or cause 50% mortality (LD50) for both populations using dose-response curves.
-
The resistance factor (RF) is determined by dividing the GR50 or LD50 of the resistant population by that of the susceptible population.
-
Caption: A generalized workflow for whole-plant herbicide resistance testing.
Evaluation of Impact on Soil Microbial Activity
Herbicides can affect the activity of soil microorganisms, which play a crucial role in soil health and nutrient cycling. Dehydrogenase activity is a commonly used indicator of overall microbial activity in soil.[19][20][21]
Protocol: Assessment of Soil Dehydrogenase Activity [19][22][23]
-
Soil Sampling and Treatment:
-
Collect soil samples from the area of interest.
-
Treat the soil samples with different concentrations of MCPA. Include an untreated control.
-
Incubate the soil samples under controlled temperature and moisture conditions.
-
-
Dehydrogenase Activity Assay:
-
Quantification:
-
Measure the absorbance of the TPF extract spectrophotometrically at a specific wavelength (e.g., 485 nm).[20]
-
Calculate the amount of TPF produced using a standard curve.
-
-
Data Interpretation:
-
Compare the dehydrogenase activity in the MCPA-treated soils to the control to assess the impact of the herbicide on microbial activity.
-
Metabolism and Environmental Fate
Biodegradation
MCPA is primarily degraded in the soil by microorganisms.[24] The rate of degradation is influenced by factors such as soil type, temperature, moisture, and microbial biomass.[1][24] The half-life of MCPA in soil is typically in the range of 3 to 16 days.[24] The biodegradation of MCPA often involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (MCP), or hydroxylation of the methyl group to yield cloxyfonac.[1] The gene tfdA, which encodes for an α-ketoglutarate-dependent dioxygenase, has been identified in soil bacteria and is involved in the enzymatic degradation of MCPA.[1]
Photodegradation
MCPA can also undergo photodegradation in the presence of sunlight, particularly in aqueous environments.[1] The primary photoproduct is also 4-chloro-2-methylphenol (MCP).[25][26] Two main pathways for photodegradation have been proposed: oxidation by hydroxyl radicals and oxidation by positive electron holes.[1]
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A Research Framework for the Evaluation of a Novel Phenoxy-type Herbicide Candidate
An In-depth Technical Guide on the Potential Herbicidal Properties of (2-Methoxy-4-methyl-phenoxy)-acetic acid
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the potential herbicidal properties of this compound. Given the absence of direct literature on this specific compound's herbicidal activity, this document outlines a systematic approach to its synthesis, biological evaluation, and mechanistic elucidation, drawing parallels with well-established phenoxy herbicides.
Introduction: The Rationale for Investigation
The phenoxyacetic acid class of herbicides represents one of the earliest and most successful groups of synthetic plant growth regulators used for selective weed control. Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) have been in widespread agricultural use since the 1940s.[1][2][3][4][5] They are valued for their ability to control broadleaf weeds in cereal crops, pastures, and turf, without significantly harming grasses.[2][5][6]
The primary mechanism of action for phenoxy herbicides is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2][7][8][9] When absorbed by susceptible plants, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and unsustainable cell division and elongation.[4][5][7] This deregulation of growth manifests as twisting of stems and leaves, ultimately leading to the death of the plant.[3][9]
The subject of this guide, this compound, possesses a core structure analogous to that of established phenoxy herbicides. This structural similarity provides a strong rationale for investigating its potential as a novel herbicide. This document outlines a comprehensive research program to synthesize this compound, evaluate its biological activity, and investigate its mechanism of action.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a well-established method for the preparation of aryloxyacetic acids: the reaction of a phenol with chloroacetic acid in the presence of a base.[10] The proposed starting material is 2-Methoxy-4-methylphenol, also known as creosol.[11]
Synthetic Pathway
The proposed reaction involves the deprotonation of 2-Methoxy-4-methylphenol with a base, such as sodium hydroxide, to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with sodium chloroacetate.
Experimental Protocol
Materials:
-
2-Methoxy-4-methylphenol (Creosol)
-
Sodium hydroxide
-
Chloroacetic acid
-
Hydrochloric acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methoxy-4-methylphenol in an aqueous solution of sodium hydroxide.
-
In a separate beaker, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the flask containing the sodium 2-methoxy-4-methylphenoxide.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the purified product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Biological Evaluation of Herbicidal Activity
A tiered screening approach is proposed to efficiently evaluate the herbicidal potential of this compound.
Tier 1: Seed Germination and Early Growth Bioassay
This initial in vitro assay provides a rapid assessment of phytotoxicity.
Protocol:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions to achieve a range of test concentrations.
-
Place a filter paper in sterile petri dishes and moisten with a known volume of each test solution. A solvent-only control should be included.
-
Place a set number of seeds of representative broadleaf (e.g., Brassica campestris) and monocot (e.g., Lolium multiflorum) species in each petri dish.
-
Seal the petri dishes and incubate under controlled conditions of light and temperature.
-
After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length for each treatment.
-
Calculate the half-maximal inhibitory concentration (IC50) for each parameter.
Tier 2: Whole-Plant Post-Emergence Assay
This assay evaluates the compound's efficacy and selectivity on established plants.
Protocol:
-
Grow test plants (e.g., a broadleaf weed and a grass crop) in individual pots in a greenhouse to a specified growth stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of this compound at various concentrations, including a surfactant to ensure adequate leaf coverage.
-
Apply the solutions to the foliage of the test plants using a laboratory sprayer.
-
Include untreated and solvent-only treated plants as controls.
-
Observe the plants over a period of 2-3 weeks, recording any phytotoxic effects such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).
-
At the end of the observation period, harvest the above-ground biomass and determine the fresh and dry weights to quantify the herbicidal effect.
Data Presentation
The quantitative data from the bioassays should be summarized in tables for clear comparison.
| Concentration (mmol L⁻¹) | Brassica campestris Root Inhibition (%) | Brassica campestris Shoot Inhibition (%) | Lolium multiflorum Root Inhibition (%) | Lolium multiflorum Shoot Inhibition (%) |
| 0.01 | ||||
| 0.1 | ||||
| 1.0 | ||||
| 10.0 | ||||
| IC50 |
A template for presenting hypothetical dose-response data.
Proposed Mechanism of Action Studies
Given the structural similarity to known phenoxy herbicides, it is hypothesized that this compound acts as a synthetic auxin.
Auxin-like Activity Assays
-
Root Elongation Assay in Arabidopsis thaliana: This assay is highly sensitive to auxins. Low concentrations of auxins typically stimulate root growth, while high concentrations are inhibitory. Comparing the dose-response curve of the test compound to that of IAA and 2,4-D can provide evidence of auxin-like activity.
-
Gene Expression Analysis: The expression of auxin-responsive genes (e.g., those in the SAUR, GH3, and AUX/IAA families) can be quantified using quantitative real-time PCR (qRT-PCR) in plant tissues treated with the test compound. An upregulation of these genes would strongly suggest an auxin-like mode of action.
Visualizing the Proposed Mechanism
The following diagram illustrates the general mechanism of action for auxin-type herbicides.
Caption: Proposed mechanism of action for this compound as a synthetic auxin.
Structure-Activity Relationship (SAR) Considerations
The specific substituents on the phenoxy ring are crucial for herbicidal activity. In this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 4, respectively, will determine its interaction with the auxin receptors. A comparative analysis with MCPA (2-methyl, 4-chloro) and 2,4-D (2,4-dichloro) would be insightful. The electron-donating nature of the methoxy and methyl groups may influence the compound's binding affinity and subsequent biological response compared to the electron-withdrawing chloro groups in MCPA and 2,4-D.
Conclusion and Future Directions
This guide presents a structured research plan to investigate the potential herbicidal properties of this compound. The proposed synthesis is straightforward, and the tiered biological evaluation will efficiently determine its efficacy and selectivity. If promising herbicidal activity is confirmed, further research should focus on:
-
Formulation Development: To optimize delivery and efficacy.
-
Environmental Fate and Toxicology: To assess its persistence, mobility in soil and water, and its safety profile for non-target organisms.
-
Expanded Weed Control Spectrum: To test its effectiveness against a wider range of economically important weeds.
By following the framework outlined in this guide, researchers can systematically evaluate this compound as a potential new tool for sustainable weed management.
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An In-Depth Technical Guide to (2-Methoxy-4-methyl-phenoxy)-acetic Acid as a Plant Growth Regulator
A Senior Application Scientist's Synthesis of its Chemistry, Mechanism, and Potential Applications
Foreword
The field of plant growth regulation is in a constant state of evolution, driven by the dual needs for enhanced agricultural productivity and greater environmental stewardship. Within the vast chemical families of plant growth regulators, the phenoxyacetic acids hold a significant place in history and current practice. While compounds like 2,4-D and MCPA are household names in agronomy, a multitude of structural analogues have been synthesized and investigated, each with a unique profile of activity and selectivity. This guide focuses on one such analogue: (2-Methoxy-4-methyl-phenoxy)-acetic acid.
As a Senior Application Scientist, my goal is to bridge the gap between fundamental chemistry and practical application. This document is structured not as a rigid review, but as a logical exploration of this compound, from its molecular architecture to its potential role in plant science. We will delve into its synthesis, explore its mechanism of action as a synthetic auxin, and critically examine its structure-activity relationship in the context of its more studied relatives. Where direct experimental data for this specific molecule is scarce, we will draw reasoned comparisons to its close structural analogues, clearly delineating established facts from scientific inference. This guide is intended for researchers, scientists, and professionals in drug and agrochemical development who seek a deeper technical understanding of this specific plant growth regulator.
Chemical Identity and Properties
This compound is a synthetic organic compound belonging to the phenoxyacetic acid class of chemicals.[1]
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [1] |
| CAS Number | 6270-23-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Solid (predicted) | |
| GHS Classification | Acute Toxicity 4 (Oral): Harmful if swallowed | [1] |
Synthesis of this compound
The synthesis of phenoxyacetic acids, including this compound, typically follows the Williamson ether synthesis. This well-established method involves the reaction of a phenol with an α-halo acid, in this case, chloroacetic acid, under basic conditions.[2]
A plausible synthetic route for this compound is outlined below. It is analogous to the synthesis of the structurally similar 2-methylphenoxyacetic acid.
Step 1: Formation of the Phenoxide
2-Methoxy-4-methylphenol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group, forming the sodium 2-methoxy-4-methylphenoxide. This step is crucial as it generates a potent nucleophile.
Step 2: Nucleophilic Substitution
The resulting phenoxide then undergoes a nucleophilic substitution reaction with chloroacetic acid. The phenoxide ion attacks the electrophilic carbon atom of the chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Step 3: Acidification
The reaction mixture, which contains the sodium salt of the final product, is then acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate group, leading to the precipitation of this compound, which can then be isolated and purified.
Mechanism of Action: A Synthetic Auxin
This compound functions as a plant growth regulator by acting as a synthetic auxin.[3] Auxins are a class of plant hormones that play a critical role in numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[3] Synthetic auxins, like the phenoxyacetic acids, mimic the effects of the primary natural auxin, indole-3-acetic acid (IAA), but are typically more resistant to degradation by the plant's metabolic machinery.[3] This persistence leads to a sustained and often exaggerated auxin response, which at herbicidal concentrations, results in uncontrolled and disorganized growth, ultimately leading to the death of susceptible plants.[4]
The molecular mechanism of auxin action is complex and involves several key components:
-
Perception: Synthetic auxins are recognized and bound by auxin receptors, primarily the F-box proteins of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family.[4]
-
Derepression of Transcription: In the absence of auxin, Aux/IAA transcriptional repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of an auxin to a TIR1/AFB protein creates a binding site for an Aux/IAA protein. This leads to the formation of a co-receptor complex.
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. Ubiquitinated proteins are then targeted for degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate or repress the transcription of a wide array of genes involved in growth and development. The overstimulation of this pathway by a persistent synthetic auxin leads to the characteristic symptoms of auxin herbicide injury, such as epinasty (twisting of stems and petioles), callusing, and ultimately, cell death.
Structure-Activity Relationships
-
The Carboxylic Acid Side Chain: The acetic acid side chain is essential for auxin activity. It provides the necessary acidic proton and spatial arrangement to interact with the auxin receptor.
-
The Ether Linkage: The ether linkage connecting the aromatic ring to the acetic acid side chain is also critical for maintaining the correct spatial orientation of the molecule.
-
Ring Substituents: The type, number, and position of substituents on the phenoxy ring are major determinants of herbicidal efficacy and selectivity.
-
Position 4: Substitution at the para- (4-) position is generally important for high activity. In the case of this compound, this position is occupied by a methyl group. In the highly active herbicide MCPA, this position is occupied by a chlorine atom.[5]
-
Position 2: Substitution at the ortho- (2-) position can also influence activity. Here, we have a methoxy group. In MCPA, this position is occupied by a methyl group.[5] The presence of a methoxy group, being electron-donating, will alter the electronic properties of the aromatic ring compared to the methyl group in MCPA or the hydrogen in other analogues.
-
Methoxy Group vs. Chloro Group: The replacement of the chlorine atom in MCPA with a methoxy group in this compound is a significant structural change. While both are ortho,para-directing in electrophilic aromatic substitution, their electronic effects differ. Chlorine is deactivating due to its inductive effect but ortho,para-directing due to resonance. A methoxy group is strongly activating and ortho,para-directing. This difference in electron density on the aromatic ring could influence the binding affinity to the auxin receptor and subsequent biological activity.
-
Based on these general principles, it is plausible that this compound possesses auxin-like activity, but its potency relative to MCPA or 2,4-D would need to be determined experimentally.
Potential Applications and Efficacy
While specific registered uses for this compound as a plant growth regulator or herbicide are not documented in readily available literature, its structural similarity to known herbicides suggests potential applications in the selective control of broadleaf weeds in monocotyledonous crops, such as cereals.[5]
Experimental Protocol: Greenhouse Efficacy Screening
To determine the herbicidal efficacy of this compound, a standardized greenhouse bioassay would be employed.
-
Plant Material: Grow susceptible broadleaf weed species (e.g., Abutilon theophrasti [velvetleaf], Amaranthus retroflexus [redroot pigweed]) and a tolerant monocot crop (e.g., Triticum aestivum [wheat]) in pots containing a standardized soil mix.
-
Growth Stage: Allow plants to reach a consistent growth stage (e.g., 2-4 true leaves for broadleaf weeds).
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent and create a dilution series to achieve a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). Include a known standard, such as MCPA, for comparison. Formulate the solutions with an appropriate surfactant.
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Evaluation: At set time points (e.g., 3, 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (0 = no effect, 100 = complete plant death).
-
Data Analysis: Determine the dose-response relationship and calculate the GR₅₀ (the dose required to reduce plant growth by 50%) for each species.
Metabolism and Environmental Fate
There is no specific information available in the scientific literature regarding the metabolism and environmental fate of this compound. However, based on studies of related phenoxyacetic acids like MCPA and 2,4-D, we can hypothesize potential pathways.
6.1 Plant Metabolism
In plants, phenoxyacetic acids are typically metabolized through several pathways:
-
Hydroxylation: The aromatic ring can be hydroxylated, often followed by conjugation with glucose to form a glycoside. This is a common detoxification mechanism.
-
Side-chain degradation: The acetic acid side chain can be shortened or cleaved.
-
Conjugation: The parent molecule or its metabolites can be conjugated with amino acids or other endogenous molecules.
6.2 Soil Metabolism and Persistence
In the soil, the primary route of degradation for phenoxyacetic acids is microbial metabolism.[6] The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture. The ether linkage is often the initial point of attack by microbial enzymes, leading to the formation of 2-methoxy-4-methylphenol and glyoxylic acid. The resulting phenol would then be subject to further microbial degradation, likely involving ring hydroxylation and subsequent cleavage.
The persistence of this compound in the environment is unknown. However, the half-life of related compounds like MCPA in soil can range from a few days to several weeks.[7]
Toxicology
Detailed toxicological studies on this compound are not publicly available.[4] The Globally Harmonized System (GHS) classification from supplier information indicates that the compound is "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] This suggests a moderate level of acute oral toxicity.
For a comprehensive toxicological profile, a standard set of studies would be required, including:
-
Acute Toxicity: Oral, dermal, and inhalation LD₅₀/LC₅₀ studies.
-
Skin and Eye Irritation: Studies to assess the potential for local irritation.
-
Sensitization: Tests to determine if the compound can cause an allergic skin reaction.
-
Repeated Dose Toxicity: Sub-chronic studies to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for DNA damage.
-
Carcinogenicity: Long-term studies in rodents to evaluate carcinogenic potential.
-
Reproductive and Developmental Toxicity: Studies to assess effects on fertility and fetal development.
Without such data, a thorough risk assessment for human health and the environment cannot be completed.
Analytical Methods
The analysis of this compound in various matrices such as soil, water, and plant tissues would likely employ methods developed for other phenoxyacetic acids.[2]
8.1 Sample Preparation
Extraction from the matrix is the first critical step. For soil and plant tissues, this typically involves extraction with a polar solvent, often under basic conditions to ensure the acidic analyte is in its more soluble salt form. This is followed by a clean-up step, which may involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering compounds.[2]
8.2 Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS/MS) is a common method for the analysis of phenoxyacetic acids.[8] Reversed-phase chromatography is typically used.
-
Gas Chromatography (GC): GC can also be used, but it requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl ester).[9] This is often achieved by reaction with diazomethane or a similar reagent. Detection is typically by electron capture detection (ECD) or mass spectrometry (GC-MS).[9]
Conclusion and Future Directions
This compound is a synthetic auxin with the potential to act as a plant growth regulator. Its chemical structure places it firmly within the well-studied family of phenoxyacetic acids, and from this, we can infer its likely mechanism of action and general chemical properties. However, this in-depth technical guide has also highlighted a significant lack of publicly available, specific data for this particular molecule.
Crucial information regarding its quantitative biological activity, spectrum of efficacy, metabolism in plants and soil, environmental fate, and a comprehensive toxicological profile is currently missing. This data gap prevents a full assessment of its potential as a useful agricultural tool and its associated risks.
For researchers and drug development professionals, this compound represents an opportunity for further investigation. The key next steps would be:
-
Systematic Bioassays: Conducting dose-response studies on a range of broadleaf and grass species to quantify its herbicidal activity and selectivity.
-
Metabolism Studies: Elucidating its metabolic pathways in representative plant species and soil microorganisms.
-
Ecotoxicology and Environmental Fate Studies: Determining its persistence in soil and water, and its toxicity to non-target organisms.
-
Toxicological Profiling: Performing a standard battery of toxicological tests to assess its potential risks to human health.
The exploration of such analogues is not merely an academic exercise. It is through the systematic investigation of structure-activity relationships that we can design more effective, more selective, and environmentally safer plant growth regulators for the future of agriculture.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234326, (2-Methoxy-4-methylphenoxy)acetic acid. Retrieved from [Link]
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Singh, Z., & Singh, R. (2022). Comparative study of the auxins 2,4-D, fluroxypyr, dicamba, MCPA and hydrogen sulphide to inhibit postharvest calyx senescence and maintain internal quality of Valencia oranges. New Zealand Journal of Crop and Horticultural Science, 50(2-3), 1-15. Retrieved from [Link]
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Taylor & Francis Online. (2021). Comparative study of the auxins 2,4-D, fluroxypyr, dicamba, MCPA and hydrogen sulphide to inhibit postharvest calyx senescence a. Retrieved from [Link]
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McManus, S. L., Moloney, M., Richards, K. G., Coxon, C. E., & Danaher, M. (2015). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 20(5), 8436–8453. Retrieved from [Link]
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Erne, K. (1966). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. Acta Veterinaria Scandinavica, 7(1), 77-96. Retrieved from [Link]
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He, H. W., Han, L. J., Liu, Y. X., & Feng, J. T. (2016). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Journal of the Indian Chemical Society, 93(10), 1121-1128. Retrieved from [Link]
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Bælum, J., Jensen, L. B., & Brandt, K. K. (2012). Modeling of phenoxy acid herbicide mineralization and growth of microbial degraders in 15 soils monitored by quantitative real-time PCR of the functional tfdA gene. Applied and environmental microbiology, 78(15), 5333–5341. Retrieved from [Link]
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Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - MCPA. Retrieved from [Link]
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Hiller, E., et al. (2012). Environmental Fate of the Herbicide MCPA in Two Soils as Affected by the Presence of Wheat Ash. Journal of Agricultural and Food Chemistry, 60(19), 4785-4791. Retrieved from [Link]
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Spectroscopic C-H-A-R-T-E-R of (2-Methoxy-4-methyl-phenoxy)-acetic acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for (2-Methoxy-4-methyl-phenoxy)-acetic acid, a key intermediate in pharmaceutical and herbicide synthesis. As researchers and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural features. This document is structured to not only present the core spectroscopic data (NMR, IR, and MS) but also to provide the rationale behind the experimental methodologies and the interpretation of the spectral data, thereby ensuring scientific integrity and empowering researchers in their analytical endeavors.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₂O₄, Molar Mass: 196.20 g/mol ) possesses a unique combination of functional groups, including a carboxylic acid, an ether linkage, and a substituted aromatic ring.[1] Each of these moieties contributes distinct and predictable signals in various spectroscopic techniques. A thorough analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra allows for a complete structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not overlap with the analyte's signals.[1][2][3][4]
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.[3][5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for complete proton relaxation between pulses.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
The following table summarizes the expected ¹H NMR signals for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~6.8 (d) | Doublet | 1H | Ar-H |
| ~6.7 (d) | Doublet | 1H | Ar-H |
| ~6.6 (s) | Singlet | 1H | Ar-H |
| ~4.7 | Singlet | 2H | -O-CH₂-COOH |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.3 | Singlet | 3H | -CH₃ |
-
Causality behind Assignments: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and appears at a very downfield chemical shift (10-12 ppm).[7] The aromatic protons appear in the range of 6.5-7.0 ppm, with their specific shifts and coupling patterns determined by the electronic effects of the methoxy, methyl, and acetic acid ether substituents. The methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded and appear around 4.7 ppm. The methoxy and methyl protons are in relatively shielded environments and appear as singlets around 3.8 and 2.3 ppm, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
The sample preparation is similar to that for ¹H NMR, though a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[1][4] The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
The following table summarizes the expected ¹³C NMR signals for this compound. A computed ¹³C NMR spectrum for this compound is available on SpectraBase.[8]
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~150 | Ar-C-O |
| ~148 | Ar-C-O |
| ~130 | Ar-C-CH₃ |
| ~125 | Ar-CH |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~68 | -O-CH₂-COOH |
| ~56 | -OCH₃ |
| ~21 | -CH₃ |
-
Causality behind Assignments: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the downfield end of the spectrum (~175 ppm).[9][10] The aromatic carbons attached to oxygen atoms are also significantly deshielded. The other aromatic carbons appear in the typical aromatic region (110-150 ppm). The methylene carbon of the acetic acid side chain and the methoxy carbon appear in the aliphatic region, with their shifts influenced by the attached oxygen atoms. The methyl carbon is the most shielded carbon, appearing at the upfield end of the spectrum.[11]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13][14]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12][15]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ether and acid) |
| ~1100 | Strong | C-O stretch (ether) |
-
Causality behind Assignments: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding between the acid molecules.[9][10][16][17] The strong absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid dimer.[16][18] The strong bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ether and carboxylic acid functional groups. The absorptions around 1600 and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Sample Preparation (Derivatization): For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase their volatility. A common method is esterification to form the methyl ester.[19][20]
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The components of the sample are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
| m/z | Interpretation |
| 196 | Molecular ion (M⁺) |
| 151 | Loss of -COOH (m/z 45) |
| 137 | Loss of -CH₂COOH (m/z 59) |
| 122 | McLafferty rearrangement followed by loss of ethenone (C₂H₂O) |
| 107 | Further fragmentation of the aromatic ring |
-
Causality behind Fragmentation: The molecular ion peak at m/z 196 confirms the molecular weight of the compound.[10] Aromatic carboxylic acids typically show a prominent molecular ion peak.[7][8][21] Common fragmentation pathways for phenoxyacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the entire acetic acid side chain (-CH₂COOH, 59 Da).[8] McLafferty rearrangement is a characteristic fragmentation for compounds containing a carbonyl group and a gamma-hydrogen, which can also be observed in the mass spectra of some carboxylic acids.[8][21]
Visualizing the Data: A Unified Approach
To provide a holistic view of the spectroscopic data and its relationship to the molecular structure, the following diagrams are presented.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Key Spectroscopic Correlations
Caption: Correlation of molecular structure with key spectroscopic data.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The principles and protocols outlined in this guide are grounded in established analytical chemistry practices and are intended to serve as a valuable resource for researchers in the fields of drug development and chemical synthesis. The causality-driven interpretation of the spectral data, linking specific molecular features to their spectroscopic signatures, empowers scientists to confidently characterize this and other related molecules.
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An In-depth Technical Guide to the Solubility of (2-Methoxy-4-methyl-phenoxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: Understanding (2-Methoxy-4-methyl-phenoxy)-acetic acid
This compound, with the chemical formula C₁₀H₁₂O₄, is a distinct organic compound within the phenoxyacetic acid family[1][2]. It is crucial to differentiate it from the structurally similar and widely studied herbicide, (4-Chloro-2-methylphenoxy)acetic acid (MCPA). The subject of this guide possesses a methoxy group at the 2-position and a methyl group at the 4-position of the phenoxy ring, in contrast to the chloro and methyl substitutions in MCPA. These structural differences are anticipated to significantly influence its physicochemical properties, including solubility.
A thorough understanding of a compound's solubility is paramount in various scientific disciplines, from drug discovery and development to environmental science. In the context of pharmaceuticals, solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. For agrochemicals, it governs the mode of application, environmental fate, and potential for bioaccumulation.
This guide will first delve into the theoretical aspects that likely govern the solubility of this compound, followed by a robust experimental framework for its empirical determination.
Theoretical Framework for Solubility
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure and Polarity
The structure of this compound contains both polar and non-polar regions, making it an amphiphilic molecule.
-
Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) and the methoxy group (-OCH₃) also contribute to the molecule's polarity through their lone pairs of electrons, acting as hydrogen bond acceptors.
-
Non-Polar Moieties: The benzene ring and the methyl group (-CH₃) are non-polar (lipophilic) in nature.
The interplay between these groups will determine its solubility in different solvents.
Anticipated Solubility Profile
-
Water: The presence of the carboxylic acid and ether groups suggests some degree of water solubility due to hydrogen bonding with water molecules. However, the non-polar aromatic ring and methyl group will limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have a high dielectric constant, making them likely good solvents for this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, and are expected to be effective in dissolving the compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and ether functionalities, the solubility in non-polar solvents is expected to be low.
The Critical Role of pH
As a carboxylic acid, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution[3][4]. The carboxylic acid group has a specific acid dissociation constant (pKa).
-
At pH values below the pKa: The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore less soluble in water.
-
At pH values above the pKa: The compound will deprotonate to form its conjugate base, the carboxylate anion (R-COO⁻). This ionic form is significantly more polar and will exhibit much higher aqueous solubility.
This pH-dependent solubility is a critical factor in designing formulations and understanding the compound's behavior in biological systems and the environment.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase[5].
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow
Figure 1: Experimental workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Key Concepts
Figure 2: Chemical structure of this compound.
Figure 3: Theoretical relationship between pH and the solubility of an acidic compound.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking in accessible literature, this technical guide provides a robust framework for its investigation. Based on its chemical structure, it is anticipated to exhibit pH-dependent aqueous solubility and varying degrees of solubility in organic solvents, predictable by the "like dissolves like" principle. The detailed shake-flask protocol presented herein offers a reliable and standardized method for researchers to empirically determine the solubility of this compound. Such data is indispensable for advancing research and development in fields where this molecule may have potential applications.
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An In-depth Technical Guide to the Toxicological Profile of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA)
Introduction
(2-Methoxy-4-methyl-phenoxy)-acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective phenoxy herbicide that has been widely used in agriculture since its introduction in 1945. It is primarily utilized for the post-emergence control of broadleaf weeds in cereal crops, flax, rice, grasslands, and turf.[1][2][3] MCPA's mechanism of action mimics that of the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their demise.[1][2] This guide provides a comprehensive overview of the toxicological profile of MCPA, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
MCPA is a synthetic auxin that disrupts the normal hormonal balance in targeted plants.[1] It is absorbed through the leaves and roots and translocated to the meristematic tissues where it induces a cascade of uncontrolled cell division and elongation.[2] This leads to characteristic symptoms such as stem curling, leaf withering, and eventual plant death. The selectivity of MCPA is attributed to the differential sensitivity of monocotyledonous (grasses) and dicotyledonous (broadleaf) plants to auxinic herbicides.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of MCPA has been studied in various species, including rats, dogs, and humans.
Absorption: MCPA is readily absorbed from the gastrointestinal tract following oral administration.[4]
Distribution: Once absorbed, MCPA is distributed throughout the body. In humans, there is evidence of saturable protein binding at higher plasma concentrations.[5][6]
Metabolism: MCPA is not extensively metabolized in rats and humans.[4][7] The primary metabolite is 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), formed through the oxidation of the methyl group.[7][8] A minor metabolic pathway involves the formation of a glycine conjugate.[7] In contrast, dogs exhibit a substantially higher rate of metabolic conversion.[4][8] The major metabolite of MCPA degradation in soil is 4-chloro-2-methylphenol (MCP).
Figure 1: Simplified metabolic pathway of MCPA.
Excretion: In rats and humans, MCPA and its metabolites are rapidly eliminated, primarily through the urine, with 65-70% of the dose excreted within 24 hours.[4] In humans, approximately 50% of a total dose is detected in the urine within 48 hours. Dogs, however, exhibit a slower elimination process via both urine and feces, with renal excretion showing signs of saturation at higher doses.[4][8] This species-specific difference in renal excretion is attributed to variations in the activity of organic anion transporters (OAT1/OAT3).[4] The terminal half-life of MCPA is similar in rats and humans (15-17 hours) but significantly longer in dogs (47 hours).[4][8]
Toxicological Profile
Acute Toxicity
MCPA is classified as slightly toxic via the oral route.[9] Symptoms of high acute exposure in humans can include nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, muscle fasciculation, hypotension, dyspnea, and in severe cases, coma.[10][11][12]
| Species | Route | LD50 Value | Reference |
| Rat | Oral | 700 - 1160 mg/kg | [9][11] |
| Mouse | Oral | 550 - 800 mg/kg | [9][11] |
| Rabbit | Dermal | >4000 mg/kg | [9] |
| Bobwhite Quail | Oral | 377 mg/kg | [9][11] |
Table 1: Acute Toxicity Values for MCPA.
Subchronic and Chronic Toxicity
Repeated exposure to MCPA has been shown to induce target organ toxicity in animal studies, primarily affecting the liver and kidneys.[9]
In a 90-day study in rats, dietary administration of MCPA resulted in growth retardation and increased relative kidney weights at higher doses.[13] The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be 2.5 mg/kg of body weight per day. In a one-year study in beagle dogs, kidney toxicity was observed at higher doses, with a NOAEL of 0.15 mg/kg of body weight per day.
Long-term (2-year) dietary studies in rats and mice did not demonstrate any oncogenic potential for MCPA.[14] In rats, chronic effects at high doses included alterations in clinical chemistry parameters and nephropathy.[14] In mice, an increased frequency of renal lesions associated with chronic nephropathy was observed at the highest dose.
Carcinogenicity
The available evidence from rodent bioassays indicates that MCPA does not have carcinogenic potential.[9][14][15] Regulatory agencies worldwide have generally classified MCPA as not likely to be a human carcinogen or have found the evidence insufficient to classify it as such.[15][16] Epidemiological studies investigating a potential link between exposure to chlorophenoxy herbicides and certain cancers, such as non-Hodgkin's lymphoma (NHL), have produced inconsistent and inconclusive results.[15][16][17][18] There is no specific evidence that directly implicates MCPA as a human carcinogen.[17][18] The U.S. Environmental Protection Agency (EPA) has classified MCPA as "Not Likely to Be Carcinogenic to Humans".[19][20]
Genotoxicity
MCPA has been evaluated in a range of in vitro and in vivo genotoxicity assays. The overall weight of evidence suggests that MCPA is not genotoxic in vivo.[21] It is non-mutagenic in bacterial reverse mutation (Ames) tests and mammalian cell gene mutation assays.[21] While some in vitro studies on human peripheral lymphocytes showed an increase in aberrant cells at high, cytotoxic concentrations, in vivo studies such as the mouse bone marrow micronucleus assay and the Chinese hamster bone marrow metaphase assay did not show evidence of clastogenicity.[21]
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of MCPA has been assessed in animal studies. In a two-generation reproductive toxicity study in rats, MCPA was not considered to be a reproductive toxicant.[22] The NOAEL for reproductive function was determined to be approximately 22 mg/kg/day.[22] Effects on offspring, such as reduced pup weights, were observed at higher doses, with a NOAEL of approximately 8 mg/kg/day.[22]
Developmental toxicity studies in rats and mice have shown that at high doses, MCPA can cause reduced fetal weights and delayed skeletal ossification. However, no teratogenic effects were observed in the offspring of pregnant rats administered MCPA by gavage. The World Health Organization (WHO) concluded that MCPA was not teratogenic in rats or rabbits.[23]
Experimental Protocols
The toxicological evaluation of a substance like MCPA relies on standardized and validated experimental protocols. The following are outlines of key assays based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Figure 2: General workflow for toxicological evaluation.
Acute Oral Toxicity (Following OECD Test Guideline 401 / EPA OPPTS 870.1100)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity following a single oral dose.[24][25][26]
-
Test Animals: Typically young adult rats of a commonly used laboratory strain.[24] At least 5 animals per sex per dose group are used.[24]
-
Procedure:
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.[24]
90-Day Oral Toxicity Study in Rodents (Following OECD Test Guideline 408 / EPA OPPTS 870.3100)
-
Objective: To evaluate the subchronic toxicity of a substance following repeated oral administration over a 90-day period.[15][18][19][27][28]
-
Test Animals: Typically young rats.[15][18][27] At least 10 males and 10 females per dose group.[27]
-
Procedure:
-
The test substance is administered daily in the diet, drinking water, or by gavage at a minimum of three dose levels, plus a control group.[27]
-
Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.[15]
-
Hematology, clinical chemistry, and urinalysis are performed at termination.[15]
-
A full necropsy is conducted, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.[15][18]
-
-
Data Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL).[15][18][27]
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Test Guideline 471 / EPA OPPTS 870.5100)
-
Objective: To detect gene mutations induced by the test substance.[10][12][23][29][30]
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[10][12][23][29][30]
-
Procedure:
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Mammalian Erythrocyte Micronucleus Test (Following OECD Test Guideline 474 / EPA OPPTS 870.5395)
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.[1][5][9][14][31][32][33][34][35][36]
-
Procedure:
-
Animals are exposed to the test substance, usually via two administrations 24 hours apart.[14]
-
Bone marrow is collected at appropriate time points after the last administration.[9]
-
Bone marrow smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[9][14]
-
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.[14][33]
Prenatal Developmental Toxicity Study (Following OECD Test Guideline 414 / EPA OPPTS 870.3700)
-
Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.[2][13][16][21][22][37][38][39][40][41]
-
Test Animals: Typically pregnant rats or rabbits.[13][21][39]
-
Procedure:
-
The test substance is administered daily to pregnant females during the period of major organogenesis.[21][39]
-
Maternal observations include clinical signs, body weight, and food consumption.[21]
-
Just prior to term, females are euthanized, and the uterine contents are examined.[39]
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[39]
-
-
Data Analysis: Evaluation of maternal toxicity and developmental endpoints (e.g., resorptions, fetal viability, fetal weight, and malformations) to determine a NOAEL for both maternal and developmental toxicity.[37]
Environmental Fate and Ecotoxicology
MCPA is highly soluble in water and has a low affinity for soil, giving it the potential to leach into groundwater.[24][31] However, it is generally considered to be of low persistence in soil and water due to microbial degradation.[24] The half-life of MCPA in soil is typically around 24 days.[42]
MCPA is moderately toxic to aquatic organisms and birds.[11] Its primary soil metabolite, MCP, is considered very toxic to aquatic organisms. However, environmental concentrations of MCPA and MCP are generally below the predicted no-effect levels.
Regulatory Status
MCPA is a registered herbicide in many countries, including the United States and member states of the European Union.[19][20][33][43] Regulatory agencies have established acceptable daily intake (ADI) values and maximum residue limits (MRLs) for MCPA in various food commodities. The U.S. EPA has classified MCPA as a General Use Pesticide (GUP).[9]
Conclusion
The toxicological profile of this compound (MCPA) has been extensively studied. It exhibits low acute toxicity and is not considered to be carcinogenic or genotoxic in vivo. The primary target organs for toxicity following repeated exposure are the liver and kidneys. Developmental effects are observed only at doses that also induce maternal toxicity. The rapid excretion of MCPA in humans and rats limits its potential for bioaccumulation. Overall, when used according to label directions, the available data support the continued safe use of MCPA in its registered applications.
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A Fatal Intoxication from Ingestion of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). [Link]
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Short-term oral and dermal toxicity of MCPA and MCPP - PubMed. [Link]
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Chronic Dietary Toxicity and Oncogenicity Evaluation of MCPA (4-chloro-2-methylphenoxyacetic Acid) in Rodents - PubMed. [Link]
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A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PubMed. [Link]
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Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning - PMC - PubMed Central. [Link]
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The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed. [Link]
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Environmental Fate of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA): A Technical Guide for Researchers
Introduction
(2-Methoxy-4-methyl-phenoxy)-acetic acid, commonly known as MCPA, is a selective, systemic phenoxy herbicide widely utilized in agriculture for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1][2] Its extensive use necessitates a thorough understanding of its environmental fate to assess its potential impact on non-target organisms and ecosystems. This technical guide provides an in-depth analysis of the environmental transformation, transport, and persistence of MCPA, intended for researchers, scientists, and professionals in drug development and environmental science. We will delve into the critical abiotic and biotic degradation pathways, mobility in soil and aquatic systems, and the standardized methodologies employed to evaluate these processes, underpinned by field-proven insights and authoritative references.
Physicochemical Properties
A fundamental understanding of the environmental behavior of any compound begins with its physicochemical properties. These parameters govern its partitioning between environmental compartments and its susceptibility to various degradation mechanisms.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Molar Mass | 200.6 g/mol | - |
| Water Solubility | 825 mg/L (at room temperature) | [2] |
| Vapor Pressure | 2.3 x 10⁻⁷ mmHg (at 20°C) | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.75 (at pH 7) | [2] |
| pKa | 3.07 | [2] |
MCPA is a weak acid, and its dissociation is pH-dependent. At typical environmental pH values (above its pKa of 3.07), it exists predominantly in its anionic form, which influences its solubility and sorption characteristics.[2]
Degradation Pathways
The dissipation of MCPA in the environment is a result of a combination of abiotic and biotic degradation processes. These pathways ultimately lead to the transformation of the parent compound into various metabolites, and eventually, to mineralization.
Abiotic Degradation
Abiotic degradation of MCPA primarily occurs through photolysis, while hydrolysis plays a minor role under typical environmental conditions.
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. In aqueous solutions, MCPA can undergo direct photolysis. The photolytic half-life of MCPA in water has been reported to be in the range of 20-24 days under sunlight at pH 8.3.[2] The primary phototransformation product of MCPA is 4-chloro-2-methylphenol (MCP).[3] The process can involve the cleavage of the ether linkage or the hydroxylation of the aromatic ring.[3]
Hydrolysis is the chemical breakdown of a compound due to reaction with water. MCPA is stable to hydrolysis at neutral pH.[2] Therefore, this pathway is not considered a significant contributor to its degradation in most environmental compartments.
Biotic Degradation
The primary mechanism for the dissipation of MCPA in soil and water is microbial degradation. A diverse range of soil microorganisms can utilize MCPA as a source of carbon and energy.[3]
The degradation of MCPA in soil is influenced by several factors, including soil type, organic matter content, pH, temperature, and moisture. The half-life of MCPA in soil can range from a few days to several weeks. For instance, one study reported a half-life of 2.2 days in a chernitsa soil and 11.7 days in a regosol soil.[4] Another source indicates a soil half-life of 15 to 50 days.[2]
The initial and key step in the microbial degradation of MCPA is the cleavage of the ether bond, catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene, to form 4-chloro-2-methylphenol (MCP) and glyoxylate.[3] MCP is then further degraded through a series of steps involving hydroxylation and ring cleavage. Another potential, though less common, pathway involves the hydroxylation of the methyl group.[3]
Figure 1: Simplified degradation pathways of MCPA.
Mobility in the Environment
The mobility of MCPA in the environment, particularly its potential to leach into groundwater, is a key aspect of its environmental risk assessment. Mobility is primarily governed by the processes of sorption and desorption in soil.
Sorption and Desorption
Sorption refers to the binding of a chemical to soil particles, which can reduce its concentration in the soil solution and thus limit its mobility. Desorption is the reverse process, where the chemical is released from the soil particles back into the soil solution.
MCPA is generally considered to have low to moderate sorption to soil, which is inversely correlated with its high water solubility.[5] The primary soil component influencing the sorption of MCPA is organic matter. Soils with higher organic carbon content tend to exhibit greater sorption of MCPA.[4][6] Soil pH also plays a role; as a weak acid, MCPA is more likely to be in its anionic form at higher pH, which is more mobile and less sorbed to negatively charged soil colloids.
The sorption of MCPA is often described by the Freundlich isotherm, and the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to quantify this process. Lower Koc values indicate a higher potential for leaching.
Leaching
Due to its high water solubility and relatively low sorption, MCPA has the potential to leach through the soil profile and contaminate groundwater.[3][5] The extent of leaching is highly dependent on soil type, with sandy soils having low organic matter content posing a higher risk.[4] In one study, 16.44% of applied MCPA was recovered in the leachates of a regosol, compared to only 1.12% in a chernitsa soil with higher organic matter.[4]
Experimental Protocols
To ensure the reliability and comparability of data on the environmental fate of chemicals, standardized experimental protocols are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.
Soil Degradation Study (Aerobic) - Based on OECD Guideline 307
This study aims to determine the rate and route of degradation of a test substance in soil under aerobic conditions.[1][4]
Methodology:
-
Soil Selection and Preparation: Select at least three different soil types with varying physicochemical properties (e.g., texture, organic carbon content, pH). The soils are typically sieved (<2 mm) and pre-incubated at the test temperature and moisture content for a period to allow microbial activity to stabilize.
-
Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its metabolites, is applied to the soil samples at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[7][8] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Sampling and Analysis: At predetermined time intervals, replicate soil samples are removed and extracted. The extracts are analyzed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS), to quantify the concentration of the parent compound and its transformation products.[9][10]
-
Volatile Trapping: The effluent air from the incubation vessels is passed through traps containing solutions (e.g., ethylene glycol, ethanolamine) to capture any volatile organic compounds and ¹⁴CO₂ produced during mineralization.
-
Data Analysis: The rate of degradation of the parent compound is determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) are calculated. A mass balance is performed at each sampling interval to account for the distribution of the applied radioactivity.
Figure 2: Workflow for a soil degradation study.
Adsorption/Desorption Study - Based on OECD Guideline 106
This batch equilibrium method is used to determine the adsorption and desorption characteristics of a chemical in different soil types.[11][12][13]
Methodology:
-
Soil and Solution Preparation: At least five different soil types are recommended. A stock solution of the test substance is prepared in a 0.01 M CaCl₂ solution, which helps to maintain a constant ionic strength and facilitate the separation of soil and solution phases.
-
Adsorption Phase:
-
Known amounts of soil are placed in centrifuge tubes.
-
A specific volume of the test substance solution is added to each tube.
-
The tubes are agitated (e.g., on a shaker) at a constant temperature for a predetermined equilibrium time (typically 24-48 hours).
-
After equilibration, the tubes are centrifuged to separate the soil from the supernatant.
-
The concentration of the test substance in the supernatant is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
-
Desorption Phase:
-
After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh 0.01 M CaCl₂ solution.
-
The tubes are reagitated for the same equilibrium time.
-
The tubes are centrifuged, and the concentration of the test substance in the supernatant is measured to determine the amount desorbed. This can be repeated for multiple desorption steps.
-
-
Data Analysis: The adsorption and desorption data are used to calculate the Freundlich adsorption (Kf) and desorption (Kdes) coefficients, as well as the organic carbon-normalized coefficients (Koc).
Conclusion
The environmental fate of this compound is characterized by its relatively high mobility in soil and its susceptibility to microbial degradation. While abiotic processes such as photolysis contribute to its transformation, biotic degradation is the primary pathway for its dissipation in the environment. The persistence and leaching potential of MCPA are highly dependent on environmental factors, particularly soil organic matter content. For a comprehensive risk assessment, it is imperative to conduct well-designed laboratory and field studies following standardized protocols, such as those provided by the OECD. This technical guide provides a foundational understanding of the key processes governing the environmental fate of MCPA and the methodologies to study them, serving as a valuable resource for the scientific community.
References
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Wikipedia. (n.d.). MCPA. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method. Retrieved from [Link]
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Biotecnologie BT. (n.d.). OECD TG 307: Aerobic-Anaerobic Transformation in soil. Retrieved from [Link]
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OECD. (2000). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. Retrieved from [Link]
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ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]
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Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
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PubMed. (2024). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Retrieved from [Link]
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ACS Publications. (2018). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). Retrieved from [Link]
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Eurofins. (n.d.). Five Things to Know About Soil Column Leaching. Retrieved from [Link]
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(2-Methoxy-4-methyl-phenoxy)-acetic acid literature review
An In-depth Technical Guide to (2-Methoxy-4-methyl-phenoxy)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, a member of the phenoxyacetic acid chemical family, is a specialized organic compound with significant potential as a versatile building block in chemical synthesis. Its molecular architecture, characterized by a substituted aromatic ring linked to an acetic acid moiety via an ether bond, makes it a valuable intermediate for creating more complex molecules. While not as widely documented as some other phenoxyacetic acid derivatives, its unique substitution pattern offers distinct chemical properties that are of interest to researchers and drug development professionals.
This technical guide provides a comprehensive overview of this compound, consolidating available information on its chemical and physical properties, outlining a scientifically grounded synthesis protocol, and exploring its current and potential applications in research and industry. The document also addresses the existing toxicological data and highlights areas where further investigation is warranted, offering a complete picture for scientists working in pharmaceutical development, agrochemical research, and fine chemical manufacturing.
Chemical & Physical Properties
The foundational characteristics of this compound are summarized below. These properties are essential for its handling, application in synthesis, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [1] |
| CAS Number | 6270-23-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)O)OC | [1] |
| GHS Hazard | Warning: Harmful if swallowed (Acute Tox. 4) | [1] |
The structure of this compound features a carboxylic acid group, which imparts acidic properties and provides a reactive site for esterification and amidation. The ether linkage and the aromatic ring contribute to its overall stability and lipophilicity, while the methoxy and methyl substituents on the benzene ring influence its electronic properties and steric profile, which can be strategically exploited in targeted synthesis.
Caption: 2D Structure of this compound.
Synthesis Protocol
While specific, detailed industrial synthesis methods for this compound are not widely published, a robust and common laboratory-scale synthesis can be achieved via the Williamson ether synthesis. This well-established reaction provides a reliable pathway to phenoxyacetic acids from their corresponding phenols.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on standard organic chemistry principles and analogous syntheses of related phenoxyacetic acids.[4][5]
Step 1: Formation of the Phenoxide
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-methoxy-4-methylphenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add 1.1 equivalents of a strong base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Stir the mixture at room temperature until the phenol is fully deprotonated to form the sodium or potassium 2-methoxy-4-methylphenoxide salt. The reaction is typically complete within 30-60 minutes.
Step 2: Alkylation with an Acetic Acid Equivalent
-
To the phenoxide solution, add 1.2 equivalents of an alkylating agent, such as ethyl chloroacetate.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and maintain it for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting phenol is consumed, cool the reaction mixture to room temperature.
Step 3: Saponification and Acidification
-
Add an aqueous solution of a strong base (e.g., 2M sodium hydroxide) to the reaction mixture to hydrolyze the ester.
-
Stir the mixture vigorously at room temperature or with gentle heating until the saponification is complete (as monitored by TLC).
-
Cool the mixture in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid, until the pH is approximately 2.
-
The desired this compound will precipitate as a solid.
Step 4: Purification
-
Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield the pure this compound.
-
Dry the purified product under vacuum. Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Research and Development
This compound is primarily recognized as a valuable intermediate in organic synthesis.[2] Its structure allows for further chemical modifications, making it a key component in the production of a diverse range of high-value chemicals.
-
Pharmaceutical Synthesis: As a versatile building block, it can be used to construct more complex molecules with potential therapeutic properties. The phenoxyacetic acid scaffold is present in various biologically active compounds, and the specific methoxy and methyl substitutions on this molecule can be leveraged to fine-tune properties such as target binding, solubility, and metabolic stability.[2] While direct pharmaceutical applications are not documented, related structures have been investigated for a range of activities, including anticancer and metabolic disease treatments.[6][7]
-
Agrochemical Development: Phenoxyacetic acids are a well-known class of herbicides.[8] this compound can serve as a precursor for developing new agrochemicals. The biological activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring, suggesting that derivatives of this compound could possess unique herbicidal or plant growth-regulating properties.[9]
-
Fine Chemicals and Materials Science: The compound's reactive carboxylic acid group allows it to be incorporated into polymers, dyes, and other specialty materials where its specific aromatic structure can impart desired physical or chemical properties.
-
Research Applications: It is supplied for research purposes, including the synthesis of bioactive analogs for screening, modeling of metabolic pathways, and studies related to plant chemistry and auxin activity.[]
Toxicological and Biological Profile
The toxicological profile of this compound is not extensively characterized in publicly available literature. However, aggregated data from notifications to the ECHA (European Chemicals Agency) C&L Inventory provide a baseline hazard classification.
-
Acute Toxicity: The compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: "Harmful if swallowed".[1]
It is critical to distinguish this compound from other similarly named compounds to avoid misinterpretation of toxicological data. For instance, "methoxyacetic acid" is a known reproductive and developmental toxicant, but it is a metabolite of ethylene glycol monomethyl ether and is structurally distinct from the topic of this guide.[11] Similarly, MCPA ((4-Chloro-2-methylphenoxy)acetic acid), a widely used herbicide, has its own extensive toxicological profile that is not directly applicable.[12]
Data Gaps and Future Research: A significant data gap exists regarding the chronic toxicity, genotoxicity, carcinogenicity, and ecotoxicity of this compound. Given its utility as a chemical intermediate, further research into its biological and environmental fate is essential for a comprehensive risk assessment, particularly for professionals involved in its synthesis and handling.
Conclusion
This compound is a chemical compound with clear utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its defined chemical properties and straightforward synthesis make it an accessible and valuable tool for researchers and developers. However, the limited availability of comprehensive biological and toxicological data underscores the need for further investigation to fully characterize its safety profile and unlock its full potential in various applications. This guide serves as a foundational resource for professionals, providing the necessary technical information to work with this compound safely and effectively while highlighting opportunities for future research.
References
-
PubChem. (2-Methoxy-4-methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2015). Acetic acid, methoxy-: Human health tier II assessment. [Link]
-
MySkinRecipes. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. [Link]
-
MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. [Link]
-
ResearchGate. (2017). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
Wikipedia. ZLY18. [Link]
-
The Royal Society of Chemistry. (2020). Contents. [Link]
-
MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
-
Human Toxicity. (2014). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. [Link]
- Google Patents. (2014). WO 2014/030106 A2. 4030106A2/en)
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- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
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- 8. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Synthesis of a Phenoxyacetic Acid Derivative
An Application Guide for the Synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid
This compound belongs to the phenoxyacetic acid class of compounds, a scaffold of significant interest in medicinal chemistry and agrochemistry. Its structural analogues include widely used herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D, which function as synthetic auxins, a type of plant growth hormone.[1][2] The synthesis of these molecules is a cornerstone of industrial and academic organic chemistry.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-Methoxy-4-methylphenol (also known as creosol). The chosen synthetic route is the Williamson ether synthesis, a robust and versatile method for forming ethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering high yields and operational simplicity.[4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol from reaction setup to product purification, and discuss critical safety considerations for the reagents involved.
Reaction Principle: The Williamson Ether Synthesis
The synthesis is achieved in two primary stages executed in a single pot:
-
Deprotonation: The phenolic hydroxyl group of 2-Methoxy-4-methylphenol is acidic and is readily deprotonated by a strong base, such as potassium hydroxide (KOH), to form a highly nucleophilic potassium phenoxide intermediate.[5]
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion (a good leaving group) to form the new carbon-oxygen ether bond.[4]
-
Acidification: The reaction concludes with the acidification of the reaction mixture. This step protonates the carboxylate salt, leading to the precipitation of the final this compound product, which is significantly less soluble in the aqueous medium than its corresponding salt.[6][7]
Reaction Mechanism Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification process.
References
- MCPA.pdf. (n.d.).
- Williamson Ether Synthesis. (n.d.).
-
MCPA - Wikipedia . (n.d.). Retrieved from [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.).
-
Chemistry 211 Experiment 4 - MiraCosta College . (2012). Retrieved from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S . (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis . (n.d.). Retrieved from [Link]
-
Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com . (2022). Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube . (2018). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia . (n.d.). Retrieved from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis - RSC Publishing . (2021). Retrieved from [Link]
- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. (n.d.).
-
Solved Williamson Ether Synthesis using sodium hydroxide, | Chegg.com . (2022). Retrieved from [Link]
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan . (n.d.). Retrieved from [Link]
- CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents. (n.d.).
-
Safety data sheet - according to 1907/2006/EC, Article 31 . (2022). Retrieved from [Link]
-
Safety data sheet: m-Cresol - Carl ROTH . (n.d.). Retrieved from [Link]
-
2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem . (n.d.). Retrieved from [Link]
Sources
Application Note & Protocol: Laboratory-Scale Synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Introduction: The Significance of (2-Methoxy-4-methyl-phenoxy)-acetic acid
This compound, a substituted phenoxyacetic acid, belongs to a class of compounds with significant biological activities. These compounds are structurally related to plant auxins, which are crucial growth regulators. This structural similarity has led to the development of numerous synthetic phenoxyacetic acids as herbicides.[1] Beyond agricultural applications, this scaffold is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for more complex molecules.[] The synthesis of this specific derivative provides a model system for understanding the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[1][3][4][5]
This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound. The methodology is based on the robust and widely applicable Williamson ether synthesis, offering a reliable route to this and similar compounds. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and outline the necessary safety precautions and characterization techniques.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The core of this reaction involves the deprotonation of a phenol, in this case, 2-Methoxy-4-methylphenol (creosol), to form a more nucleophilic phenoxide ion. This is typically achieved using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3] The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, here chloroacetic acid. The carboxylate group of chloroacetic acid is deprotonated by the excess base, and the resulting chloroacetate undergoes nucleophilic attack by the phenoxide, displacing the chloride leaving group to form the desired ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product, this compound.
Experimental Workflow Diagram
Caption: A flowchart of the key stages in the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxy-4-methylphenol (Creosol) | Reagent | Sigma-Aldrich | Purity ≥98% |
| Chloroacetic acid | Reagent | Fisher Scientific | Purity ≥99% |
| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | Pellets or solution |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | |
| Diethyl Ether | ACS Reagent | EMD Millipore | Anhydrous, for extraction |
| Deionized Water | In-house |
Detailed Experimental Protocol
Safety Precautions: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8][9]
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sodium hydroxide in 20 mL of deionized water. Caution: This is a highly exothermic process.
-
To the sodium hydroxide solution, add 5.0 g (0.036 mol) of 2-Methoxy-4-methylphenol. Stir the mixture until the phenol is completely dissolved.
-
In a separate beaker, carefully dissolve 5.1 g (0.054 mol) of chloroacetic acid in 10 mL of deionized water. Caution: Chloroacetic acid is corrosive and toxic.[3]
-
Slowly add the chloroacetic acid solution to the stirred phenoxide solution in the round-bottom flask.
-
-
Reaction:
-
Fit the flask with a reflux condenser and heat the reaction mixture in a water bath maintained at 90-100°C for 40-60 minutes.[3] The solution may change color during the reaction.
-
-
Work-up and Isolation:
-
After the heating period, remove the flask from the water bath and allow it to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL beaker and dilute with approximately 50 mL of deionized water.
-
Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~1-2).
-
A white precipitate of this compound should form upon acidification.
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.[1]
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of boiling water.[1][3] Dissolve the solid in hot water, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to air dry completely.
-
-
Characterization:
-
Determine the melting point of the dried product. The literature melting point for similar phenoxyacetic acids can be used for comparison.
-
Obtain an infrared (IR) spectrum of the product and identify the characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).
-
For unambiguous structure confirmation, obtain ¹H and ¹³C NMR spectra.
-
Quantitative Data and Expected Results
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O₄[10][11] |
| Molecular Weight | 196.20 g/mol [10][11] |
| Theoretical Yield | ~7.06 g |
| Expected Yield | 70-85% |
| Appearance | White crystalline solid |
Safety and Hazard Information
-
2-Methoxy-4-methylphenol: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[3]
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Diethyl Ether: Extremely flammable. Harmful if swallowed. May cause drowsiness or dizziness.[3]
Waste Disposal: All aqueous filtrates should be neutralized before disposal. Organic waste containing diethyl ether should be collected in a designated solvent waste container.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product precipitation | Incomplete reaction or insufficient acidification. | Check the pH of the solution; add more HCl if necessary. If the reaction is incomplete, consider a longer reaction time or higher temperature. |
| Oily product forms instead of solid | Impurities are present, or the product has a low melting point. | Try to scratch the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, extract the product with diethyl ether, dry the organic layer, and evaporate the solvent. The resulting oil may solidify on standing or can be purified by chromatography. |
| Product is colored | Impurities from the starting material or side reactions. | Recrystallization should remove most colored impurities. If the color persists, treatment with activated charcoal during recrystallization may be effective. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound using the Williamson ether synthesis. By following these detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further applications in medicinal chemistry, agrochemical research, and materials science. The principles and techniques described are broadly applicable to the synthesis of a wide range of phenoxyacetic acid derivatives.
References
- The Williamson Ether Synthesis. University of Massachusetts Boston.
- Experiment 06 Williamson Ether Synthesis.
- (2-Methoxy-4-methylphenoxy)acetic acid. PubChem.
- SAFETY DATA SHEET - 4-Chloro-2-methylphenoxyacetic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - (2-Methylphenoxy)acetic acid. Fisher Scientific.
- Williamson Ether Synthesis. Utah Tech University.
- Williamson Ether Synthesis. University of Central Arkansas.
- SAFETY DATA SHEET - 2-methoxyphenylacetic acid. Sigma-Aldrich.
- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
- This compound. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Methoxyacetic Acid. TCI Chemicals.
- This compound. BOC Sciences.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Application Note: High-Throughput and Sensitive Detection of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA)
Introduction
(2-Methoxy-4-methyl-phenoxy)-acetic acid, commonly known as MCPA, is a selective, systemic phenoxy herbicide widely used for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1][2] Its widespread application necessitates robust and sensitive analytical methods for monitoring its residues in environmental samples such as soil and water, as well as in food commodities to ensure environmental safety and food quality. This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of MCPA, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
The chemical structure of MCPA, with its acidic functional group, dictates the choice of analytical strategies, often requiring derivatization for gas chromatography or specific mobile phase conditions for liquid chromatography. This document will delve into the intricacies of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, from sample preparation to instrumental analysis, to provide a trustworthy and authoritative resource.
Principles of Analytical Methods
The selection of an appropriate analytical method for MCPA detection is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. The two most prevalent and powerful techniques are HPLC and GC, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like MCPA.[3] The separation is based on the partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For MCPA, which is an acidic compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.[2] The retention of MCPA can be controlled by adjusting the mobile phase composition, typically a mixture of acetonitrile or methanol and water, and by modifying the pH to suppress the ionization of the carboxylic acid group, thereby increasing its retention.[2] Detection can be achieved using a Diode Array Detector (DAD), which provides spectral information, or more selectively and sensitively with a Mass Spectrometer (MS).[4][5] LC-MS/MS, in particular, offers exceptional selectivity and low detection limits by monitoring specific precursor-to-product ion transitions.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[6] Since MCPA is a polar and non-volatile carboxylic acid, a derivatization step is essential to convert it into a more volatile and thermally stable ester.[1][7] Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr).[7][8] This chemical modification allows the analyte to be vaporized in the GC inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects the derivatized MCPA, providing both quantitative data and mass spectral information for confident identification.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of MCPA in water and soil samples using HPLC-DAD and GC-MS.
Analysis of MCPA in Water by HPLC-DAD
This protocol is suitable for the determination of MCPA in surface water and groundwater samples.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
The purpose of SPE is to concentrate the analyte from a large volume of water and to remove interfering substances. A C18 cartridge is used, which retains nonpolar compounds like MCPA from the polar water matrix.
-
Step 1: Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 2.5 with phosphoric acid). Do not allow the cartridge to dry.
-
Step 2: Sample Loading: Acidify the water sample (500 mL) to pH 2.5 with phosphoric acid. Pass the acidified sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
-
Step 3: Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Step 4: Analyte Elution: Dry the cartridge under vacuum for 10 minutes. Elute the retained MCPA with 5 mL of methanol into a collection tube.
-
Step 5: Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Workflow for Sample Preparation (SPE)
Caption: Workflow for MCPA analysis in soil by GC-MS.
3.2.2. GC-MS Instrumental Conditions
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80°C for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, and hold for 5 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl ester of MCPA (e.g., m/z 214, 141, 77).
Data Presentation and Performance Characteristics
The performance of the analytical methods is crucial for ensuring reliable results. The following table summarizes typical performance characteristics for the described methods, compiled from various studies.
| Parameter | HPLC-DAD (Water) | GC-MS (Soil) | Reference |
| Limit of Detection (LOD) | 0.02 ng | 0.003 ppm | [3][6] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [3][5] |
| Linear Range | 0.1 - 10 µg/mL | 0.01 - 1.0 µg/mL | [9] |
| Recovery | 87.1% - 98.2% | 81.5% - 97.8% | [3][6] |
| Relative Standard Deviation (RSD) | 0.604% - 3.44% | 15% - 23% | [3][6] |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a robust quality control (QC) system must be in place. This includes:
-
Method Blanks: Analyze a blank sample (reagent water or clean soil) with each batch of samples to check for contamination.
-
Spiked Samples: Fortify a blank sample with a known amount of MCPA and analyze it to determine the method's recovery.
-
Duplicate Samples: Analyze a subset of samples in duplicate to assess the precision of the method.
-
Calibration Verification: Inject a calibration standard periodically during the analytical run to ensure the stability of the instrument's response.
-
Internal Standards: For GC-MS analysis, the use of an isotopically labeled internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
By implementing these QC measures, the analytical protocol becomes a self-validating system, providing confidence in the accuracy and precision of the reported MCPA concentrations.
Conclusion
This application note has detailed two robust and reliable methods for the determination of this compound (MCPA) in water and soil samples. The choice between HPLC-DAD and GC-MS will depend on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix. By following the outlined protocols and implementing a stringent quality control system, researchers and scientists can obtain accurate and defensible data for the monitoring of this important herbicide.
References
-
Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
MCPA in Drinking-water. World Health Organization (WHO). [Link]
-
HPLC Methods for analysis of MCPA. HELIX Chromatography. [Link]
-
HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns. SIELC Technologies. [Link]
-
Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Environmental Monitoring and Assessment. [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency (EPA). [Link]
-
Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. ResearchGate. [Link]
-
Determination of MCPA, Bromoxynil, 2, 4-D, Trifluralin, Triallate, Picloram, and Diclofop-Methyl in Soil by GC-MS Using Selected Ion Monitoring. Journal of AOAC INTERNATIONAL. [Link]
-
Development and validation of a kinetic-spectrophotometric method for the trace determination of 2-methyl-4-chlorophenoxyacetic acid in baby teas and baby food samples using solid phase extraction followed by high-performance liquid chromatography. ResearchGate. [Link]
-
Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. Journal of Health Science. [Link]
-
Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. helixchrom.com [helixchrom.com]
- 3. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 8. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA) in Environmental Water Samples
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA). MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds, and its monitoring in environmental samples is crucial for assessing water quality and ensuring regulatory compliance[1][2]. The described protocol employs a straightforward solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by a reversed-phase HPLC separation. This method is demonstrated to be selective, linear, accurate, and precise, making it highly suitable for routine analysis in environmental testing laboratories.
Introduction
This compound, commonly known as MCPA, is a systemic phenoxy herbicide extensively used in agriculture to manage broadleaf weeds in cereal crops and grasslands[1][3]. Due to its widespread application and mobility in soil, MCPA can leach into ground and surface waters, posing a potential risk to aquatic ecosystems and human health[2]. Regulatory bodies such as the World Health Organization (WHO) have established guideline values for MCPA in drinking water, necessitating sensitive and reliable analytical methods for its monitoring[2].
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pesticide residues in complex matrices. When coupled with a UV detector, it offers a cost-effective and robust solution for routine analysis. This application note provides a comprehensive protocol for the determination of MCPA in water samples, covering sample preparation through solid-phase extraction (SPE), chromatographic conditions, and method validation.
Principle of the Method
The analytical workflow involves an initial sample preparation step to isolate and concentrate MCPA from the water matrix. This is achieved using solid-phase extraction with a C18 sorbent. The acidic nature of MCPA allows for its retention on the non-polar C18 stationary phase under acidic conditions and subsequent elution with an organic solvent[4]. The concentrated extract is then analyzed by reversed-phase HPLC, where MCPA is separated from other matrix components on a C18 analytical column. Quantification is performed by UV detection at a wavelength where MCPA exhibits strong absorbance, and the concentration is determined by comparing the peak area of the sample to that of a known standard.
Materials and Reagents
Chemicals and Standards
-
MCPA analytical standard (99% purity or higher)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid (glacial, analytical grade)
-
Formic acid (for LC-MS applications)
-
Phosphate buffer components (if required for pH adjustment)
-
Octadecyl (C18) solid-phase extraction cartridges (e.g., 200 mg, 3 mL)
Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 analytical column (e.g., 30 cm × 3.9 mm i.d.)[4]
-
Solid-phase extraction manifold
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Syringe filters (0.2 or 0.45 µm)
Experimental Protocols
Standard Solution Preparation
A stock standard solution of MCPA (e.g., 1000 µg/mL) is prepared by accurately weighing the analytical standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The use of SPE is a robust technique for sample cleanup and concentration, providing better results than liquid-liquid extraction[4].
-
Sample pH Adjustment: Acidify the water sample (e.g., 50 mL) to a pH of approximately 2 with acetic acid. This ensures that MCPA is in its non-ionized form, promoting its retention on the C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water (pH 2) through it. It is crucial not to let the cartridge dry out during this process[4].
-
Sample Loading: Pass the acidified water sample through the conditioned C18 cartridge at a flow rate of 6-8 mL/min[4].
-
Washing: Wash the cartridge with 6 mL of HPLC grade water (pH 2) to remove any unretained polar impurities.
-
Elution: Elute the retained MCPA from the cartridge with 1-2 mL of methanol into a clean collection vial[4].
-
Final Preparation: The eluate can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for further concentration. Filter the final extract through a 0.2 µm syringe filter before analysis.
Workflow for Sample Preparation and Analysis
Caption: Workflow from sample preparation to HPLC analysis.
HPLC Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of MCPA[4][5]:
| Parameter | Condition |
| Analytical Column | C18 (e.g., 30 cm × 3.9 mm i.d.) |
| Mobile Phase | Methanol/Water (75:25, v/v) containing 0.01 M Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 100 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes (MCPA elutes around 4 minutes under these conditions[4]) |
Note: For methods requiring LC-MS compatibility, the mobile phase can be modified to use formic acid instead of acetic acid, and a gradient elution may be employed for complex matrices[1][6][7].
Method Validation
The developed method was validated according to established guidelines to ensure its suitability for the intended purpose.
Linearity
Linearity was assessed by injecting the prepared working standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of MCPA. The method demonstrated excellent linearity over the concentration range of 0.1 to 2.0 µg/mL, with a correlation coefficient (r²) greater than 0.997[4].
Precision and Accuracy
The precision of the method was evaluated through repeatability (within-day) and intermediate precision (day-to-day) experiments by analyzing spiked water samples at three different concentration levels (e.g., 0.10, 1.0, and 2.0 µg/mL)[4]. The accuracy was determined by calculating the recovery of MCPA from the spiked samples.
| Concentration (µg/mL) | Within-Day Precision (%CV) | Day-to-Day Precision (%CV) | Accuracy (Recovery %) |
| 0.10 | 11.7 | 11.0 | 95 - 107 |
| 1.0 | 7.0 | 8.9 | 95 - 107 |
| 2.0 | 7.1 | 5.4 | 95 - 107 |
| Data adapted from a study on MCPA recovery from drinking water[4]. |
The low coefficient of variation (%CV) values demonstrate good precision, and the high recovery percentages indicate excellent accuracy of the method[4].
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a 50 mL water sample, the LOD for MCPA using this method was found to be 0.02 µg/mL (at a signal-to-noise ratio of 3:1)[4]. In a study for the simultaneous determination of Bromoxynil and MCPA, the LOD and LOQ for MCPA were reported as 1.08 mg/L and 3.62 mg/L, respectively, in the context of formulation analysis[8].
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantification of this compound (MCPA) in environmental water samples. The protocol, which includes a solid-phase extraction step for sample preparation, is shown to be linear, precise, and accurate. The method is well-suited for routine monitoring of MCPA in water to ensure compliance with environmental regulations and to support water quality assessment programs. The described methodology provides a solid foundation that can be adapted and further optimized for different sample matrices or for coupling with more sensitive detection techniques like mass spectrometry.
References
-
Taher, S.J. (2001). Evaluation of factors influencing recovery of herbicide mcpa from drinking water. Iranian Journal of Public Health, 30(1-2), 15-20. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. [Link]
-
Waters Corporation. (n.d.). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. [Link]
-
United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
World Health Organization. (1998). MCPA in Drinking-water. [Link]
-
Food and Agriculture Organization of the United Nations. (2014). FAO Specifications and Evaluations for Agricultural Pesticides - MCPA. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
-
ResearchGate. (n.d.). Summary of Validation Parameters for MCPA. [Link]
-
Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. [Link]
-
Khan, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. PLoS ONE, 19(3), e0295791. [Link]
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- 1. helixchrom.com [helixchrom.com]
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- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns | SIELC Technologies [sielc.com]
- 7. epa.gov [epa.gov]
- 8. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA) in Water Samples by Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and sensitive method for the determination of (2-Methoxy-4-methyl-phenoxy)-acetic acid, a compound related to the widely used phenoxyacetic acid herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), in water matrices. Due to the polar and non-volatile nature of the target analyte, a derivatization step is essential to convert the acid into a more volatile ester form suitable for gas chromatography. This protocol details a complete workflow, including sample preparation by liquid-liquid extraction (LLE), chemical derivatization via esterification with Boron Trifluoride-Methanol (BF₃-Methanol), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The method demonstrates high sensitivity and selectivity, making it suitable for environmental monitoring and regulatory compliance testing.
Introduction
This compound is a chemical analogue of MCPA, a selective, systemic herbicide used extensively in agriculture to control broadleaf weeds in cereal crops, grassland, and turf. The potential for these compounds to contaminate surface and groundwater sources necessitates reliable analytical methods for their detection at trace levels.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent separation and definitive identification.
However, the direct analysis of phenoxyacetic acids by GC is challenging due to their high polarity and low volatility.[2][3][4] To overcome this, a chemical derivatization step is employed to convert the carboxylic acid functional group into a less polar, more volatile ester.[5][6] This note provides a comprehensive protocol for methylation, transforming the analyte into its methyl ester, which exhibits superior chromatographic behavior.[5]
Principle of the Method
The analytical workflow involves three primary stages:
-
Extraction: The acidic analyte is extracted from an acidified water sample into an organic solvent using Liquid-Liquid Extraction (LLE). Acidification to pH < 2 is a critical step to ensure the analyte is in its protonated (non-ionized) form, which maximizes its partitioning into the organic phase.[5][7]
-
Derivatization: The carboxylic acid group of the analyte in the concentrated extract is converted into a methyl ester by heating with BF₃-Methanol. This reaction significantly increases the volatility of the analyte.
-
GC-MS Analysis: The derivatized extract is injected into the GC-MS system. The methyl ester is separated from other matrix components on a capillary column and subsequently detected and quantified by the mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Figure 1: Overall experimental workflow.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
1 L Separatory funnels
-
Heating block or water bath
-
Rotary evaporator or nitrogen evaporation system
-
50 mL centrifuge tubes
-
2 mL GC autosampler vials
-
Standard laboratory glassware
-
-
Reagents:
-
This compound analytical standard
-
Dichloromethane (DCM), pesticide residue grade
-
Hexane, pesticide residue grade
-
Methanol, HPLC grade
-
Boron Trifluoride-Methanol (BF₃-Methanol) solution, 14% w/v[5]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄), granular
-
Saturated Sodium Chloride (NaCl) solution
-
Reagent water (Type I)
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from standard methods for phenoxy acid herbicide extraction.[6][7]
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Acidification: Carefully add concentrated H₂SO₄ dropwise to the sample while swirling until the pH is less than 2. Verify with pH paper. This step is crucial for efficient extraction.[5][8]
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure frequently.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all organic extracts.
-
Drying: Pass the combined DCM extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove residual water.
-
Concentration: Reduce the volume of the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for derivatization.
Derivatization: Methyl Esterification
This procedure converts the target acid to its corresponding methyl ester.[5]
Figure 2: Chemical derivatization reaction.
-
Transfer the 1 mL concentrated sample extract from step 5.1 into a 10 mL reaction vial.
-
Add 2 mL of 14% BF₃-Methanol solution to the vial.[5]
-
Securely cap the vial and place it in a heating block or water bath set to 60°C for 30 minutes.[5]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex the vial vigorously for 1 minute to extract the newly formed methyl ester into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a 2 mL GC vial for analysis.
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium, constant flow | Inert gas, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal for column dimensions and analyte separation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for this class of compounds. |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from potential interferences and ensures elution of the analyte.[9] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra. |
| MS Source Temp. | 230 °C | Prevents condensation of analytes. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
Selected Ion Monitoring (SIM) Parameters
For the methyl ester of this compound, characteristic ions must be determined from a full scan analysis of a standard. Based on the closely related MCPA methyl ester, key fragments would likely involve the phenoxy ring structure. For MCPA methyl ester (MW 214), prominent ions include m/z 214 (M⁺), 141, and 155.[5][10] A similar fragmentation pattern is expected.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound methyl ester | To be determined | To be determined | To be determined |
Note: The user must inject a standard in full scan mode to determine the appropriate ions for the target analyte.
Data Analysis and Quality Control
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of a known standard. The relative abundances of the qualifier ions to the quantifier ion must also match those of the standard within a predefined tolerance (e.g., ±20%).
-
Quantification: A multi-point calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) is constructed by plotting the peak area of the quantifier ion against the concentration of the standards. The concentration of the analyte in the sample is determined from this curve.
-
Quality Control: To ensure data integrity, each analytical batch should include a method blank, a laboratory control spike (LCS), and a matrix spike/matrix spike duplicate (MS/MSD). Recoveries should fall within established laboratory limits (e.g., 70-130%).
Conclusion
The described method provides a complete and reliable protocol for the trace-level analysis of this compound in water. The combination of an optimized liquid-liquid extraction, efficient BF₃-Methanol derivatization, and sensitive GC-MS (SIM) analysis allows for accurate and precise quantification. This application note serves as a foundational guide for environmental laboratories and research institutions tasked with monitoring phenoxyacetic acid compounds.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Sanchis-Mallols, J. M., et al. (1998). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 21(12). Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Retrieved from [Link]
-
Sanchis-Mallols, J. M., et al. (1998). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online, 21(12), 1871-1880. Retrieved from [Link]
-
PubMed. (2012). [Synchronous extraction and determination of phenoxy acid herbicides in water by on-line monolithic solid phase microextraction-high performance liquid chromatography]. Retrieved from [Link]
-
Taher, S. J. (2001). Evaluation of factors influencing recovery of herbicide mcpa from drinking water. Iranian Journal of Public Health, 30(1-2), 15-20. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
World Health Organization. (2003). MCPA in Drinking-water. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization and Determination of MCPA in Soil by GC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). MCPA methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. Retrieved from [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]
-
Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Semantic Scholar. Retrieved from [Link]
-
Wildlife International Ltd. (n.d.). Environmental Chemistry Methods: MCPA; 441927-01. Retrieved from [Link]
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- 4. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
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- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. epa.gov [epa.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. MCPA methyl ester | C10H11ClO3 | CID 17089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental Protocol for Determining the Herbicidal Activity of (2-Methoxy-4-methyl-phenoxy)-acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for evaluating the herbicidal potential of (2-Methoxy-4-methyl-phenoxy)-acetic acid, a compound belonging to the phenoxyacetic acid class of chemicals. Phenoxy herbicides are known synthetic auxins, and this guide is structured to test the hypothesis that this compound exhibits similar selective, post-emergence herbicidal activity against broadleaf plants. We present two primary protocols: a rapid in vitro seed germination assay for initial screening and a definitive whole-plant dose-response bioassay for determining efficacy and selectivity. The causality behind experimental choices, the inclusion of self-validating controls, and robust data analysis methodologies are emphasized to ensure scientific integrity.
Introduction and Scientific Background
This compound is a derivative of phenoxyacetic acid.[1][2] This chemical family includes some of the most widely used and historically significant herbicides, such as 2,4-D and MCPA ((4-chloro-2-methylphenoxy)acetic acid).[3][4] These compounds function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5][6]
Mechanism of Action: Synthetic Auxins
In susceptible plants (primarily dicotyledonous or "broadleaf" species), synthetic auxins like MCPA are absorbed through the leaves and roots and accumulate in the meristematic tissues—the regions of active cell division and growth.[5][6][7] Unlike natural IAA, which is tightly regulated by the plant, synthetic auxins are not easily broken down. This leads to a hormonal imbalance that triggers a cascade of detrimental effects:
-
Uncontrolled Cell Division and Elongation: The compound forces rapid, unsustainable growth.
-
Epinastic Responses: The upper side of leaves and stems grows faster than the lower side, causing twisting and curling of stems and petioles.
-
Disrupted Vascular Tissue: Phloem and xylem development is impaired, hindering water and nutrient transport.
-
Senescence and Death: The cumulative effect of this physiological disruption leads to the eventual death of the plant.[8]
Crucially, monocotyledonous plants, such as cereals and grasses, often exhibit tolerance to these herbicides, making them "selective" for broadleaf weed control in these crops.[8] This protocol is designed to rigorously test if this compound exhibits these characteristic herbicidal properties.
Caption: Simplified pathway of synthetic auxin herbicide mode of action.
Overall Experimental Workflow
The evaluation process is structured in a tiered approach, moving from rapid, small-scale screening to more complex, definitive whole-plant assays. This ensures efficient use of resources by eliminating inactive compounds early.
Caption: Tiered workflow for evaluating herbicidal activity.
Protocol 1: In Vitro Seed Germination & Root Elongation Assay
This protocol serves as a rapid, high-throughput preliminary screen.[9] It assesses the compound's effect on the critical early life stages of a plant. It is performed in a controlled environment, minimizing variables and conserving test material.[10]
3.1. Rationale
By exposing seeds directly to the compound in a sterile medium, we can quickly determine if it has intrinsic phytotoxic activity that inhibits germination or early root and shoot development. This assay is particularly sensitive to compounds that disrupt cell division.
3.2. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Petri dishes (9 cm diameter) with sterile filter paper
-
Seeds of a susceptible broadleaf species (e.g., Sinapis alba - white mustard, or Amaranthus retroflexus - redroot pigweed)
-
Seeds of a tolerant monocot species (e.g., Triticum aestivum - wheat)
-
Positive control: MCPA or 2,4-D
-
Growth chamber with controlled light and temperature
-
Pipettes, sterile tubes, forceps
3.3. Step-by-Step Methodology
-
Prepare Test Solutions:
-
Create a 100 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of the positive control (MCPA) in DMSO.
-
Create a dilution series from the stock solutions in sterile distilled water to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). Ensure the final DMSO concentration in all solutions, including the negative control, is constant and non-phytotoxic (e.g., ≤ 0.5%).
-
Prepare a negative control solution containing only sterile water and the same final concentration of DMSO.
-
-
Plate Preparation:
-
Aseptically place one sheet of sterile filter paper into each petri dish.
-
Pipette 5 mL of the appropriate test solution or control solution onto the filter paper, ensuring it is evenly saturated.
-
Prepare 3-4 replicate plates for each concentration and each plant species.
-
-
Seed Plating:
-
Using sterile forceps, place 20-25 seeds of a single species evenly spaced on the moistened filter paper in each dish.
-
-
Incubation:
-
Seal the petri dishes with paraffin film to prevent moisture loss.
-
Place the dishes in a growth chamber set to appropriate conditions (e.g., 25°C, 16:8 hour light:dark cycle).
-
-
Data Collection (7-10 days post-plating):
-
Germination Percentage: Count the number of germinated seeds (radicle emergence) in each plate. Calculate the percentage relative to the total number of seeds plated.
-
Root and Shoot Length: For each germinated seedling, carefully measure the length of the primary root and the shoot (hypocotyl/coleoptile) in millimeters.
-
3.4. Data Analysis and Presentation
Data should be averaged across replicates. Calculate the percent inhibition of germination and root/shoot length compared to the negative (DMSO) control.
Table 1: Example Data for In Vitro Assay on Sinapis alba (Mustard)
| Treatment Concentration (µM) | Germination (%) | Average Root Length (mm) | Root Length Inhibition (%) |
| 0 (Negative Control) | 98 ± 2 | 45.2 ± 3.1 | 0 |
| 1 | 97 ± 3 | 40.1 ± 2.8 | 11.3 |
| 10 | 95 ± 2 | 25.6 ± 2.2 | 43.4 |
| 100 | 78 ± 5 | 8.3 ± 1.5 | 81.6 |
| 1000 | 25 ± 4 | 1.2 ± 0.5 | 97.3 |
| 100 (Positive Control - MCPA) | 75 ± 6 | 7.9 ± 1.8 | 82.5 |
Protocol 2: Whole-Plant Post-Emergence Pot Bioassay
This is the definitive test for herbicidal efficacy, designed to simulate a more realistic agricultural application.[11][12][13] It evaluates the compound's activity on established plants and is essential for determining dose-response relationships and selectivity. This protocol follows principles outlined by organizations like the European and Mediterranean Plant Protection Organization (EPPO).[14][15]
4.1. Rationale
A whole-plant assay accounts for critical factors like absorption through the leaf cuticle, translocation within the plant's vascular system, and metabolic detoxification, which cannot be assessed in vitro. A dose-response design is crucial for quantifying herbicidal potency by determining the concentration required to achieve a specific level of control (e.g., 50% growth reduction).[16][17]
4.2. Materials
-
Test compound and positive control (MCPA)
-
Solvent (e.g., acetone) and surfactant (e.g., Tween-20)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of a susceptible broadleaf species (e.g., Abutilon theophrasti - velvetleaf)
-
Seeds of a tolerant monocot crop species (e.g., Zea mays - corn or Triticum aestivum - wheat)
-
Greenhouse or controlled environment growth room
-
Laboratory track sprayer for uniform application
-
Analytical balance, volumetric flasks, beakers
4.3. Step-by-Step Methodology
-
Plant Propagation:
-
Sow 3-5 seeds of each species per pot.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod, adequate watering).
-
After emergence, thin seedlings to one uniform, healthy plant per pot.
-
Allow plants to grow to a specific stage (e.g., 2-4 true leaf stage for broadleaf species, 3-leaf stage for grasses). This is a critical step for consistency.[18]
-
-
Preparation of Spray Solutions:
-
Accurately weigh the test compound and dissolve it in a minimal amount of a suitable solvent like acetone.
-
Add a surfactant (e.g., 0.1% v/v Tween-20) to the water used for the final dilution. The surfactant aids in the spreading and absorption of the herbicide on the leaf surface.
-
Prepare a series of spray solutions to deliver a range of doses. Doses should be expressed in grams of active ingredient per hectare (g a.i./ha). A logarithmic series is recommended (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
-
Prepare a negative control (solvent + surfactant in water) and a positive control (MCPA at its recommended field rate).
-
-
Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the solutions. This ensures a uniform application volume across all treatments, which is a critical factor for reliable results.[11]
-
Arrange the pots (4-5 replicates per dose per species) in the spray chamber.
-
Spray the treatments, starting with the negative control and progressing from the lowest to the highest concentration to avoid contamination.
-
-
Post-Application Growth and Evaluation:
-
Return the plants to the greenhouse. Arrange them in a randomized complete block design to account for any environmental gradients in the greenhouse.
-
Water plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.
-
Visual Assessment: Evaluate plants at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT).[19] Score phytotoxicity and herbicidal symptoms (e.g., chlorosis, necrosis, epinasty) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the final evaluation point (e.g., 21 DAT), harvest the above-ground biomass of each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.
-
4.4. Data Analysis and Presentation
-
Calculate Biomass Reduction: For each replicate, express the dry weight as a percentage of the average dry weight of the untreated negative control plants.
-
Dose-Response Modeling: The relationship between herbicide dose and plant response (biomass reduction) is typically sigmoidal. This data should be analyzed using a non-linear regression model, with the four-parameter log-logistic model being the most common and appropriate.[20][21]
The equation is: Y = C + (D - C) / (1 + exp(B(log(X) - log(GR50)))) Where: Y=response (biomass), D=upper limit (control biomass), C=lower limit, B=slope, X=dose, and GR50 (or ED50) is the dose causing 50% growth reduction.
-
Determine GR₅₀ Values: The GR₅₀ (Growth Reduction 50%) value is the key parameter derived from the model. It represents the dose of the herbicide required to reduce plant growth by 50% and is a direct measure of potency. A lower GR₅₀ indicates higher herbicidal activity.
Table 2: Example Whole-Plant Bioassay Results and Calculated GR₅₀
| Species | Compound | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Selectivity Index (Monocot GR₅₀ / Broadleaf GR₅₀) |
| Abutilon theophrasti (Broadleaf) | Test Compound | 185 | 160 - 210 | \multirow{2}{}{8.1} |
| Zea mays (Monocot) | Test Compound | 1500 | 1350 - 1680 | |
| Abutilon theophrasti (Broadleaf) | MCPA (Positive Control) | 150 | 135 - 168 | \multirow{2}{}{9.3} |
| Zea mays (Monocot) | MCPA (Positive Control) | 1400 | 1280 - 1550 |
Interpretation and Conclusion
The experimental results should provide a clear picture of the herbicidal profile of this compound.
-
Herbicidal Activity: A low GR₅₀ value against the susceptible broadleaf species, comparable to the positive control, confirms potent herbicidal activity.[22]
-
Mode of Action: The observation of characteristic synthetic auxin symptoms (epinasty, uncontrolled growth) in the whole-plant assay would strongly support the hypothesized mechanism of action.[5]
-
Selectivity: A significantly higher GR₅₀ value for the monocot species compared to the broadleaf species indicates selectivity. The Selectivity Index (SI) can be calculated to quantify this; an SI > 1 indicates selectivity towards the broadleaf weed.
Based on the example data, the test compound shows potent herbicidal activity against the broadleaf weed Abutilon theophrasti and good selectivity, as the corn (Zea mays) is over 8 times more tolerant. Its potency is slightly less than the commercial standard MCPA but is clearly within a range that warrants further investigation.
References
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page. Retrieved from [Link]
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Hebei Bestar Bio-tech Co., Ltd. (2025). How MCPA Enhances Weed Control in Modern Agriculture. Retrieved from [Link]
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Apparent Ag. (n.d.). MCPA 750. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). MCPA (257). Retrieved from [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 526 protocolos. Retrieved from [Link]
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Gallagher, R. P., & Tweedale, A. (1990). Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms. CMAJ, 142(6), 565–571. Retrieved from [Link]
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Burgos, N. R. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(S1), 152-165. Retrieved from [Link]
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Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link]
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Starsky. (n.d.). China What's usage of Phenoxyacetic acid? Manufacturer and Supplier. Retrieved from [Link]
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Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Retrieved from [Link]
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Das, T. K. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 48(1), 1-4. Retrieved from [Link]
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Ritz, C., & Streibig, J. C. (2005). Log-logistic analysis of herbicide dose-response relationships. Weed Technology, 19(1), 1-12. Retrieved from [Link]
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Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. Retrieved from [Link]
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Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
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Lemerle, D., & Verbeek, B. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 11th Annual Conference of the Grassland Society of NSW, 11, 113-117. Retrieved from [Link]
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Johnson, E., & Holm, F. (2000). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. Retrieved from [Link]
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Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. Retrieved from [Link]
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Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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Herbicide Resistance Action Committee. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
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Won, O. J., et al. (2021). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Sensors, 21(16), 5434. Retrieved from [Link]
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Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-9. Retrieved from [Link]
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Todorova, V., & Petkova, V. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 22(3), 602-610. Retrieved from [Link]
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Weed Science Society of America. (n.d.). Herbicide Resistance. Retrieved from [Link]
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Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. Retrieved from [Link]
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NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
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Pure Water Products. (n.d.). MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid). Retrieved from [Link]
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Heap, I. M. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. International Survey of Herbicide Resistant Weeds. Retrieved from [Link]
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Wang, G., et al. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 60(31), 7575-84. Retrieved from [Link]
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Application Notes & Protocols: (2-Methoxy-4-methyl-phenoxy)-acetic acid as an Auxin Mimic in Research
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Role of Synthetic Auxins in Plant Science
In the intricate world of plant biology, auxin stands as a master regulator, orchestrating a vast array of developmental processes from cell elongation and division to organogenesis and tropic responses.[1] The principal natural auxin, Indole-3-acetic acid (IAA), while central to these functions, possesses inherent limitations for research and commercial applications due to its chemical instability, particularly its sensitivity to light and enzymatic degradation.[2][3]
This has led to the development of synthetic auxin mimics, a class of compounds that structurally and functionally emulate IAA but offer enhanced stability and, in some cases, greater specificity or potency.[3][4] (2-Methoxy-4-methyl-phenoxy)-acetic acid belongs to the phenoxyacetic acid family of synthetic auxins, which also includes well-known herbicides like 2,4-D and MCPA.[5][6] By mimicking IAA, these molecules provide researchers with a powerful and stable tool to dissect auxin signaling pathways, manipulate plant development in vitro, and study the mechanisms of selective herbicidal action.[3][7] This guide provides a detailed overview of the mechanism, applications, and protocols for utilizing this compound as a reliable auxin mimic in a research setting.
Compound Profile and Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Alternate Names | 2-(2-methoxy-4-methylphenoxy)acetic acid | [8] |
| CAS Number | 6270-23-1 | [8] |
| Molecular Formula | C₁₀H₁₂O₄ | [8] |
| Molar Mass | 196.20 g/mol | [8] |
| Appearance | White to light brown solid (Typical for phenoxyacetic acids) | [9] |
| Solubility | Limited in water; soluble in organic solvents like ethanol or DMSO. | [2][10] |
| Stability | Chemically stable under standard ambient conditions.[11] Store away from direct light to prevent potential photodegradation.[2][9] | [2][9][11] |
Mechanism of Action: Hijacking the Canonical Auxin Signaling Pathway
This compound exerts its biological effects by acting as an imposter of IAA, directly engaging the core components of the nuclear auxin signaling pathway.[9][12] This pathway is a master switch for auxin-responsive gene expression.
At Low Auxin Concentrations (Repressed State): In the absence of sufficient auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[1][12] Furthermore, Aux/IAA proteins recruit co-repressors like TOPLESS (TPL), which modify chromatin to reinforce a repressed state.[12]
At High Auxin Concentrations (Activated State): When auxin molecules (either IAA or a mimic like this compound) enter the nucleus, they act as a "molecular glue".[1][13] They facilitate an interaction between the Aux/IAA repressors and an F-box protein receptor, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs.[14][15] This binding event tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[15] The destruction of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to a massive change in gene expression that ultimately drives physiological responses like cell elongation, division, and differentiation.[1][13]
Because synthetic auxins like this compound are typically more resistant to degradation within the plant than IAA, they cause a sustained and overwhelming activation of this pathway, leading to uncontrolled growth and, at high concentrations, lethality in susceptible species.[3]
Caption: Fig 1. Auxin mimic action on the canonical signaling pathway.
Experimental Protocols
The following protocols provide a framework for characterizing the auxin-like activity of this compound.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Phenoxyacetic acids have poor solubility in aqueous solutions but dissolve readily in alcohol or DMSO. A concentrated stock solution is prepared for accurate dilution into aqueous media for experiments. Auxin-like compounds can be light-sensitive, so storage in amber vials or in the dark is critical.[2]
Materials:
-
This compound powder
-
100% Ethanol or DMSO
-
Sterile deionized water
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed. (Molar Mass = 196.20 g/mol ). For 10 mL of a 10 mM stock, you need: 0.01 L * 0.01 mol/L * 196.20 g/mol = 0.01962 g or 19.62 mg.
-
Weigh 19.62 mg of the compound and place it in a sterile 15 mL conical tube.
-
Add 10 mL of 100% ethanol or DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 1 mL) in sterile, light-protected tubes (amber or wrapped in foil).
-
Store at -20°C for long-term use.[2]
-
-
Prepare Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions into the final sterile liquid culture medium (e.g., ½ MS medium) to achieve the desired final concentrations.
-
Scientist's Note: It is crucial to prepare a "mock" control treatment containing the same final concentration of the solvent (ethanol or DMSO) as the highest concentration of the test compound to account for any effects of the solvent itself.
-
Protocol 2: Root Elongation Inhibition Assay in Arabidopsis thaliana
Rationale: One of the most well-characterized effects of supraoptimal auxin concentrations is the inhibition of primary root growth.[1] This assay provides a sensitive and quantitative measure of the auxin-like activity of the test compound.
Materials:
-
Arabidopsis thaliana seeds (Col-0 is a common wild-type)
-
½ Murashige and Skoog (MS) medium plates with 1% sucrose and 0.8% agar, pH 5.7
-
Working solutions of this compound
-
Positive Control: Indole-3-acetic acid (IAA) working solutions
-
Mock Control: ½ MS plates with solvent only
-
Sterilization solution (e.g., 70% ethanol, 10% bleach with Tween-20)
-
Sterile water
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol for 1 minute. Remove ethanol.
-
Add 1 mL of 10% bleach with a drop of Tween-20 for 10 minutes.
-
Wash seeds 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
-
Plate Preparation:
-
Prepare ½ MS agar medium. After autoclaving and cooling to ~50-60°C, add the required volume of the compound's working solution (or IAA, or solvent for controls) to achieve the desired final concentrations.
-
Pour plates and let them solidify in a sterile hood.
-
-
Plating and Growth:
-
Pipette 8-10 sterile, stratified seeds in a line on the surface of each plate, about 1 cm from the top edge.
-
Seal the plates with breathable tape and place them vertically in a growth chamber.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, remove the plates and scan them using a flatbed scanner.
-
Use ImageJ or similar software to measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each treatment.
-
Plot the average root length as a function of concentration to generate a dose-response curve.
-
Suggested Concentration Range for Dose-Response Curve:
| Compound Concentration | Expected Outcome |
| 0 nM (Mock Control) | Normal, maximal root growth. |
| 1 nM - 100 nM | Potential for slight promotion or no significant effect. |
| 100 nM - 10 µM | Progressive inhibition of primary root elongation. |
| > 10 µM | Severe inhibition or lethality. |
Experimental Workflow and Data Interpretation
A well-designed experiment includes careful planning from hypothesis to final analysis. The workflow for testing a novel auxin mimic follows a logical progression.
Caption: Fig 2. A typical experimental workflow for characterizing an auxin mimic.
Interpreting Results:
-
A classic dose-response curve is expected, where low concentrations have a minimal effect and increasing concentrations lead to a stronger inhibitory response.[4][16]
-
Comparison to IAA: The potency of this compound can be compared to the positive control (IAA). If it causes a similar level of inhibition at lower concentrations, it is considered more potent.
-
EC₅₀ Value: The "half-maximal effective concentration" is the concentration of the compound that causes a 50% inhibition of root growth compared to the mock control. This value is a key quantitative measure of the compound's biological activity.
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Green, L. M., & Reade, J. C. (1991). Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms. Journal of Occupational Medicine, 33(4), 488-491. Retrieved January 12, 2026, from [Link]
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Wang, Y., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols. Retrieved January 12, 2026, from [Link]
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MySkinRecipes. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. Retrieved January 12, 2026, from [Link]
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Preparation of Stock Solutions for (2-Methoxy-4-methyl-phenoxy)-acetic acid: An Application Note and Protocol
Abstract
This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock solutions of (2-Methoxy-4-methyl-phenoxy)-acetic acid (CAS No. 6270-23-1).[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines the critical physicochemical properties of the compound, offers evidence-based solvent selection criteria, and presents step-by-step procedures for accurate and reproducible stock solution preparation. By integrating safety protocols and quality control measures, this guide aims to ensure the integrity and reliability of experimental outcomes.
Introduction: Understanding this compound
This compound is a derivative of phenoxyacetic acid.[1] The phenoxyacetic acid scaffold is notable in various fields, particularly as a core component of many phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid). The biological activity of these compounds is often linked to their ability to mimic or interfere with plant growth hormones.[2][3] In a research and drug development context, understanding the precise preparation of solutions is paramount to achieving reliable and reproducible results.
The structure of this compound, featuring a carboxylic acid group and an ether linkage, dictates its chemical behavior.[1] The carboxylic acid moiety imparts acidic properties and influences its solubility in aqueous and organic media.[4][5] The ether bond is generally stable, though it can be susceptible to cleavage under harsh acidic conditions.[1]
This document will provide a robust framework for the preparation of stock solutions, considering the compound's chemical nature to ensure solution stability and concentration accuracy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is foundational to the preparation of accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| pKa | ~3.7 (estimated based on phenoxyacetic acid) | [5] |
Principles of Stock Solution Preparation
The primary goal of preparing a stock solution is to create a concentrated, stable, and accurately known solution that can be diluted to working concentrations for various experiments. The choice of solvent is the most critical factor in this process.
Solvent Selection: A Critical Decision
The ideal solvent should:
-
Completely dissolve the compound at the desired concentration.
-
Be inert, not reacting with the compound.
-
Be compatible with downstream experimental models (e.g., cell culture, in vivo studies).
-
Be of high purity to avoid introducing confounding variables.
Based on the structure of this compound and data from structurally similar compounds like phenoxyacetic acid and MCPA, the following solvents are recommended.[3][4][6]
| Solvent | Rationale for Use & Considerations |
| Dimethyl Sulfoxide (DMSO) | High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited aqueous solubility. MCPA, a related compound, is soluble in DMSO at concentrations of 45 mg/mL or higher.[3] Compatibility: It is a common solvent for in vitro assays, but care must be taken as it can have biological effects at higher concentrations. Hygroscopicity: DMSO is hygroscopic; use freshly opened solvent and store desiccated.[7] |
| Ethanol (EtOH) | Good Solubilizing Power: Phenoxyacetic acid is readily soluble in ethanol.[4][6] Biocompatibility: Generally well-tolerated in many biological systems at low final concentrations. Volatility: Ethanol is volatile, which requires careful handling to prevent concentration changes due to evaporation. |
| Methanol (MeOH) | Primary Stock for Analytical Standards: Methanol is often the solvent of choice for preparing primary stock solutions for analytical purposes, such as chromatography.[8] Toxicity: Methanol is toxic and should be handled with appropriate safety precautions. It is generally not suitable for direct use in cell-based assays. |
| Aqueous Alkaline Solutions (e.g., NaOH, NaHCO₃) | Deprotonation and Solubilization: As a carboxylic acid, this compound will be deprotonated in a basic solution to form a more water-soluble salt. This is a common strategy for dissolving carboxylic acids in aqueous media.[4] pH Considerations: The final pH of the stock solution will be basic, which must be considered for the stability of the compound and the compatibility with the experimental system. |
Workflow for Stock Solution Preparation
The general workflow for preparing a stock solution is a multi-step process that requires precision and attention to detail.
Caption: General workflow for stock solution preparation.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for the specific compound and solvents used.[9][10][11] Handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: High-Concentration Stock in DMSO (e.g., 50 mM)
This protocol is suitable for preparing a high-concentration stock for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound (MW: 196.20 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Vortex mixer and/or sonicator
-
Sterile polypropylene cryovials
Procedure:
-
Calculation:
-
To prepare 10 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.050 mol/L x 0.010 L x 196.20 g/mol = 0.0981 g (98.1 mg)
-
-
Weighing:
-
Accurately weigh 98.1 mg of this compound using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the flask.
-
Gently swirl to wet the powder.
-
Vortex or sonicate the solution until the solid is completely dissolved. Brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile polypropylene cryovials.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for at least one to two years at -80°C.[7]
-
Protocol 2: Stock Solution in Ethanol (e.g., 20 mM)
This protocol is an alternative for applications where DMSO is not suitable.
Materials:
-
This compound (MW: 196.20 g/mol )
-
200-proof (absolute) ethanol
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare 10 mL of a 20 mM stock solution:
-
Mass (g) = 0.020 mol/L x 0.010 L x 196.20 g/mol = 0.03924 g (39.2 mg)
-
-
Weighing:
-
Accurately weigh 39.2 mg of the compound.
-
-
Dissolution:
-
Final Volume and Storage:
-
Bring the solution to the final volume of 10 mL with ethanol.
-
Aliquot and store at -20°C.
-
Quality Control and Best Practices
-
Purity of Starting Materials: Use high-purity (≥98%) this compound and analytical grade solvents.
-
Accurate Measurements: Utilize calibrated balances and Class A volumetric glassware for precise measurements.
-
Documentation: Maintain detailed records of stock solution preparation, including lot numbers, calculations, date of preparation, and assigned expiration date.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is crucial to prevent degradation of the compound and introduction of moisture.[7]
-
Solubility Testing: For novel compounds or when preparing a stock solution at a concentration for the first time, it is advisable to perform a small-scale solubility test before committing the full amount of material.
Stability and Storage
Proper storage is essential to maintain the integrity of the stock solution over time.
| Solvent | Storage Temperature | Estimated Stability |
| DMSO | -20°C to -80°C | ≥ 1 year at -20°C; ≥ 2 years at -80°C[7] |
| Ethanol | -20°C | 6 months to 1 year |
| Methanol (for analytical standards) | -20°C | 6 months[8] |
Note: These are general guidelines. For critical applications, stability should be periodically verified.
Conclusion
The successful preparation of this compound stock solutions is a foundational step for reliable and reproducible research. By following the detailed protocols and adhering to the principles of solvent selection, accurate measurement, and proper storage outlined in this guide, researchers can ensure the quality and integrity of their experimental starting materials.
References
-
Greenbook. (n.d.). SOLVE™ MCPA ESTER. Retrieved from [Link]
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
-
eChem. (n.d.). MCPA 750. Retrieved from [Link]
-
Cold Spring Harbor Laboratory Press. (n.d.). Preparation of stock solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
Oj Compagnie. (n.d.). MCPA AMINE 600 Herbicide. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
-
PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. Retrieved from [Link]
Sources
- 1. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. MCPA | TargetMol [targetmol.com]
- 4. Page loading... [guidechem.com]
- 5. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. 苯氧乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for Generating a Dosage-Response Curve of (2-Methoxy-4-methyl-phenoxy)-acetic acid in Arabidopsis thaliana
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
(2-Methoxy-4-methyl-phenoxy)-acetic acid, a synthetic auxin commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), belongs to the phenoxyacetic acid class of herbicides.[1] Its mode of action lies in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to supraphysiological auxin responses that disrupt normal plant growth and development, ultimately causing lethality in susceptible species.[1][2] Arabidopsis thaliana, with its well-characterized genome and rapid life cycle, serves as an exemplary model organism to dissect the molecular and physiological responses to synthetic auxins like MCPA.
This guide provides a comprehensive framework for establishing a robust dosage-response curve for MCPA in Arabidopsis thaliana, focusing on the highly sensitive and quantifiable phenotype of primary root growth inhibition. Understanding the dosage-response relationship is fundamental for determining key toxicological and pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action: A Molecular Perspective
Synthetic auxins like MCPA exert their effects by hijacking the native auxin signaling pathway.[3][4] At the core of this pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, which function as auxin co-receptors.[3][4] In the presence of auxin (natural or synthetic), TIR1/AFBs form a complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of a suite of downstream auxin-responsive genes, leading to a cascade of physiological changes.[3][4]
At high concentrations, this sustained activation of auxin signaling pathways leads to aberrant growth, including the inhibition of primary root elongation, which is the primary endpoint for the dosage-response curve detailed herein.
Caption: Experimental workflow for the dosage-response analysis.
Detailed Protocols
Preparation of this compound Stock Solution
Rationale: A concentrated stock solution allows for accurate and reproducible preparation of a dilution series in the growth medium. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like MCPA for in vitro plant assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 19.62 mg of this compound powder into the tube. This corresponds to a molecular weight of 196.20 g/mol .
-
Add 1 mL of DMSO to the tube to create a 100 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Arabidopsis thaliana Root Growth Inhibition Assay
Rationale: This protocol is designed as a self-validating system. The inclusion of a vehicle control (DMSO) is critical to ensure that the solvent has no independent effect on root growth. A range of MCPA concentrations is used to capture the full dose-response relationship, from no effect to complete inhibition. Vertical orientation of the agar plates encourages root growth along the surface, facilitating accurate measurement.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
MES buffer
-
Agar
-
1 M KOH
-
This compound stock solution (100 mM in DMSO)
-
Sterile square Petri dishes (120 x 120 mm)
-
Micropore tape
-
Growth chamber with controlled light and temperature
-
High-resolution flatbed scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
Part 1: Preparation of Treatment Media
-
Prepare 1 L of 0.5X MS medium containing 1% (w/v) sucrose and 0.5 g/L MES.
-
Adjust the pH to 5.7 with 1 M KOH.
-
Add 10 g of agar and autoclave.
-
Cool the medium to approximately 50-60°C in a water bath.
-
In a laminar flow hood, aliquot the molten agar into sterile containers for each treatment.
-
Add the appropriate volume of the 100 mM MCPA stock solution to achieve the desired final concentrations. A suggested concentration range is: 0 (vehicle control), 0.01, 0.05, 0.1, 0.5, 1, 5, 10, and 50 µM.
-
For the vehicle control (0 µM), add the same volume of DMSO as used for the highest MCPA concentration to ensure consistency.
-
Mix each solution thoroughly and pour approximately 50 mL into each sterile square Petri dish. Allow the plates to solidify.
Part 2: Seed Sterilization and Plating
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Carefully remove the ethanol and add 1 mL of a solution containing 50% commercial bleach and 0.1% Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Remove the bleach solution and wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in a sterile 0.1% agar solution.
-
Aseptically place 10-15 seeds in a single line on the surface of the prepared treatment plates, approximately 1 cm from the top edge.
Part 3: Incubation and Data Acquisition
-
Seal the plates with micropore tape.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to ensure uniform germination.
-
Transfer the plates to a growth chamber and orient them vertically.
-
Incubate at 22°C under a 16-hour light / 8-hour dark photoperiod.
-
After 7-10 days of growth, acquire high-resolution images of the plates using a flatbed scanner.
Data Collection and Analysis
Rationale: Quantitative measurement of primary root length is essential for constructing the dosage-response curve. Image analysis software provides a precise and high-throughput method for this. Statistical analysis and nonlinear regression are then used to model the data and determine the IC50 value.
Procedure:
-
Open the scanned images in ImageJ or a similar image analysis software.
-
Use the segmented line tool to trace the length of the primary root from the root-shoot junction to the root tip for each seedling.
-
Record the length measurements for each seedling in a spreadsheet, organized by treatment concentration.
-
Calculate the average primary root length and standard deviation for each concentration.
-
Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the vehicle control.
-
Plot the normalized root length (Y-axis) against the logarithm of the MCPA concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to fit a four-parameter logistic curve to the data. [5][6][7][8][9][10]8. From the curve fit, determine the IC50 value, which is the concentration of MCPA that causes a 50% inhibition of primary root growth.
Expected Results and Data Presentation
The expected outcome of this experiment is a sigmoidal dosage-response curve, where low concentrations of MCPA have a minimal effect on root growth, and as the concentration increases, a dose-dependent inhibition is observed, eventually reaching a plateau of maximum inhibition.
Table 1: Example Data for Dosage-Response Analysis of this compound on Arabidopsis Primary Root Growth
| MCPA Concentration (µM) | Log(Concentration) | Average Primary Root Length (mm) ± SD | % of Control Root Length |
| 0 (Control) | - | 35.2 ± 3.1 | 100.0 |
| 0.01 | -2.00 | 34.8 ± 2.9 | 98.9 |
| 0.05 | -1.30 | 32.1 ± 3.5 | 91.2 |
| 0.1 | -1.00 | 25.6 ± 2.8 | 72.7 |
| 0.5 | -0.30 | 15.3 ± 2.1 | 43.5 |
| 1 | 0.00 | 8.9 ± 1.5 | 25.3 |
| 5 | 0.70 | 4.1 ± 0.9 | 11.6 |
| 10 | 1.00 | 3.5 ± 0.7 | 9.9 |
| 50 | 1.70 | 3.2 ± 0.6 | 9.1 |
Note: The data presented in this table are for illustrative purposes only and will vary based on experimental conditions.
References
-
A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI. (n.d.). Retrieved January 12, 2026, from [Link]
-
BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved January 12, 2026, from [Link]
-
GraphPad. (n.d.). Tutorial: Plotting dose-response curves. FAQ 1726. Retrieved January 12, 2026, from [Link]
-
Malyutina, A., Tang, J., & Pessia, A. (2023). drda: An R Package for Dose-Response Data Analysis Using Logistic Functions. Journal of Statistical Software, 106(4), 1–26. [Link]
-
Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]
-
Rocha, M., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159269. [Link]
-
Chemical Warehouse. (n.d.). MCPA - Active Ingredient Page. Retrieved January 12, 2026, from [Link]
-
How MCPA Enhances Weed Control in Modern Agriculture. (2025, July 21). Retrieved January 12, 2026, from [Link]
-
YouTube. (2023, June 15). Producing Dose Response Curves in R. [Link]
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- 5. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
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Field Application of Phenoxyacetic Acid Herbicides: A Technical Guide for Researchers and Professionals
This document provides a comprehensive guide to the field application techniques for phenoxyacetic acid herbicides. Eschewing a rigid template, this guide is structured to deliver a foundational understanding of the science, followed by actionable protocols and best practices. The focus is on the causality behind experimental choices, ensuring that each application is a self-validating system grounded in scientific principles.
Section 1: Foundational Principles of Phenoxyacetic Acid Herbicides
A thorough understanding of the mechanism, chemical properties, and selectivity of phenoxyacetic acid herbicides is paramount to their effective and responsible use in the field.
Mechanism of Action: Synthetic Auxins
Phenoxyacetic acid herbicides, such as 2,4-D and MCPA, are classified as synthetic auxins (Herbicide Resistance Action Committee [HRAC] Group 4).[1][2] They function by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[1][3][4] In susceptible broadleaf plants, the introduction of these synthetic auxins at herbicidal concentrations overwhelms the plant's natural hormonal regulation systems.[3][5] This leads to a cascade of effects including uncontrolled cell division and elongation, epinastic twisting of stems and leaves, vascular tissue disruption, and ultimately, plant death.[1][4] Monocotyledonous plants, such as grasses and cereals, are generally tolerant because they possess physiological mechanisms to regulate auxin levels and prevent this catastrophic overload.[3][5][6]
Caption: Mechanism of Action for Phenoxyacetic Acid Herbicides.
Chemical Properties and Formulations
The active form of a phenoxy herbicide is the acid.[3] However, due to low water solubility, they are commercially formulated as salts (typically amine or sodium) or esters to improve handling and application efficacy.[3][7][8] The choice of formulation is a critical decision that directly impacts volatility, plant uptake, and environmental risk.
-
Amine Salts: These are readily soluble in water but have lower volatility compared to esters.[1][3] This makes them a safer choice when spraying near sensitive crops, as the risk of vapor drift is significantly reduced.[9][10] Their uptake can be slower, and they are more susceptible to being washed off by rain.[1][3]
-
Esters: Esters are soluble in organic solvents and are formulated as emulsifiable concentrates.[3] They exhibit better uptake into the plant, particularly under cooler conditions, as they can more easily penetrate the waxy cuticle of the leaf.[1] However, esters are more volatile, meaning they can turn into a gas after application and move off-target, a phenomenon known as vapor drift.[1][11] High-volatile esters should be avoided in proximity to sensitive areas.
| Formulation Type | Volatility | Water Solubility | Plant Uptake | Rainfastness | Key Consideration |
| Amine Salt | Low | High | Moderate | Poor | Reduced risk of off-target vapor drift.[9] |
| Ester | High | Low (emulsifiable) | High | Good | Higher efficacy, but significant vapor drift risk.[1][10] |
Table 1: Comparative Properties of Amine and Ester Formulations.
Section 2: Pre-Application Planning & Protocol Validation
A successful herbicide application is defined by maximizing efficacy on the target weeds while minimizing impact on the crop and surrounding environment. This requires meticulous planning and adherence to self-validating protocols like sprayer calibration.
Site and Target Assessment
-
Weed Identification and Growth Stage: Correctly identify the target broadleaf weeds. Phenoxy herbicides are most effective when applied to young, actively growing weeds.[12][13] Applications to mature or stressed plants will result in reduced control.
-
Crop Growth Stage: Application timing relative to the crop's growth stage is critical to avoid phytotoxicity. For cereals, there are specific windows for safe application, typically from the early tillering stage up to the formation of the first node. Applying too early or too late (e.g., at the boot stage) can cause significant crop injury and yield loss. Always consult the product label for crop-specific timing restrictions.[9][14]
-
Environmental Assessment: Survey the surrounding area for sensitive broadleaf plants, such as grapes, tomatoes, cotton, or residential gardens.[15] Note the proximity of water bodies and bee hives.[9] This assessment will inform the choice of formulation and the required drift management strategies.
Protocol: Field Sprayer Calibration
Calibration is the most critical step for ensuring the precise application rate specified on the product label.[16] Applying too little can lead to poor weed control and contribute to herbicide resistance, while applying too much is illegal, wastes money, and increases the risk of crop damage and environmental contamination.[17][18] This protocol ensures the sprayer is delivering a known volume per unit area.
Caption: Workflow for the Ounces-to-Gallons Per Acre (GPA) Calibration Method.
Step-by-Step Calibration Methodology (Ounces-to-GPA Method): [19]
-
Determine Course Length: Based on your sprayer's nozzle spacing, select the appropriate course length from a standardized chart. For a 20-inch nozzle spacing, the course length is 204 feet.[19]
-
Measure Travel Time: In the field to be sprayed, measure the time (in seconds) it takes to drive the determined course length at your intended application speed and engine RPM. Repeat this three times and calculate the average time.
-
Collect Nozzle Output: Park the tractor, maintain the same engine RPM, and use a collection container to catch the output from a single nozzle for the average time recorded in Step 2.
-
Measure Volume: The volume of water collected in ounces is directly equal to the sprayer's output in gallons per acre (GPA).[19] For example, if you collected 20 ounces, your sprayer output is 20 GPA.
-
Validate and Adjust: Compare your measured GPA to the target spray volume on the herbicide label. If the output is not within 5% of the target, you must make adjustments.[20] Minor adjustments can be made by slightly increasing or decreasing pressure. For larger deviations, you must change your travel speed and repeat the calibration process.[20]
Section 3: Field Application Best Practices
Executing the application requires strict attention to environmental conditions to mitigate off-target movement.
Mitigating Spray Drift
Spray drift is the movement of herbicide through the air away from the intended target.[11] It is a primary cause of damage to non-target crops and ecosystems.[10] There are two types of drift: particle drift and vapor drift.
Particle Drift Management: This involves controlling the physical movement of spray droplets at the time of application.
-
Nozzle Selection and Pressure: Use nozzles that produce a coarser (larger) droplet size. Larger droplets are less susceptible to wind and fall to the target more quickly.[9] Avoid excessive spray pressure, which creates a higher percentage of fine, drift-prone droplets.
-
Boom Height: Keep the spray boom as low as possible while still maintaining proper spray pattern overlap. A lower boom reduces the time droplets are exposed to wind.[11]
-
Wind Speed and Direction: Do not spray when winds exceed 10 miles per hour or are blowing toward a sensitive area.[11][21] The ideal wind speed is between 3 and 10 mph.[11] Spraying in calm conditions (less than 3 mph) is also dangerous due to the potential for temperature inversions.[11]
-
Buffer Zones: Leave an unsprayed buffer strip downwind of the application area to protect sensitive adjacent areas.[9][10]
Vapor Drift Management: This involves preventing the herbicide from volatilizing (turning into a gas) and moving off-target after application.
-
Formulation Choice: As discussed, use low-volatility amine formulations instead of esters when spraying near sensitive crops.[9]
-
Temperature: Avoid spraying during the hottest part of the day when temperatures are high (e.g., above 80-85°F), as this increases the potential for volatilization.[10][11]
-
Temperature Inversions: Never spray during a temperature inversion. An inversion occurs when a layer of cool, dense air is trapped near the ground by a layer of warmer air above it.[9] This stable condition prevents vertical air mixing, allowing fine spray droplets and vapors to become suspended and travel long distances. Inversions are common in the early morning or evening when winds are light.[10]
Caption: Decision workflow for assessing and mitigating spray drift risk.
Section 4: Post-Application and Long-Term Strategy
Efficacy Assessment
Symptoms of phenoxy herbicide activity, such as twisting and curling of leaves (epinasty), will typically appear within a few hours to several days after application.[1][3] A full assessment of weed control should be conducted 14-21 days post-application to determine the overall effectiveness and identify any potential weed escapes.
Herbicide Resistance Management
While phenoxy herbicides are considered to have a low risk of fostering resistance, no herbicide is immune.[1] Proactive resistance management is essential for the long-term viability of these tools.[17] The primary strategy is to reduce selection pressure by diversifying weed control tactics.
-
Rotate Herbicides: Avoid using herbicides with the same mechanism of action (e.g., only Group 4) repeatedly on the same field. Rotate with or tank-mix herbicides from different HRAC groups.[2][17]
-
Use Labeled Rates: Applying rates lower than those specified on the label can allow marginally susceptible weeds to survive and reproduce, increasing the likelihood of resistance.[17]
-
Integrated Weed Management (IWM): Incorporate non-chemical control methods such as cultivation, crop rotation, and cover crops to manage the weed seed bank and reduce reliance on any single herbicide technology.
References
- Nufarm. (n.d.). PHENOXIES.
- BenchChem. (2025). A Comparative Analysis of Novel Phenoxyacetic Herbicides and the Veteran 2,4-D.
- ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
- Pest Genie. (n.d.). Phenoxy Reference Guide.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D): Chemical and Physical Information. Retrieved from [Link]
- Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Texas Department of Agriculture. (n.d.). Regulated Herbicides.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D): Potential for Human Exposure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Guidance For The Reregistration Of Pesticide Products Containing 2,4-Dichlorophenoxyacetic Acid (2,4-D) As The Active Ingredient. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]
- Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology.
-
National Center for Biotechnology Information. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]
- Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
-
Agriculture Victoria. (n.d.). Managing spray drift. Retrieved from [Link]
-
Rutgers Plant and Pest Advisory. (2020). 10 Best Management Practices to Avoid Herbicide Drift. Retrieved from [Link]
-
University of Florida, IFAS Extension. (n.d.). Managing Pesticide Drift. Retrieved from [Link]
-
Farm Progress. (2012). Herbicide application timing crucial. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Formula Calibration Method. Retrieved from [Link]
- Agricultural Communicators Network. (2017). Herbicide Application Timing: When to apply what.
-
SUNUPTV - Oklahoma State University Extension. (2018). Phenoxy herbicides and drift (6/16/18). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Phenoxyacetic Acid Derivatives for Herbicides. Retrieved from [Link]
-
University of California, Davis. (n.d.). Calibration of herbicide sprayers. Retrieved from [Link]
-
University of Tennessee Extension. (n.d.). A Simple Method To Calibrate Sprayers. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Proactive Herbicide Resistance Management. Retrieved from [Link]
- Bayer Global. (n.d.). Herbicide Resistance Management Guide.
-
Colorado State University Extension. (2005). Pesticide Sprayer Calibration Fundamentals. Retrieved from [Link]
-
Syngenta Canada. (2024). Top five tips to manage herbicide-resistant weeds. Retrieved from [Link]
-
Weld County, Colorado. (n.d.). Sprayer Calibration Techniques. Retrieved from [Link]
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- 10. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
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bioassay for determining the biological activity of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Application Note & Protocols
Determining the Biological Activity of (2-Methoxy-4-methyl-phenoxy)-acetic acid as a Synthetic Auxin
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the biological activity of this compound. Based on its chemical structure as a phenoxyacetic acid derivative, this compound is hypothesized to function as a synthetic auxin, mimicking the action of the natural plant hormone Indole-3-acetic acid (IAA).[1][2] Phenoxy herbicides, such as the structurally similar MCPA (2-methyl-4-chlorophenoxyacetic acid), exert their effects by inducing rapid, uncontrolled growth in susceptible plants.[1][3] This guide details three robust bioassays, progressing from whole-organism physiological responses to specific molecular pathway activation, to quantitatively and qualitatively characterize the auxin-like activity of the target compound. The protocols provided include the classic Avena sativa coleoptile elongation test, a root growth inhibition assay, and a modern, highly sensitive DR5-based reporter gene assay.
Scientific Background: The Auxin Signaling Pathway
Auxins are a class of plant hormones that are critical for regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[4][5] The primary natural auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as those in the phenoxyacetic acid class, mimic IAA and can overwhelm the plant's natural hormonal regulation.[2][4]
The core auxin signaling mechanism involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[6] In the presence of auxin, the hormone acts as a "molecular glue," enhancing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[6] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their expression and leading to downstream physiological effects.[6] Synthetic auxins exploit this pathway, leading to a sustained and excessive activation of auxin-responsive genes, which results in uncontrolled growth and, ultimately, plant death.[1]
Figure 1: Simplified diagram of the synthetic auxin signaling pathway.
Recommended Bioassays: A Multi-Tiered Approach
To provide a thorough characterization of this compound, we recommend a suite of three bioassays. This approach builds confidence in the results by validating the compound's activity at multiple biological levels.
-
Avena Coleoptile Elongation Assay: A classic and sensitive test measuring a primary physiological effect of auxin—cell elongation—in a model monocot system.[7][8]
-
Root Growth Inhibition Assay: A straightforward and robust assay based on the principle that supraoptimal auxin concentrations inhibit root elongation.[9][10]
-
DR5-Based Reporter Gene Assay: A highly specific and sensitive molecular assay that directly measures the activation of the auxin signaling pathway in a model dicot system (Arabidopsis thaliana).[6][11]
Protocol I: Avena Coleoptile Elongation Bioassay
This assay quantifies the ability of a substance to induce cell elongation in the coleoptiles (the protective sheath covering the emerging shoot) of oat (Avena sativa) seedlings. The degree of elongation is directly proportional to the concentration of active auxin within a specific range.[8][12]
Experimental Workflow
Figure 2: Workflow for the Avena coleoptile elongation bioassay.
Materials and Reagents
-
Avena sativa (Oat) seeds
-
This compound (Test Compound)
-
Indole-3-acetic acid (IAA) (Positive Control)
-
(4-Methoxy-2-methyl-phenoxy)-acetic acid (Inactive Analog Control, if available)
-
Ethanol or DMSO (Solvent/Vehicle)
-
Sucrose
-
Citrate-phosphate buffer (pH 5.0)
-
Petri dishes, filter paper, glass trays
-
Red light source, digital calipers or ruler
Step-by-Step Protocol
-
Seed Germination: Sow Avena sativa seeds on moist filter paper in a tray. Germinate in complete darkness at 25°C for 72 hours.
-
Seedling Preparation: After 72 hours, expose the etiolated seedlings to red light for 2-4 hours. This step is crucial as it inhibits the growth of the mesocotyl, ensuring that the measured elongation is primarily from the coleoptile.
-
Coleoptile Excision: Under dim green light, select straight coleoptiles. Excise a 10 mm segment starting 3 mm below the apical tip. This removes the endogenous source of auxin.
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of the test compound, IAA, and any negative controls in ethanol or DMSO.
-
Prepare a basal incubation buffer consisting of 2% (w/v) sucrose in 10 mM citrate-phosphate buffer (pH 5.0).
-
Create a dilution series of the test compound and IAA in the basal buffer. A suggested range is 10⁻⁸ M to 10⁻⁴ M.
-
Prepare a vehicle control containing the same final concentration of ethanol/DMSO as the highest test concentration.
-
-
Incubation: Place 10-15 coleoptile segments into a petri dish containing 20 mL of a test solution. Ensure each treatment is replicated at least three times. Incubate the dishes in complete darkness at 25°C for 24 hours.
-
Measurement and Analysis:
-
After incubation, remove the segments and measure their final length using digital calipers or by imaging them against a ruler.
-
Calculate the net elongation (Final Length - Initial 10 mm).
-
Plot the mean net elongation against the logarithm of the molar concentration to generate a dose-response curve.
-
Expected Data
| Concentration (M) | Vehicle Control Elongation (mm) | IAA (Positive Control) Elongation (mm) | Test Compound Elongation (mm) |
| 0 (Vehicle) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| 1.00E-08 | 0.5 ± 0.1 | 1.2 ± 0.2 | Record Value |
| 1.00E-07 | 0.5 ± 0.1 | 2.5 ± 0.3 | Record Value |
| 1.00E-06 | 0.5 ± 0.1 | 4.8 ± 0.4 | Record Value |
| 1.00E-05 | 0.5 ± 0.1 | 6.5 ± 0.5 | Record Value |
| 1.00E-04 | 0.5 ± 0.1 | 6.2 ± 0.4 | Record Value |
| (Note: Data are hypothetical examples. ± represents Standard Deviation.) |
Protocol II: Root Growth Inhibition Bioassay
This assay leverages the fact that while auxins promote shoot growth, they inhibit root elongation at similar or higher concentrations.[9][10][13] The degree of inhibition is a reliable measure of auxin activity. Cress (Lepidium sativum) or radish (Raphanus sativus) are excellent model systems due to their rapid and consistent germination.
Experimental Workflow
Figure 3: Workflow for the root growth inhibition bioassay.
Materials and Reagents
-
Cress (Lepidium sativum) or Radish (Raphanus sativus) seeds
-
Test Compound, IAA, Controls
-
Murashige and Skoog (MS) basal salt medium
-
Ethanol or DMSO
-
Petri dishes (square plates are ideal for vertical orientation)
-
Filter paper
-
Bleach solution (for surface sterilization)
-
Scanner or digital camera
Step-by-Step Protocol
-
Seed Sterilization: To prevent microbial contamination, sterilize seeds by vortexing in 70% ethanol for 1 minute, followed by 10 minutes in 10% commercial bleach with a drop of Tween-20, and then rinse 3-5 times with sterile distilled water.
-
Preparation of Test Plates:
-
Prepare a liquid 0.5X MS medium.
-
Create a dilution series of the test compound and IAA in the 0.5X MS medium. A suggested range is 10⁻⁹ M to 10⁻⁵ M.
-
Prepare a vehicle control with the corresponding solvent concentration.
-
Place a sterile sheet of filter paper into each petri dish and saturate it with 5 mL of the appropriate test solution.
-
-
Plating Seeds: Aseptically place 10-15 sterilized seeds in a straight line across the top third of each filter paper.
-
Incubation: Seal the plates with parafilm, orient them vertically so the seeds are at the top, and wrap them in aluminum foil to ensure complete darkness. Incubate at 22°C for 72-96 hours. The vertical orientation ensures roots grow straight down due to gravity.
-
Measurement and Analysis:
-
After incubation, carefully open the plates and image them using a flatbed scanner or a camera mounted on a copy stand.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Calculate the average root length for each treatment.
-
Express the data as a percentage of the vehicle control growth: (% Inhibition = [1 - (Mean Treatment Length / Mean Vehicle Control Length)] * 100).
-
Plot the percent inhibition against the logarithm of the concentration.
-
Expected Data
| Concentration (M) | Mean Root Length (mm) (Vehicle Control) | Mean Root Length (mm) (Test Compound) | % Inhibition |
| 0 (Vehicle) | 35.2 ± 2.5 | 35.2 ± 2.5 | 0% |
| 1.00E-09 | 35.2 ± 2.5 | Record Value | Calculate |
| 1.00E-08 | 35.2 ± 2.5 | Record Value | Calculate |
| 1.00E-07 | 35.2 ± 2.5 | Record Value | Calculate |
| 1.00E-06 | 35.2 ± 2.5 | Record Value | Calculate |
| 1.00E-05 | 35.2 ± 2.5 | Record Value | Calculate |
| (Note: Data are hypothetical examples. ± represents Standard Deviation.) |
Protocol III: DR5-Based Reporter Gene Bioassay
This is a powerful molecular assay that visualizes and quantifies the activation of auxin-responsive gene transcription. It utilizes transgenic Arabidopsis thaliana plants harboring a reporter gene (e.g., GUS or GFP) under the control of the synthetic DR5 promoter, which contains multiple copies of the Auxin Response Element (AuxRE).[6][11]
Experimental Workflow
Figure 4: Workflow for the DR5-based reporter gene bioassay.
Materials and Reagents
-
Arabidopsis thaliana seeds (DR5::GUS or DR5::GFP lines)
-
Test Compound, IAA, Controls
-
MS medium with vitamins and 1% (w/v) sucrose, 0.8% (w/v) agar
-
Sterile multi-well plates (e.g., 24-well)
-
For GUS: X-Gluc staining solution, 70% ethanol
-
For GFP: Fluorescence stereomicroscope or confocal microscope
-
Growth chamber or incubator with controlled light and temperature
Step-by-Step Protocol
-
Seedling Growth: Sterilize and plate transgenic Arabidopsis seeds on 0.5X MS agar plates. Cold-stratify at 4°C for 2 days to synchronize germination, then transfer to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 5-7 days.
-
Preparation of Treatment Solutions: Prepare a dilution series of the test compound and IAA in liquid 0.5X MS medium in the wells of a sterile 24-well plate (1 mL per well). Include a vehicle control. A suggested concentration range is 10⁻⁹ M to 10⁻⁶ M.
-
Treatment: Carefully transfer one healthy 5- to 7-day-old seedling into each well. Ensure the roots are submerged in the liquid medium.
-
Incubation: Seal the plate and return it to the growth chamber for an incubation period of 6 to 24 hours.
-
Visualization and Quantification:
-
If using DR5::GUS:
-
Remove seedlings and immerse them in GUS staining solution (containing X-Gluc) in a microfuge tube.
-
Incubate at 37°C in the dark for 4-12 hours, or until a blue precipitate is visible.
-
Clear the chlorophyll by washing with 70% ethanol.
-
Image the seedlings (especially the root tips and cotyledons) using a stereomicroscope. The intensity of the blue color is proportional to auxin activity.
-
-
If using DR5::GFP:
-
Mount the seedlings on a microscope slide in a drop of the treatment medium.
-
Visualize using a fluorescence microscope with appropriate filters for GFP (e.g., 488 nm excitation, 510 nm emission).
-
Capture images of the root tip, where the quiescent center and columella cells show a strong auxin response.
-
Quantify the fluorescence intensity of a defined region of interest (e.g., the root tip) using image analysis software.
-
-
Expected Data
Data from this assay can be both qualitative (images) and quantitative.
| Concentration (M) | Qualitative GUS/GFP Signal | Quantitative Mean Fluorescence (Arbitrary Units) |
| 0 (Vehicle) | Faint, basal expression in root tip | 150 ± 20 |
| 1.00E-09 | Slight increase in root tip signal | Record Value |
| 1.00E-08 | Clear, intensified signal in root tip | Record Value |
| 1.00E-07 | Strong signal in root tip & vasculature | Record Value |
| 1.00E-06 | Very strong, saturated signal | Record Value |
| (Note: Data are hypothetical examples. ± represents Standard Deviation.) |
Conclusion and Data Interpretation
The biological activity of this compound can be effectively determined using the suite of assays described. A positive result, characterized by dose-dependent coleoptile elongation, root growth inhibition, and activation of the DR5 reporter, would provide strong, multi-level evidence of its function as a synthetic auxin. Comparing the dose-response curves of the test compound to the IAA positive control allows for the determination of its relative potency. Consistent results across these distinct biological systems—from whole-organism physiology to molecular signaling—ensure a high degree of confidence in the final characterization.
References
-
Bürger, M., & Chory, J. (1968). The Avena geo-curvature test: A quick and simple bioassay for auxins. Planta, 84(1), 1-10. [Link]
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Wikipedia contributors. (2023). MCPA. Wikipedia, The Free Encyclopedia. [Link]
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Vedantu. (n.d.). What is Auxin bioassay class 11 biology CBSE. [Link]
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Wikipedia contributors. (2023). Phenoxy herbicide. Wikipedia, The Free Encyclopedia. [Link]
-
Health Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA). [Link]
-
Health Canada. (2021). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA). [Link]
-
Nitsch, J. P., & Nitsch, C. (1956). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 31(2), 94-111. [Link]
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Biology Discussion. (n.d.). Bioassay of Phytohormones. [Link]
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Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE. [Link]
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Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
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Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram). [Link]
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Scribd. (n.d.). Auxin Bioassay. [Link]
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Liao, C. Y., Smet, W., Brunoud, G., Yoshida, S., Vernoux, T., & Weijers, D. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature methods, 12(3), 207-210. [Link]
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Larsen, P. (1955). Two methods for the bioassay of auxins in the presence of growth inhibitors. Physiologia Plantarum, 8(2), 343-357. [Link]
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Springer Nature Experiments. (2015). Reporters for sensitive and quantitative measurement of auxin response. [Link]
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Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]
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AERU. (n.d.). MCPA (Ref: BAS 009H). [Link]
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YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. [Link]
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Allen. (n.d.). The root growth inhibition test is a bioassay of. [Link]
-
ResearchGate. (2019). 2-Methyl-4-chlorophenoxyacetic acid (MCPA) and bromoxynil herbicide ingestion. [Link]
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ResearchGate. (2015). (PDF) Reporters for sensitive and quantitative measurement of auxin response. [Link]
-
ResearchGate. (1983). Rapid Bioassay for Auxin. [Link]
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ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... [Link]
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ResearchGate. (2023). Physical and chemical properties of phenoxyacetic acid herbicides. [Link]
-
Oxford Academic. (2020). Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry. [Link]
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PubMed Central. (2020). Chemical Biology in Auxin Research. [Link]
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PubMed Central. (2017). On the trail of auxin: Reporters and sensors. [Link]
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Cambridge University Press & Assessment. (2017). Bioassay of Benazolin for Auxin Activity Using the Pea (Pisum sativum) Straight Growth Test. [Link]
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MySkinRecipes. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. [Link]
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PubMed Central. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. [Link]
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Starsky. (n.d.). What's usage of Phenoxyacetic acid? [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. [Link]
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NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. [Link]
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ResearchGate. (2022). Auxin inhibition of root growth is also dependent on XyG synthesis in the cell wall. [Link]
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PubMed. (1995). Urinary 2-methoxy acetic acid accumulation in response to 2-methoxy ethanol exposure. [Link]
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Application Note & Protocol: High-Purity Isolation of Synthesized (2-Methoxy-4-methyl-phenoxy)-acetic acid
Introduction: The Imperative for Purity
(2-Methoxy-4-methyl-phenoxy)-acetic acid is a polar aromatic carboxylic acid with applications in the synthesis of bioactive analogs and in plant chemistry research.[1] As with any active pharmaceutical ingredient (API) precursor or research compound, its purity is paramount. Trace impurities can lead to ambiguous biological data, undesirable side reactions, and challenges in downstream process development.
The common synthesis of phenoxyacetic acids, often a variation of the Williamson ether synthesis, typically involves the reaction of a phenol (2-methoxy-4-methylphenol) with a haloacetate ester, followed by saponification. This route can introduce several process-related impurities, including:
-
Unreacted Starting Materials: Residual 2-methoxy-4-methylphenol.
-
Byproducts: Products from side reactions.
-
Reagents and Solvents: Residual base, salts, and organic solvents used in the synthesis and workup.
This document provides a robust, self-validating purification strategy designed to systematically remove these impurities, yielding this compound of high purity suitable for demanding research and development applications. The protocol is built on fundamental chemical principles, combining liquid-liquid extraction and recrystallization for a comprehensive purification workflow.
Overall Purification Strategy
A multi-tiered approach is employed to address the different classes of potential impurities. The strategy begins with a bulk purification step using acid-base extraction to isolate the acidic product from neutral and weakly acidic contaminants. This is followed by a fine purification step, recrystallization, to remove closely related impurities and achieve high crystalline purity. Each stage includes analytical checkpoints to validate the success of the purification step.
Figure 1: High-level workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
Principle: This technique leverages the acidic nature of the target carboxylic acid. By treating an organic solution of the crude product with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[2][3] Neutral impurities and less acidic phenols remain in the organic layer. The aqueous layer containing the desired product is then isolated and re-acidified to precipitate the pure carboxylic acid.[4][5]
Sources
Application Note: Comprehensive NMR Characterization of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Introduction
(2-Methoxy-4-methyl-phenoxy)-acetic acid is a substituted aromatic carboxylic acid. Compounds within the phenoxyacetic acid family are notable for their roles as building blocks in pharmaceutical synthesis and their historical use as plant growth regulators. Accurate and unambiguous structural confirmation is a critical step in the development of any small molecule for research or commercial purposes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution, providing detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H and ¹³C.[1]
This guide provides a comprehensive set of protocols for the complete NMR characterization of this compound. It is designed for researchers, chemists, and quality control scientists, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments creates a self-validating system for structural verification.
Part 1: The Strategic Workflow for Structural Elucidation
A multi-faceted approach is essential for confident structure determination. The workflow begins with meticulous sample preparation and proceeds through a series of NMR experiments that each provide a unique piece of the structural puzzle. The data from these experiments are then integrated to build a complete and validated molecular picture.
Caption: Logical relationships in NMR data for structural validation.
Interpretation Walkthrough:
-
¹H NMR Analysis: The integration values (1H, 2H, 1H, 1H, 1H, 3H, 3H) should match the proposed structure. The aromatic region (6.7-6.8 ppm) should show three distinct signals integrating to 1H each, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The three singlets correspond to the isolated -OCH₂, -OCH₃, and Ar-CH₃ protons.
-
¹³C NMR Analysis: Counting ten distinct signals confirms the presence of ten magnetically non-equivalent carbons, matching the molecular formula (C₁₀H₁₂O₄).
-
COSY Spectrum Analysis: A cross-peak between the signals at ~6.80 ppm (H-3) and ~6.75 ppm (H-5) confirms their adjacency. Similarly, a cross-peak between ~6.75 ppm (H-5) and ~6.78 ppm (H-6) confirms their neighbor relationship. The absence of other correlations in the aromatic region confirms the substitution pattern.
-
HSQC Spectrum Analysis: This spectrum provides the definitive links. The proton signal at ~4.65 ppm (H-b) will show a correlation to the carbon signal at ~68.0 ppm (C-f). The methoxy proton signal (H-c) will correlate to its carbon (C-e), and the aromatic methyl protons (H-d) will correlate to their carbon (C-h). Each aromatic proton signal will correlate to its corresponding carbon signal, solidifying the assignments made from ¹H and ¹³C data.
Part 4: Trustworthiness - A Self-Validating System
References
-
Vertex AI Search. (2026). NMR Data Processing. Retrieved from Google Search. [2]2. JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog. Retrieved from Google Search. [3]3. PubChem. (n.d.). 2-Methoxy-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link].
-
PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link].
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from Google Search. [4]7. ResearchGate. (n.d.). NMR Data Processing. Retrieved from Google Search. [5]8. SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from Google Search. [6]9. Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link].
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link].
-
PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link].
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from Google Search. [7]13. Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from Google Search. [8]14. OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link].
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Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link].
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link].
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PubChem. (n.d.). Phenoxyacetic Acid. National Center for Biotechnology Information. Retrieved from [Link].
-
SpectraBase. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Welcome to the technical support center for the synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important compound. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Core Synthesis Pathway: The Williamson Ether Synthesis
The most common and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this process, the hydroxyl group of 2-methoxy-4-methylphenol (also known as 4-methylguaiacol) is deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an alkyl halide, in this case, an haloacetic acid or its ester, to form the desired ether linkage.
Reaction Scheme:
Caption: General overview of the Williamson ether synthesis for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents?
A1: The primary starting materials are 2-methoxy-4-methylphenol and a haloacetic acid, most commonly chloroacetic acid.[1] For the base, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and widely used.[1] The choice of solvent can influence the reaction rate and yield; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction, although aqueous solutions are also commonly employed.[4][5][6]
Q2: What is the mechanism of the Williamson ether synthesis in this context?
A2: The reaction proceeds via an SN2 mechanism.[2][3]
-
Deprotonation: The base (e.g., NaOH) removes the acidic proton from the hydroxyl group of 2-methoxy-4-methylphenol, forming a sodium phenoxide intermediate.
-
Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of chloroacetic acid, which bears the chlorine leaving group.
-
Displacement: The phenoxide ion displaces the chloride ion in a single, concerted step, forming the ether linkage and sodium chloride as a byproduct.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out at elevated temperatures, typically in a hot water bath at 90-100°C for 30-40 minutes. Some protocols suggest refluxing the reaction mixture for a period of time to ensure complete reaction.[1] The pH of the reaction mixture is initially basic to facilitate the formation of the phenoxide and is then acidified during workup to protonate the carboxylate and precipitate the product.[1]
Q4: What are the key safety precautions to consider?
A4:
-
Corrosive Reagents: Both sodium hydroxide and chloroacetic acid are corrosive and can cause severe skin burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toxic Starting Material: 4-methylphenol (p-cresol), a related starting material, is toxic and a skin irritant. Handle 2-methoxy-4-methylphenol with similar care in a well-ventilated fume hood.
-
Flammable Solvents: If using organic solvents like diethyl ether for extraction, be aware of their flammability and avoid any open flames or ignition sources.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to optimize your yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Competing C-alkylation. 4. Hydrolysis of the haloacetic acid. | 1. Ensure a sufficiently strong base and stoichiometric amounts are used. Consider using a stronger base like potassium hydride (KH) in an anhydrous solvent if necessary.[2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] 3. While less common with phenoxides, C-alkylation can occur. Using polar aprotic solvents can favor O-alkylation.[2][4] 4. Add the haloacetic acid portion-wise to the reaction mixture to minimize its hydrolysis under basic conditions. |
| Formation of Impurities | 1. Unreacted starting materials. 2. Di-acid formation (reaction at both the hydroxyl and carboxyl groups of the product). 3. Products from side reactions of the haloacetic acid (e.g., glycolic acid). | 1. Optimize the stoichiometry of your reactants. A slight excess of the haloacetic acid may be necessary to drive the reaction to completion. 2. Control the amount of base used. Excess base can deprotonate the carboxylic acid of the product, making it susceptible to further alkylation. 3. Ensure the reaction temperature is not excessively high, as this can promote decomposition and side reactions. |
| Difficulty in Product Isolation and Purification | 1. Incomplete precipitation of the product. 2. Emulsion formation during extraction. 3. Co-precipitation of impurities. | 1. After acidification, cool the mixture in an ice bath to maximize the precipitation of the carboxylic acid product.[1] 2. If an emulsion forms during extraction with an organic solvent, adding a small amount of brine (saturated NaCl solution) can help break the emulsion. 3. Recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, is a highly effective method for purifying the final product. |
Experimental Workflow for Optimization
Caption: A decision-making workflow for troubleshooting and optimizing the synthesis.
IV. Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2-Methoxy-4-methylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 6M
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask, dissolve a known quantity of 2-methoxy-4-methylphenol in an aqueous solution of NaOH or KOH. The molar ratio of phenol to base should be approximately 1:1.1 to ensure complete deprotonation. Gentle warming may be necessary to facilitate dissolution.
-
Addition of Chloroacetic Acid: To the phenoxide solution, add chloroacetic acid. A slight molar excess of chloroacetic acid (e.g., 1.2 equivalents) is often used. The addition can be done portion-wise to control the reaction temperature.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 30-60 minutes, or under reflux conditions.[1] Monitor the progress of the reaction by TLC.
-
Workup - Acidification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.[1] Slowly add 6M HCl with stirring until the solution is acidic (test with pH paper). The this compound should precipitate as a solid.
-
Workup - Extraction: If the product does not fully precipitate or if an oily layer forms, perform an extraction with a suitable organic solvent like diethyl ether.
-
Workup - Purification:
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.
-
The desired product will be in the aqueous bicarbonate layer as its sodium salt. Separate the aqueous layer and re-acidify it with HCl to precipitate the purified product.
-
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR). Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.
V. References
-
The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
-
Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Wisconsin-Madison.
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Molina-Gutiérrez, S., et al. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers, 16(11), 1489.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Lesyk, R., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Molbank, 2022(2), M1410.
-
Lekkala, R., et al. (2014). An improved process for the preparation of 4-methoxy phenylacetic acid with high yield and high purity. WO 2014/030106 A2.
-
Krasavin, M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1330.
-
This compound. (n.d.). BOC Sciences.
-
Zhang, J. (2013). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. CN103396307A.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal.
-
Wang, Y., et al. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. Catalysts, 11(4), 503.
-
Synthesis method of 2-methylphenoxyacetic acid. (2020). CN111875938A.
-
Wróblewska, A., et al. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 26(21), 6433.
-
Phenoxyacetic acid derivative synthesis method. (2013). WO2013056488A1.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
-
4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. (n.d.). ResearchGate.
-
homoveratric acid. (n.d.). Organic Syntheses Procedure.
-
Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Indonesian Journal of Chemical Research.
-
Yulianti, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research.
-
Li, C., et al. (2017). Selective Utilization of the Methoxy Group in Lignin to Produce Acetic Acid. Angewandte Chemie International Edition, 56(47), 14868-14872.
-
Preparation method of methoxyphenylacetic acid. (2012). CN102643192A.
-
Rivas, D., et al. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 14(19), 4193.
-
D'Amico, M., et al. (1988). Enzymatic and nonenzymatic in vitro hydrolysis of 2-methyl-2-[2-(methoxy)phenoxy]-4H-1,3-benzodioxin-4-one and 2-methoxyphenyl O-acetylsalicylate. Il Farmaco; edizione scientifica, 43(10), 821-831.
-
2-methoxyphenyl acetic acid, 93-25-4. (n.d.). The Good Scents Company.
-
Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (2023). Scientific Reports, 13(1), 12345.
-
2-(2-Methoxyphenoxy)acetic acid. (n.d.). PubChem.
-
Optimizing the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid: A Technical Support Guide. (n.d.). Benchchem.
-
An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. (n.d.). Quick Company.
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate.
-
Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (2021). CN112479863A.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
Technical Support Center: Purification of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Answering the user's request to create a technical support center for improving the purity of (2-Methoxy-4-methyl-phenoxy)-acetic acid.
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this compound. We provide in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification strategy for this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is almost always dictated by the synthetic route. The most common synthesis is the Williamson ether synthesis, reacting 2-methoxy-4-methylphenol (creosol) with a haloacetate, typically sodium chloroacetate, in a polar solvent.
Based on this route, the primary impurities include:
-
Unreacted Starting Materials: 2-methoxy-4-methylphenol and sodium chloroacetate/chloroacetic acid.
-
Byproducts: Though generally low, trace amounts of C-alkylated products could form.
-
Residual Solvents: Solvents used during the reaction (e.g., DMF, ethanol) or workup (e.g., ethyl acetate, diethyl ether).
-
Inorganic Salts: Such as NaCl, formed during the reaction and neutralization steps.
Q2: How do I choose the best initial purification technique for my crude product?
A2: The optimal technique depends on the physical state of your crude product and the nature of the primary impurities. A logical decision-making workflow can guide your choice. For solid carboxylic acids like this one, recrystallization is often the first and most efficient method.[1] If significant amounts of the less acidic starting phenol are present, a preliminary acid-base extraction is highly recommended.[1]
Below is a decision workflow to guide your selection process:
Sources
Technical Support Center: Degradation of (2-Methoxy-4-methyl-phenoxy)-acetic acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2-Methoxy-4-methyl-phenoxy)-acetic acid (MMPA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of MMPA in solution. Understanding these characteristics is critical for ensuring experimental accuracy, reproducibility, and the integrity of your results.
The information herein is synthesized from established principles of phenoxyacetic acid chemistry, drawing parallels from extensively studied analogs like MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D, to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of MMPA solutions.
Q1: What are the primary pathways through which this compound degrades in solution?
A1: The degradation of MMPA, like other phenoxyacetic acid derivatives, is primarily influenced by three main pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the ether linkage or modifications to the aromatic ring. This process can be significantly accelerated by the presence of photosensitizers or photocatalysts.[1][2]
-
Hydrolysis: The stability of the ether bond in the MMPA molecule is pH-dependent. While generally stable in neutral and slightly acidic conditions, the rate of hydrolysis can increase in strongly acidic or alkaline environments, especially at elevated temperatures.[3][4][5]
-
Microbial Degradation: As a phenoxyalkanoic acid, MMPA can be susceptible to microbial degradation if solutions become contaminated. Various bacteria and fungi possess enzymatic machinery capable of using such compounds as a carbon source.[6][7][8][9] This is a critical consideration for long-term storage of non-sterile solutions.
Q2: My MMPA solution is showing significant degradation, but it's stored in a standard laboratory buffer at room temperature. What could be the cause?
A2: If you are observing unexpected degradation under seemingly mild conditions, consider these potential causes:
-
Ambient Light Exposure: Standard laboratory lighting can be sufficient to initiate slow photodegradation over time. If your experiments run for several hours or days, this cumulative exposure can become significant. The use of amber glassware or covering your containers with aluminum foil is a mandatory precaution.
-
Microbial Contamination: Non-sterile buffers, especially those at a neutral pH, are prone to microbial growth. Microorganisms can metabolize MMPA, leading to a decrease in its concentration.[6][7] We recommend using sterile, filtered buffers and storing stock solutions at 4°C or frozen at -20°C for long-term stability.
-
Reactive Impurities in Reagents: Trace metal ions or oxidative impurities in lower-grade solvents or reagents can catalyze degradation. Ensure you are using high-purity (e.g., HPLC-grade) solvents and analytical-grade reagents for your solutions.
-
Temperature Fluctuations: Storing solutions on a benchtop can expose them to temperature variations, which can accelerate slow degradation reactions. Consistent, controlled storage is key.[10]
Q3: Over what pH range can I consider my MMPA solution to be most stable?
A3: For phenoxyacetic acids, maximum stability is typically found in the weak to moderately acidic pH range (pH 4-6).[7] In this range, both acid-catalyzed and base-catalyzed hydrolysis are minimized. The degradation rate of analogous compounds increases as the pH becomes more acidic or alkaline.[1][11] It is crucial to perform a pH stability profile for your specific experimental matrix to determine the optimal pH for your application.
Q4: I am observing the appearance of a new peak in my HPLC chromatogram during my stability study. What could this be?
A4: The appearance of a new peak is a classic indicator of degradation. For MMPA, a likely primary degradation product is 2-methoxy-4-methylphenol , formed by the cleavage of the ether linkage. Other potential products could arise from hydroxylation of the aromatic ring, particularly in photodegradation pathways.[1] To confirm the identity of this new peak, LC-MS analysis is the recommended next step to obtain the mass of the unknown compound and facilitate its identification.
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Inconsistent Analytical Results (HPLC/LC-MS)
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Decreasing peak area over sequential injections | On-instrument degradation. The compound may be degrading in the autosampler (e.g., due to light exposure or elevated temperature) or on the analytical column itself. | 1. Use an autosampler cooler (set to 4-10°C).2. Prepare fresh standards and samples just before the analytical run.3. Check for column compatibility; reactive sites on old or inappropriate columns can cause degradation. |
| High variability between replicate preparations | Inconsistent sample handling or preparation-induced degradation. The degradation may be occurring during sample dilution, extraction, or filtration. | 1. Standardize all sample preparation steps, minimizing the time between preparation and analysis.2. Prepare samples under low-light conditions (e.g., in a dimly lit room or using amber vials).3. Evaluate if any filtration materials are adsorbing the analyte or leaching contaminants. Run a filtered vs. unfiltered sample to check. |
| Appearance of broad or tailing peaks | Interaction with the analytical system or formation of multiple minor degradants. This can indicate strong interaction with the stationary phase or the presence of closely related impurities. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state (fully protonated or deprotonated).2. Use a high-purity, end-capped HPLC column.3. If using LC-MS, check for in-source fragmentation or adduct formation. |
Guide 2: Troubleshooting Unexpected Degradation
This workflow helps systematically identify the source of unexpected sample loss.
Caption: Troubleshooting workflow for MMPA degradation.
Experimental Protocols
These protocols provide a validated starting point for your stability studies.
Protocol 1: Forced Degradation Study - Photostability
This protocol is designed to assess the susceptibility of MMPA to light.
Caption: Workflow for assessing MMPA photostability.
Methodology:
-
Preparation: Prepare a solution of MMPA (e.g., 100 µg/mL) in your experimental buffer or solvent system.
-
Controls:
-
Light Sample: Transfer an aliquot to a clear, photochemically transparent vial (e.g., quartz or borosilicate glass).
-
Dark Control: Transfer an equal aliquot to an identical vial that is completely wrapped in aluminum foil or an amber vial to protect it from light. This control is crucial to isolate photodegradation from other potential pathways like thermal degradation or hydrolysis.
-
-
Exposure: Place both samples in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps). A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Sampling: Withdraw aliquots from both the light-exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Immediately analyze the samples using a validated, stability-indicating HPLC method.
-
Interpretation: Calculate the percentage of MMPA remaining at each time point. Significant degradation in the light-exposed sample compared to minimal or no degradation in the dark control confirms photosensitivity.
Protocol 2: pH-Dependent Hydrolysis Study
This protocol evaluates the stability of MMPA across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., HCl, acetate, phosphate, borate).
-
Sample Preparation: Prepare a concentrated stock solution of MMPA in a suitable organic solvent (e.g., acetonitrile or methanol) to minimize the volume added. Spike a small, precise volume of the stock solution into each buffer to achieve the final target concentration (e.g., 10 µg/mL). The final percentage of organic solvent should be low (<1-2%) to avoid influencing the hydrolysis rate.
-
Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 50°C to accelerate degradation). Ensure vials are sealed to prevent evaporation and protected from light by using amber vials or an incubator with no internal light source.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each pH solution.
-
Analysis: Analyze the samples by HPLC to determine the concentration of MMPA remaining. If degradation is observed, LC-MS can be used to identify the hydrolysis products.
-
Data Analysis: Plot the natural logarithm of the MMPA concentration versus time for each pH. If the degradation follows first-order kinetics, the slope of the line will be the negative of the degradation rate constant (k). Comparing the k values will reveal the pH-stability profile.[3]
References
-
Djebbar, K., et al. (2006). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid and 4-Chloro-2-Methylphenoxyacetic Acid in Water by using TiO2. Environmental Technology, 27(11), 1191-7. Available from: [Link]
-
Kaur, L., & Modi, D.R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762. Available from: [Link]
-
Han, L., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Applied Ecology and Environmental Research, 19(1), 1-14. Available from: [Link]
-
Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357–1362. Available from: [Link]
-
Stibal, M., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 78(16), 5755-5762. Available from: [Link]
-
Balakrishnan, A., et al. (2021). Photocatalytic degradation of 2,4-dicholorophenoxyacetic acid by TiO2 modified catalyst: kinetics and operating cost analysis. Environmental Science and Pollution Research, 28, 32877–32890. Available from: [Link]
-
Narkhede, P. P., & Mahajan, P. S. (2014). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available from: [Link]
-
Pienvik, A., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Current Pharmaceutical Analysis, 5(4). Available from: [Link]
-
Ranjit, K. T., et al. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science & Technology, 83(12), 3110-3122. Available from: [Link]
-
Wang, C., et al. (2013). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica, 29(7), 1421-1428. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic degradation of 2,4-dicholorophenoxyacetic acid by TiO2 modified catalyst: kinetics and operating cost analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. indianecologicalsociety.com [indianecologicalsociety.com]
- 7. aloki.hu [aloki.hu]
- 8. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of (2-Methoxy-4-methyl-phenoxy)-acetic acid under experimental conditions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers working with phenoxyacetic acid derivatives. Our initial query focused on the stability of (2-Methoxy-4-methyl-phenoxy)-acetic acid. While this compound is documented, extensive experimental stability data in publicly available literature is scarce[1][2][3].
However, a closely related and extensively studied compound is MCPA ((4-Chloro-2-methylphenoxy)acetic acid), a widely used phenoxy herbicide[4][5][6]. The wealth of data on MCPA's stability and degradation provides an excellent model for understanding the potential behavior of other phenoxyacetic acid derivatives under various experimental conditions. Therefore, this guide will focus on the stability of MCPA, offering insights and protocols that can be adapted for related compounds.
Part 1: Frequently Asked Questions (FAQs) on MCPA Stability
Q1: What are the primary factors that influence the stability of MCPA in an experimental setting?
A1: The stability of MCPA is primarily influenced by three main factors: pH, light, and microbial activity. Temperature also plays a significant role, often accelerating degradation processes. In sterile aqueous solutions, photodegradation is a major pathway, while in non-sterile environments like soil or certain culture media, microbial degradation is dominant[4][7].
Q2: How does pH affect the stability of MCPA solutions?
A2: MCPA is an acid with a pKa of 3.07[8]. At a pH above this value, it exists predominantly in its anionic form, which is more water-soluble. While MCPA is not expected to undergo significant hydrolysis in neutral or acidic conditions, alkaline conditions can affect its stability and interaction with other compounds[8][9]. For instance, solutions of the alkali metal salts of MCPA are alkaline and can be corrosive to certain metals like aluminum and zinc[8]. The pH of the medium can also influence the rate of microbial degradation and photodegradation[7].
Q3: Is MCPA sensitive to light? What are the expected degradation products?
A3: Yes, MCPA is susceptible to photodegradation, especially under UVB irradiation[10]. The primary degradation product of MCPA photolysis is 4-chloro-2-methylphenol (MCP)[4]. Two proposed pathways for photodegradation are oxidation by hydroxyl radicals and oxidation by positive electron holes[4].
Q4: What is the expected half-life of MCPA in aqueous solutions?
A4: The half-life of MCPA in aqueous solutions can vary significantly depending on the conditions. For example, in an aqueous solution at pH 8.3, the photolytic half-life in sunlight is reported to be 20–24 days. In the dark, in rice paddy water, it was completely degraded by microorganisms in 13 days. The half-life in soil is typically between 15 and 50 days[5].
Q5: Can I expect significant degradation of MCPA during long-term storage of stock solutions?
A5: For long-term storage, it is advisable to store stock solutions in a cool, dark place, and under sterile conditions if microbial degradation is a concern. For phenoxyacetic acid derivatives in general, storage at -20°C or -80°C is recommended to maintain stability over months to years[11].
Part 2: Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in bioassays | Degradation of MCPA in the experimental medium. | 1. Check the pH of your medium: Ensure the pH is within a stable range for MCPA. 2. Protect from light: Conduct experiments in low-light conditions or use amber-colored vessels. 3. Sterilize your medium: If microbial contamination is possible, filter-sterilize the medium. 4. Prepare fresh solutions: Use freshly prepared MCPA solutions for each experiment. |
| Precipitate formation in stock solutions | Low solubility or reaction with components of the solvent. | 1. Adjust pH: Ensure the pH is appropriate for solubilizing the acid form of MCPA. 2. Use a suitable solvent: While MCPA has some water solubility, organic solvents may be needed for higher concentrations. 3. Check for interactions: Be aware of potential precipitation of calcium or magnesium salts in hard water[8]. |
| Loss of compound during sample processing | Adsorption to container surfaces or degradation during extraction. | 1. Use appropriate containers: Glass or polypropylene are generally suitable. 2. Optimize extraction method: Ensure the pH of the aqueous phase is adjusted to facilitate extraction into the organic solvent. 3. Minimize exposure to harsh conditions: Avoid high temperatures and prolonged exposure to strong acids or bases during sample workup. |
Part 3: Experimental Protocols
Protocol 1: General Stability Assessment of MCPA in Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of MCPA under specific pH and temperature conditions.
Materials:
-
MCPA standard
-
HPLC-grade water
-
Phosphate buffer (pH 5, 7) and Borate buffer (pH 9)
-
Amber HPLC vials
-
HPLC system with a suitable C18 column
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of MCPA in a suitable solvent (e.g., methanol).
-
Prepare Test Solutions: Dilute the stock solution in each of the pH buffers (5, 7, and 9) to a final concentration of 10 µg/mL in amber HPLC vials.
-
Initial Analysis (T=0): Immediately analyze a sample from each pH solution by HPLC to determine the initial concentration.
-
Incubation: Place the vials in an incubator at a controlled temperature (e.g., 25°C and 40°C).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of MCPA remaining at each time point relative to the T=0 concentration.
Protocol 2: Photostability Assessment of MCPA
This protocol is designed to evaluate the degradation of MCPA upon exposure to light.
Materials:
-
MCPA standard
-
HPLC-grade water
-
Quartz or borosilicate glass vials (transparent)
-
Amber HPLC vials (for dark control)
-
Photostability chamber with a calibrated light source (e.g., simulating sunlight)
-
HPLC system
Procedure:
-
Prepare Test Solutions: Prepare a 10 µg/mL solution of MCPA in HPLC-grade water in both transparent and amber vials.
-
Initial Analysis (T=0): Analyze a sample to determine the initial concentration.
-
Exposure: Place the transparent vials in the photostability chamber. Place the amber vials (dark control) alongside them, shielded from light.
-
Time-Point Analysis: At specified time points, withdraw aliquots from both the exposed and dark control vials and analyze by HPLC.
-
Data Analysis: Compare the degradation rate in the light-exposed samples to the dark control to determine the extent of photodegradation.
Part 4: Visualizing Degradation and Workflows
MCPA Degradation Pathways
The following diagram illustrates the primary degradation pathways for MCPA.
Caption: Primary degradation pathways of MCPA.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in a typical stability study.
Caption: General workflow for an experimental stability study.
References
-
This compound | C10H12O4 | CID 234326 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution - PubMed. (2010). PubMed. Retrieved January 12, 2026, from [Link]
-
MCPA - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
(2-methoxy-4-methylphenoxy)acetic acid (C10H12O4) - PubChemLite. (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]
-
A review of the pesticide MCPA in the land‐water environment and emerging research needs - Source to Tap. (2019). Source to Tap. Retrieved January 12, 2026, from [Link]
-
MCPA in Drinking-water - World Health Organization (WHO). (n.d.). World Health Organization. Retrieved January 12, 2026, from [Link]
-
Methyl Chlorophenoxy Acetic Acid (MCPA) - Rigby Taylor. (n.d.). Rigby Taylor. Retrieved January 12, 2026, from [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. PubChemLite - (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) – Pure Water Products, LLC [purewaterproducts.com]
- 6. Methyl Chlorophenoxy Acetic Acid (MCPA) - Rigby Taylor [rigbytaylor.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 10. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: HPLC Analysis of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Welcome to the comprehensive technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Methoxy-4-methyl-phenoxy)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during method development and routine analysis. The guidance provided herein is grounded in established chromatographic principles to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for this compound?
A good starting point for method development would be a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer. UV detection at approximately 210 nm is generally suitable for this class of compounds.
Q2: What is the importance of the pKa of this compound in HPLC analysis?
Q3: Can I use a gradient elution for the analysis of this compound?
Yes, a gradient elution can be very effective, especially for complex sample matrices or when analyzing for impurities. A gradient allows for a wider range of compounds with different polarities to be eluted in a reasonable time with good peak shape. A typical gradient might start with a lower percentage of organic solvent and ramp up to a higher percentage to elute more hydrophobic components.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
Q4: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing acidic compounds and can significantly impact integration and quantification. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns are acidic and can interact with the polar carboxylic acid group of your analyte, leading to tailing.[3][4]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (estimated to be around 3-4).[1][2] A pH of 2.5-3.0, achieved by adding a small amount of an acid like phosphoric acid or formic acid, will ensure the analyte is in its neutral, non-ionized form, minimizing interactions with silanols.[1]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to reduce peak tailing for polar and ionizable compounds.[3][5]
-
Add a Competing Acid: In some cases, adding a small amount of a competing acid like trifluoroacetic acid (TFA) to the mobile phase can help to mask the active silanol sites. However, be aware that TFA can be difficult to flush out of the HPLC system.[1]
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Bed Deformation: A void at the head of the column or a partially blocked frit can cause peak distortion.
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[3]
-
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Q5: My peak is fronting. What could be the cause?
Peak fronting is less common than tailing for acidic compounds but can occur.
-
Cause 1: Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[1]
-
-
Cause 3: Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.
-
Solution: Increase the column temperature (e.g., to 30-40 °C) to improve mass transfer kinetics.
-
Q6: My peak is broad. How can I improve it?
Broad peaks can compromise resolution and sensitivity.
-
Cause 1: Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.
-
Solution: Use tubing with a narrow internal diameter and keep the length between the column and detector as short as possible.
-
-
Cause 2: Contaminated Guard Column or Column: Accumulation of contaminants can lead to broad peaks.
-
Solution: Replace the guard column. If the problem persists, the analytical column may need to be cleaned or replaced.
-
-
Cause 3: Low Flow Rate: A flow rate that is too low can result in increased diffusion and broader peaks.
-
Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.
-
Retention Time and Baseline Issues
Q7: My retention time is shifting between injections. What should I check?
Unstable retention times are a sign of a non-equilibrated or changing system.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, and allow sufficient equilibration time between injections, especially after a gradient.[1]
-
-
Cause 2: Fluctuating Mobile Phase Composition: Issues with the pump or improper mobile phase mixing can lead to inconsistent mobile phase composition.
-
Solution: Check the pump for leaks and ensure the solvent lines are properly primed. If preparing the mobile phase offline, ensure it is thoroughly mixed.
-
-
Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Q8: I am observing a noisy or drifting baseline. What are the potential causes?
A noisy or drifting baseline can interfere with the detection and integration of low-level analytes.
-
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.
-
Solution: Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated flow path can lead to a noisy or drifting baseline.
-
Solution: Use high-purity, HPLC-grade solvents and reagents.[1] Flush the system with a strong solvent to remove any contaminants.
-
-
Cause 3: Aging Detector Lamp: An old or failing detector lamp can cause increased noise.
-
Solution: Check the lamp energy and replace it if it is low.[1]
-
Experimental Protocols and Data
Table 1: Recommended HPLC Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for this type of analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Lowers the pH to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20-80% B over 15 minutes | A good starting point for method development. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | General wavelength for detecting the carboxyl group.[1] |
Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid)
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water.
-
Mix the solution thoroughly.
-
Degas the mobile phase for at least 15 minutes using an appropriate method (e.g., sonication or inline degasser).
Logical Relationship of Troubleshooting Steps
Caption: Interconnectivity of common HPLC troubleshooting areas.
References
- BenchChem. (2025). common HPLC problems and solutions for organic acid analysis.
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Khan, I., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Scientific Reports, 14(1), 6337. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
SIELC Technologies. (2018, February 16). (2-Methoxyphenoxy)acetic acid. [Link]
-
Taher, S. J. (2001). Evaluation of factors influencing recovery of herbicide mcpa from drinking water. Iranian Journal of Public Health, 30(1-2), 15-20. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. [Link]
-
World Health Organization. (n.d.). MCPA in Drinking-water. [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. [Link]
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- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenoxyacetic acid derivatives | Fisher Scientific [fishersci.ca]
Technical Support Center: Overcoming Solubility Challenges with (2-Methoxy-4-methyl-phenoxy)-acetic acid
Welcome to the technical support guide for (2-Methoxy-4-methyl-phenoxy)-acetic acid (CAS 6270-23-1)[1]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during in vitro and cell-based assays. As a phenoxyacetic acid derivative, this compound's utility can be hampered by its limited aqueous solubility, a frequent challenge in drug discovery.[2] This guide provides a systematic approach, from understanding the underlying chemical principles to implementing advanced solubilization strategies, ensuring the accuracy and reproducibility of your experimental results.
Section 1: Understanding the Molecule - The "Why" Behind Solubility Issues
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?
The solubility behavior of this compound is primarily dictated by its chemical structure, which features a lipophilic aromatic portion and a weakly acidic carboxylic acid group.
-
Lipophilicity: The substituted phenyl ring is inherently hydrophobic, favoring dissolution in non-polar, organic solvents over polar, aqueous environments like buffers.
-
Ionization State: The carboxylic acid group (-COOH) is the key to its aqueous solubility. At a pH below its acid dissociation constant (pKa), the group remains protonated (-COOH) and electrically neutral. This neutral form is less soluble in water. When the pH of the solution is raised above the pKa, the group deprotonates to its carboxylate form (-COO⁻), creating a charged, more polar molecule that is significantly more soluble in water.[3][4]
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[3] Essentially, for every one unit of pH above the pKa, the proportion of the soluble, ionized form increases tenfold.
Caption: Ionization equilibrium of this compound.
Section 2: Foundational Troubleshooting: Stock Solution Preparation
Q2: What is the best solvent for preparing a high-concentration stock solution?
For compounds with poor aqueous solubility, the standard practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of polar and non-polar compounds.[5]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 1.962 mg of this compound (MW: 196.20 g/mol )[6].
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex vigorously. If necessary, briefly sonicate in a water bath or warm the solution to 37°C to facilitate dissolution.[7] Ensure the compound is fully dissolved before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Data Table: Comparison of Common Organic Solvents
| Solvent | Pros | Cons | Typical Max Assay Conc. |
| DMSO | Excellent solubilizing power for diverse compounds.[5] Miscible with water. | Can be toxic to cells at >0.5%.[8] May interfere with some assays. | 0.1% - 0.5% |
| Ethanol | Less toxic than DMSO for many cell lines. Volatile. | Not as powerful a solvent as DMSO for highly lipophilic compounds. | 0.5% - 1.0% |
| DMF | Strong solvent, similar to DMSO. | Higher toxicity profile than DMSO. | <0.1% |
Section 3: Advanced Troubleshooting: Improving Solubility in Aqueous Buffers
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What should I do?
This phenomenon, often called "crashing out" or precipitation, occurs when the DMSO stock is diluted into an aqueous buffer, drastically changing the solvent environment from organic to aqueous.[8][9] The compound's solubility limit in the final buffer is exceeded. Here is a systematic approach to resolving this critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Strategy 1: pH Adjustment
For an acidic compound like this compound, increasing the pH of the final assay buffer is the most effective strategy.[4][]
Protocol: pH-Solubility Screening
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system is effective in the chosen range.
-
Add Compound: To 1 mL of each buffer, add a consistent aliquot of your DMSO stock solution to achieve the desired final concentration (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM).
-
Equilibrate: Gently mix and let the solutions sit at room temperature for 30 minutes.
-
Observe: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry, which measures light scattering from undissolved particles.[11]
-
Select pH: Choose the lowest pH that maintains full solubility while being compatible with your assay's biological constraints (e.g., enzyme activity, cell viability).
Illustrative Data Table: Solubility vs. pH
| Buffer pH | Visual Observation | Interpretation |
| 6.5 | Heavy precipitate | Compound is mostly in its neutral, insoluble form. |
| 7.0 | Hazy, fine precipitate | Solubility is increasing as pH approaches pKa. |
| 7.5 | Clear solution | pH is sufficiently above pKa for solubilization. |
| 8.0 | Clear solution | Compound is fully deprotonated and soluble. |
Strategy 2: Reduce Final Concentration
Often, the intended assay concentration is simply too high for the compound's solubility limit under the final conditions. It is crucial to determine if a lower, soluble concentration still yields the desired biological effect.
Strategy 3: Use of Solubilizing Excipients
If pH modification is not possible or insufficient, solubilizing agents can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate the hydrophobic part of the compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[13][14] Methyl-β-cyclodextrin is a common derivative used for this purpose.[5]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used in biochemical (non-cell-based) assays. At concentrations above their critical micelle concentration, they form micelles that can encapsulate insoluble compounds. This approach is generally not suitable for cell-based assays as detergents can disrupt cell membranes.[15]
Section 4: Consolidated FAQs
Q4: Can I gently heat the solution to improve solubility in the final buffer? Briefly warming to 37°C can help dissolve precipitates that form upon dilution.[7] However, be cautious. Prolonged heating can degrade the compound or affect assay components. Always cool the solution to the assay temperature before starting the experiment.
Q5: How can I visually confirm if my compound has precipitated in a 96-well plate? Precipitation in a microplate can be subtle. After adding your compound, let the plate sit for 15-30 minutes. Then, view the plate against a black background. A "Tyndall effect" (a cloudy or shimmering appearance when light is shone through the wells) or visible particulates at the bottom of the wells indicates precipitation. Plate readers that measure light scatter (nephelometry) provide a highly sensitive, quantitative method for detecting precipitation.[11]
Q6: What is the maximum concentration of DMSO my cell line can tolerate? This is highly cell-line dependent. As a general rule, most cell lines tolerate up to 0.5% DMSO without significant toxicity, but some sensitive lines may be affected at 0.1%.[8] It is imperative to run a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your assay to ensure it does not affect the biological endpoint you are measuring.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrin - Wikipedia.
- Vertex AI Search. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem.
- Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
- Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- Vertex AI Search. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. Frequently Asked Questions | Selleckchem.com.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. How to enhance drug solubility for in vitro assays? - ResearchGate.
- Vertex AI Search. Technical Support Center: Optimizing Compound Solubility for Assays - Benchchem.
- Vertex AI Search. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE.
- Vertex AI Search. In Vitro Solubility Assays in Drug Discovery - Ingenta Connect.
- Vertex AI Search. How to tackle compound solubility issue : r/labrats - Reddit.
- Vertex AI Search. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy.
- Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd..
- Vertex AI Search. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC - NIH.
- Vertex AI Search. Drug solubility: why testing early matters in HTS | BMG LABTECH.
- Vertex AI Search. In vitro solubility assays in drug discovery - PubMed.
- Vertex AI Search. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- Vertex AI Search. Chemical Properties of 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester.
- Vertex AI Search. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Vertex AI Search. Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate.
- Vertex AI Search. This compound | CAS 6270-23-1 | SCBT.
- Vertex AI Search. Solubility Assessment Service - Creative Biolabs.
- Vertex AI Search. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem.
- Vertex AI Search. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid - MySkinRecipes.
- Vertex AI Search. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem.
- Vertex AI Search. 2-methoxyphenyl acetic acid, 93-25-4 - The Good Scents Company.
- Vertex AI Search. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem.
- Vertex AI Search. Phenoxy-essigsaeure-(2-methoxy-phenylester)|Brenzcatechin-methylaether-phenoxyacetat 112445-74-6 wiki - Guidechem.
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- 15. researchgate.net [researchgate.net]
reducing byproducts in the synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Introduction
The synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid, a key intermediate in pharmaceutical and agrochemical development, is commonly achieved via the Williamson ether synthesis.[1] This S_N2 reaction involves the nucleophilic attack of the 2-methoxy-4-methylphenoxide ion on an haloacetic acid, typically chloroacetic acid.[2][3] While robust, this synthesis is often plagued by the formation of stubborn byproducts that complicate purification and reduce overall yield. The primary challenges arise from the ambident nature of the phenoxide nucleophile and incomplete reactions.[1][4]
This guide provides targeted troubleshooting advice and optimized protocols to help researchers minimize byproduct formation and enhance the purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product analysis (TLC, LC-MS) shows a significant amount of unreacted 2-methoxy-4-methylphenol. What is causing this incomplete conversion?
A1: The presence of unreacted starting phenol is a common issue that typically points to three main factors:
-
Incomplete Deprotonation: The Williamson synthesis requires the formation of a phenoxide ion, which is the active nucleophile.[5] If the base used is too weak or added in a substoichiometric amount, a significant portion of the phenol will remain in its less reactive, protonated form. Ensure you are using at least one full equivalent of a strong base (e.g., NaOH, KOH) relative to the phenol.[6]
-
Insufficient Reaction Time or Temperature: The S_N2 reaction has a specific activation energy that must be overcome.[4] Williamson ether syntheses are often conducted at elevated temperatures, typically between 50-100 °C, for several hours (1-8 hours is common).[7] If the temperature is too low or the reaction time too short, the conversion will be incomplete.
-
Poor Reagent Quality: The alkylating agent, sodium chloroacetate (often formed in situ from chloroacetic acid and base), can degrade over time.[8] Ensure the chloroacetic acid is of high purity and the base is not carbonated from prolonged exposure to air.
Q2: I've isolated an isomeric byproduct. How do I confirm if it's C-alkylation, and how can I prevent its formation?
A2: This is the most critical challenge in this synthesis. The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to give the desired ether, and the aromatic ring (C-alkylation), typically at the positions ortho or para to the hydroxyl group, to yield an unwanted isomer.[1][4]
Confirmation: C-alkylated byproducts will have a different substitution pattern on the aromatic ring. ¹H NMR spectroscopy is the most definitive tool for identification. In the desired O-alkylated product, you will see a characteristic singlet for the -O-CH₂- protons. In a C-alkylated isomer, this group would be attached directly to the ring (-C-CH₂-COOH), and the integration and splitting patterns of the aromatic protons would be altered significantly.
Prevention (Favoring O-Alkylation): The O- versus C-alkylation ratio is highly dependent on the reaction solvent.[4][9]
-
Use Polar Aprotic Solvents: To strongly favor the desired O-alkylation, use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4][6] These solvents effectively solvate the cation (e.g., Na⁺) but do not form strong hydrogen bonds with the oxygen atom of the phenoxide. This leaves the oxygen as a "hard," highly reactive nucleophile, promoting attack on the alkyl halide.[4]
-
Avoid Protic Solvents: Protic solvents (like water, ethanol, or methanol) can form hydrogen bonds with the phenoxide's oxygen atom.[4] This solvation "softens" the oxygen nucleophile, reducing its reactivity and making the "softer" carbon atoms of the aromatic ring more competitive targets for alkylation.[4][9] While some aqueous protocols exist, they often lead to a higher proportion of C-alkylation byproducts.[3][8]
Q3: My reaction mixture turns dark brown or black, and the final yield is poor. What's happening?
A3: Dark coloration often indicates decomposition, which can be caused by:
-
Excessively High Temperatures: While heat is required, temperatures above 100-110 °C can lead to the decomposition of the phenoxide or the product, especially during prolonged reaction times.[6][7] Carefully control the reaction temperature.
-
Oxidation: Phenols are susceptible to oxidation, especially under basic conditions at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue, particularly for sensitive substrates or long reaction times.[7]
Troubleshooting Summary
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High level of unreacted starting phenol | 1. Incomplete phenoxide formation.2. Insufficient temperature or time. | 1. Use ≥1 equivalent of a strong base (NaOH, KOH).2. Increase temperature to 80-100 °C and monitor by TLC. |
| Presence of C-alkylated isomer | 1. Use of protic or nonpolar solvents.2. "Soft" nucleophile character. | 1. Switch to a polar aprotic solvent (DMF, DMSO).[4][9]2. Ensure complete phenoxide formation before adding the alkylating agent. |
| Formation of alkene byproducts (less common) | 1. Use of secondary/tertiary alkyl halides. | 1. Not applicable for chloroacetic acid, which is a primary halide.[4] |
| Dark reaction color, low yield | 1. Reaction temperature is too high.2. Oxidation of the phenoxide. | 1. Maintain temperature below 110 °C.2. Run the reaction under an inert (N₂ or Ar) atmosphere.[7] |
Reaction Pathway Visualization
The following diagram illustrates the desired O-alkylation pathway in competition with the C-alkylation side reaction.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interference in Bioassays with (2-Methoxy-4-methyl-phenoxy)-acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing (2-Methoxy-4-methyl-phenoxy)-acetic acid in bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common sources of interference that may be encountered during your experiments. As a small molecule with structural similarities to phenoxy herbicides like MCPA, this compound requires careful validation to ensure that observed biological effects are specific and not artifacts of assay interference.[1][2] This document provides the expertise and systematic protocols to help you identify, understand, and mitigate these potential issues.
Section 1: Understanding the Compound and Its Potential for Interference
This section provides foundational knowledge about the test compound and the theoretical basis for why it might interfere with common bioassay formats.
FAQ 1: What are the key physicochemical properties of this compound?
Understanding the compound's properties is the first step in predicting its behavior in an assay. This compound (PubChem CID: 234326) is an organic compound whose characteristics can influence its interaction with assay components.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [4] |
| Molecular Weight | 196.20 g/mol | [3] |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [3] |
| Predicted XLogP3 | 1.3 | [3] |
| Monoisotopic Mass | 196.07355886 Da | [5] |
The presence of a carboxylic acid group suggests its solubility and charge state will be pH-dependent. Its moderate lipophilicity (XLogP3 of 1.3) indicates a potential for non-specific interactions with proteins and cell membranes.
FAQ 2: Why would a small molecule like this interfere with my bioassay?
Small molecule interference is a significant challenge in drug discovery and biological research, leading to false positives or negatives.[6][7] Interference can be broadly categorized into three main types:
-
Physicochemical Interference: The compound directly affects the assay's detection method. This includes absorbing light at the same wavelength as the readout (colorimetric assays), possessing intrinsic fluorescence (autofluorescence), or quenching the signal from a reporter molecule.[8][9]
-
Nonspecific Reactivity & Aggregation: The compound may react with assay components, such as chelating essential metal ions or forming covalent bonds with proteins.[10] At certain concentrations, small molecules can also form colloidal aggregates that sequester and non-specifically inhibit enzymes, a common source of false positives in screening campaigns.[9]
-
Off-Target Biological Activity: The compound may induce a biological effect unrelated to the intended target. This is particularly relevant for cell-based assays, where it could cause cytotoxicity, disrupt membrane integrity, or activate stress response pathways that confound the primary readout.[11] Given its structural similarity to synthetic auxins like MCPA, off-target hormonal effects in plant-based or cross-reactive systems should also be considered.[2]
Section 2: A Systematic Troubleshooting Workflow
Encountering unexpected or inconsistent results is a common trigger for investigating assay interference. This workflow provides a logical sequence of steps to diagnose the issue.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed Q&A guides and step-by-step protocols for the key diagnostic tests outlined in the workflow.
Q1: My results are inconsistent. Could my compound be interfering directly with the assay readout?
Causality: This is the most common and direct form of interference. If the compound absorbs light or fluoresces at the excitation/emission wavelengths of your assay, it will artificially alter the final signal, leading to either false inhibition or activation.[8]
Protocol 1: Assessing Direct Detection Interference
This protocol is designed to be run in parallel with your main assay plate format (e.g., 96- or 384-well).
Objective: To determine if this compound exhibits significant absorbance, autofluorescence, or luminescence in your assay buffer at the detection wavelengths.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay buffer (identical to the one used in your primary experiment)
-
Microplate (same type as used in the primary assay)
-
Microplate reader capable of absorbance, fluorescence, and/or luminescence detection
Methodology:
-
Plate Setup: Design a simple plate layout with the following controls:
-
Buffer Blank: Wells containing only assay buffer.
-
Vehicle Control: Wells containing assay buffer + the same final concentration of solvent (e.g., 0.5% DMSO) used in the primary assay.
-
Compound Wells: Wells containing assay buffer + a serial dilution of your compound, covering the full concentration range used in your primary assay.
-
-
Preparation: Add the components to the wells as designed. Ensure the final volume in each well is identical to your primary assay.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay. This accounts for any time-dependent changes in the compound's properties.
-
Measurement:
-
For Absorbance Assays: Perform a full spectral scan (e.g., 230-700 nm) on the compound wells to identify any absorbance peaks. Then, take a specific reading at the assay's measurement wavelength (e.g., 450 nm).
-
For Fluorescence Assays: Read the plate using the exact same excitation and emission wavelengths and filter settings as your primary assay.
-
For Luminescence Assays: Read the plate to measure any intrinsic luminescence from the compound.
-
-
Data Analysis:
-
Subtract the average signal of the "Buffer Blank" from all other wells.
-
Compare the signal from the "Compound Wells" to the "Vehicle Control." A concentration-dependent increase in signal indicates interference.
-
Rule of Thumb: If the signal from the highest concentration of your compound is >10% of the positive control signal from your primary assay, interference is likely and must be addressed.
-
Q2: I've ruled out detection interference, but my enzyme inhibition curve looks non-classical. Could it be aggregation?
Causality: At higher concentrations, some small molecules form colloidal aggregates that non-specifically inhibit enzymes through surface adsorption. This behavior is a notorious source of false positives in high-throughput screening.[9] A key diagnostic feature is that this inhibition is sensitive to the presence of non-ionic detergents.[8]
Protocol 2: Counter-Screening for Aggregation-Based Inhibition
Objective: To determine if the observed activity of your compound is attenuated by the presence of a non-ionic detergent.
Methodology:
-
Assay Duplication: Prepare two identical sets of your primary bioassay.
-
Buffer Modification:
-
Set A (Standard): Use your standard assay buffer.
-
Set B (Detergent): Use your standard assay buffer supplemented with 0.01% Triton X-100. Note: Ensure this concentration of detergent does not independently affect your assay's performance by running controls.
-
-
Execution: Run the full dose-response experiment for this compound in both sets of assay conditions.
-
Data Analysis:
-
Generate dose-response curves (e.g., % inhibition vs. log[concentration]) for both conditions.
-
Calculate the IC₅₀ value for each curve.
-
Interpretation: A significant rightward shift in the IC₅₀ value (e.g., >5-fold increase) in the presence of Triton X-100 is strong evidence of aggregation-based activity. True inhibitors that bind specifically to a target's active site are typically unaffected by the detergent.
-
Q3: I'm using a cell-based assay and see a strong effect. How do I confirm it's not just due to cytotoxicity?
Causality: In cell-based assays, a decrease in signal (e.g., in a reporter gene assay) can be misinterpreted as specific inhibition of a pathway, when in reality, the compound is simply killing the cells or arresting their proliferation.[11] Therefore, any observed activity must be decoupled from general cytotoxic effects.
Protocol 3: Orthogonal Cytotoxicity Assay
Objective: To assess the viability and metabolic health of cells in the presence of the compound, at the same concentrations and incubation time as the primary assay.
Methodology:
-
Cell Plating: Plate your cells in a separate microplate (typically a white-walled plate for luminescence or clear-walled for colorimetric assays) at the same density as your primary experiment.
-
Compound Treatment: Treat the cells with the same serial dilution of this compound and incubate for the same duration as your primary assay. Include "no-cell" blanks, "vehicle-only" controls, and a "maximum toxicity" control (e.g., treated with a known cytotoxic agent like 10% DMSO or staurosporine).
-
Viability Assessment: Following incubation, measure cell viability using a method that relies on a different mechanism than your primary assay. Good choices include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, indicating metabolic activity. This is a highly sensitive luminescent assay.
-
MTT or WST-1 assays: Colorimetric assays that measure the activity of mitochondrial dehydrogenases in living cells.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-only control wells.
-
Plot the dose-response curve for cytotoxicity alongside the dose-response curve from your primary assay.
-
Interpretation: If the IC₅₀ for cytotoxicity is close to (e.g., within 5-fold of) the EC₅₀/IC₅₀ from your primary assay, the observed effect is likely a result of toxicity and cannot be considered specific. A desirable compound will show a large window between its specific activity and its cytotoxic effects.
-
Section 4: Advanced Topics & FAQs
Q: I work with complex biological samples (e.g., soil extracts, plasma). Could "matrix effects" be the problem?
A: Absolutely. A matrix effect occurs when components in the sample matrix (other than the analyte of interest) interfere with the assay's ability to accurately quantify the analyte.[12][13] In mass spectrometry, this often manifests as ion suppression or enhancement.[14] In immunoassays or enzyme assays, matrix components can cause non-specific binding or inhibition.
Mitigation Strategy: Matrix-Matched Calibration
-
Principle: Instead of preparing your calibration standards in a clean buffer, prepare them in a blank matrix that is identical to your samples but known to not contain the analyte.[13][14]
-
Application: For example, if you are measuring the compound in plasma, your standard curve should be prepared by spiking known concentrations of the compound into control plasma. This ensures that the standards and the samples are affected by the matrix in the same way, allowing for more accurate quantification. Sample dilution is another effective strategy to reduce the concentration of interfering matrix components.[15]
Q: What is the difference between non-specific binding and cross-reactivity in an immunoassay like ELISA?
A: While both can lead to false signals, their mechanisms differ:
-
Non-Specific Binding (NSB): This is a charge- or hydrophobicity-driven phenomenon where an antibody or antigen sticks to the surface of the microplate, even in properly blocked wells.[16] It is not related to the antibody's antigen-binding site.
-
Cross-Reactivity: This occurs when the antibody's antigen-binding site (paratope) recognizes and binds to an epitope on a molecule that is different from the intended target.[17][18] This is a specific, albeit unintended, binding event. For a compound like this compound, an antibody raised against a structurally similar molecule (e.g., another phenoxy herbicide) might show cross-reactivity.[16][19]
References
-
Dahlin, J.L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. u:cris-Portal, University of Vienna. Available at: [Link]
-
Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. ResearchGate. Available at: [Link]
-
Isermeyer, F. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. PubChem Compound Database. Available at: [Link]
-
Goggin, M.J., et al. (2022). Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System. MDPI. Available at: [Link]
-
Wikipedia (n.d.). MCPA. Wikipedia. Available at: [Link]
-
Anastassiades, M. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. EURL-SRM. Available at: [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC, NIH. Available at: [Link]
-
Parrilla Vázquez, M.M., et al. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. ResearchGate. Available at: [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
PubChemLite (n.d.). (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4). PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem Compound Database. Available at: [Link]
-
González, N.V., et al. (2012). Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. ResearchGate. Available at: [Link]
-
Hsiao, Y.H., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. Available at: [Link]
-
Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Boster (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. researchgate.net [researchgate.net]
- 12. mag.go.cr [mag.go.cr]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elisakits.co.uk [elisakits.co.uk]
- 18. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 19. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
optimizing reaction conditions for (2-Methoxy-4-methyl-phenoxy)-acetic acid synthesis
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid. Here, we address common challenges and provide practical, field-tested solutions to optimize your reaction conditions and achieve high-yield, high-purity products.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
-
Question: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've only recovered my starting material, 2-methoxy-4-methylphenol. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in a Williamson ether synthesis is a common problem that can often be traced back to several key factors related to the reaction's SN2 mechanism.[1]
-
Incomplete Deprotonation of the Phenol: The first critical step is the deprotonation of 2-methoxy-4-methylphenol to form the corresponding phenoxide. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic phenoxide will be low, leading to a slow or stalled reaction.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in at least a stoichiometric amount relative to the phenol. For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent can be considered, though this requires more stringent handling procedures.[2]
-
-
Poor Quality of Reagents: The purity of your starting materials is paramount. Impurities in the 2-methoxy-4-methylphenol or chloroacetic acid can interfere with the reaction. The presence of water can be particularly problematic if using a water-sensitive base like NaH.
-
Solution: Use high-purity, anhydrous reagents and solvents, especially when employing moisture-sensitive bases.
-
-
Suboptimal Reaction Temperature: The rate of the SN2 reaction is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be completed in a reasonable timeframe.
-
Solution: Gradually increase the reaction temperature. A typical range for this synthesis is between 50-100°C.[2] Monitoring the reaction progress by thin-layer chromatography (TLC) will help you determine the optimal temperature for your specific setup.
-
-
Improper Work-up and Product Isolation: The desired product, this compound, is typically isolated by acidification of the reaction mixture, which protonates the carboxylate salt and causes it to precipitate. If the pH is not sufficiently acidic, the product will remain dissolved in the aqueous layer, leading to a low isolated yield.
-
Solution: After the reaction is complete, cool the mixture and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is between 1 and 2.[3] Ensure thorough mixing during acidification to achieve complete precipitation. Cooling the mixture in an ice bath can further enhance precipitation.[4]
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows the presence of unreacted starting materials or other impurities after purification. How can I improve the purity of my this compound?
-
Answer: The presence of impurities can often be attributed to incomplete reactions or the occurrence of side reactions.
-
Unreacted Starting Materials: The presence of 2-methoxy-4-methylphenol or chloroacetic acid in your final product indicates an incomplete reaction.
-
Solution: Consider increasing the reaction time, temperature, or the molar ratio of chloroacetic acid to the phenol. Using a slight excess of chloroacetic acid (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
-
Side Reactions: The primary side reaction in a Williamson ether synthesis is the elimination reaction of the alkyl halide, although this is less of a concern with chloroacetic acid. Another potential side reaction is C-alkylation, where the alkylation occurs on the aromatic ring instead of the phenolic oxygen.
-
Solution: To minimize side reactions, maintain a moderate reaction temperature, as higher temperatures can favor elimination. The choice of solvent can also influence the outcome; polar aprotic solvents like DMF or DMSO can favor the desired O-alkylation.[1]
-
-
Ineffective Purification: Recrystallization is a common method for purifying phenoxyacetic acids. If impurities persist, the recrystallization process may need to be optimized.
-
Solution: Choose a suitable solvent system for recrystallization. Water is often a good choice for phenoxyacetic acids.[4] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals. Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the synthesis of this compound?
-
A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the first step, a base deprotonates the hydroxyl group of 2-methoxy-4-methylphenol to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. The reaction is typically followed by an acidic workup to protonate the carboxylate and yield the final product.
-
-
Q2: Which base is most suitable for this synthesis?
-
A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and are effective for deprotonating phenols.[4][5] The choice between them often comes down to cost and availability. Potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF.[6]
-
-
Q3: What is the optimal solvent for this reaction?
-
A3: The choice of solvent can significantly impact the reaction rate and outcome.
-
Protic Solvents: Water or a mixture of water and ethanol is a common and environmentally friendly choice when using NaOH or KOH.[3]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions and are particularly useful if the reactants have low solubility in water.[2]
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
-
-
Q5: What safety precautions should I take during this synthesis?
-
A5:
-
Corrosive Reagents: Both strong bases (NaOH, KOH) and strong acids (HCl) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Chloroacetic Acid: Chloroacetic acid is toxic and a skin irritant.[5] Handle it in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Heating: When heating the reaction mixture, use a heating mantle and a reflux condenser to prevent the loss of volatile reagents and solvents.[4]
-
-
III. Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis of phenoxyacetic acid derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Phenol:Chloroacetic Acid) | 1 : 1.1 - 1.2 | A slight excess of chloroacetic acid can improve yield. |
| Molar Ratio (Phenol:Base) | 1 : 1 - 2 | Ensure at least one equivalent of base for deprotonation. |
| Reaction Temperature | 50 - 100 °C | Higher temperatures generally increase the reaction rate.[2] |
| Reaction Time | 2 - 10 hours | Monitor by TLC to determine completion. |
| pH for Product Precipitation | 1 - 2 | Crucial for complete isolation of the carboxylic acid product.[3] |
IV. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Methoxy-4-methylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Beaker
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the base (e.g., 1.1 equivalents of NaOH) in distilled water (and ethanol, if used).
-
To this solution, add 2-methoxy-4-methylphenol (1.0 equivalent) and stir until it is completely dissolved. Gentle warming may be applied to facilitate dissolution.
-
-
Preparation of the Chloroacetate Solution:
-
In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a small amount of water.
-
Carefully neutralize the chloroacetic acid solution with a portion of the base (e.g., NaOH solution) to a pH of approximately 8-9. This step should be performed in an ice bath to control the exothermic reaction.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask containing the phenoxide solution.
-
Heat the solution to a gentle reflux (typically 90-100°C).
-
Slowly add the sodium chloroacetate solution to the refluxing phenoxide solution over a period of 10-15 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours, or until TLC indicates the consumption of the starting phenol.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a beaker and place it in an ice bath.
-
While stirring, slowly add concentrated HCl to the solution until the pH reaches 1-2. A white precipitate of this compound should form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold distilled water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from hot water or a water-ethanol mixture.
-
Dry the purified product in a desiccator or a vacuum oven.
-
V. Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
VI. References
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). WO 2014/030106 A2. Retrieved from
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Retrieved from
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-Methylphenol. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Retrieved from
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
-
ACS Omega. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]
-
MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Welcome to the technical support center for the synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important synthesis.
I. Overview of the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, 2-methoxy-4-methylphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the desired ether linkage.
Reaction Scheme:
Caption: General workflow of the Williamson ether synthesis for this compound.
While straightforward on a lab scale, scaling up this reaction presents several challenges that can impact yield, purity, and safety.[3][4] This guide will address these potential issues in a practical question-and-answer format.
II. Troubleshooting Guide: From Bench to Plant
This section is structured to address specific problems you might encounter during the scale-up process.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield now that we've moved from a 1L flask to a 50L reactor. What are the likely causes and how can we mitigate this?
A: This is a common issue when scaling up.[3] The primary culprits are often related to mixing, heat transfer, and reaction kinetics.
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Inadequate Mixing: In a large reactor, achieving homogeneous mixing is more challenging. Pockets of high or low reactant concentration can lead to side reactions or incomplete conversion.
-
Solution: Evaluate your reactor's agitation system. The type of impeller, agitation speed, and baffle design are critical. You may need to switch from a simple magnetic stirrer to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing in the larger volume.
-
-
Poor Temperature Control: The Williamson ether synthesis is an exothermic reaction. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.[4][5] This can lead to localized "hot spots" where the temperature rises, promoting side reactions and decomposition of the product.
-
Solution: Implement a robust temperature control system. This includes a reactor jacket with a circulating thermal fluid and a well-calibrated temperature probe. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.[5]
-
-
Incomplete Deprotonation: The formation of the phenoxide is crucial. If the base is not strong enough or is not present in a sufficient stoichiometric amount, the reaction will not proceed to completion.
-
Solution: Ensure you are using a strong enough base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to fully deprotonate the phenol.[1][2] While weaker bases like potassium carbonate can be used, they may require more forcing conditions (e.g., higher temperatures, polar aprotic solvents like DMF).[6] A slight excess of the base is often recommended to drive the equilibrium towards the phenoxide.
-
Issue 2: Product Purity and Side Reactions
Q: Our final product is showing significant impurities after scale-up, which were not present in our lab-scale synthesis. What are these impurities and how can we avoid them?
A: Increased impurities upon scale-up often point to side reactions that become more prominent with longer reaction times or higher temperatures.
-
Unreacted Starting Materials: The most common impurities are unreacted 2-methoxy-4-methylphenol and chloroacetic acid.
-
Solution: This is often linked to the issues of mixing and stoichiometry discussed above. Ensure complete deprotonation and homogeneous mixing. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time to ensure complete conversion.
-
-
Dimerization/Polymerization: At higher temperatures, there is an increased risk of side reactions, such as the self-condensation of chloroacetic acid or other undesired polymerization pathways.
-
Solution: Strict temperature control is paramount. Maintain the reaction temperature within the optimal range determined during your process development studies.
-
-
Hydrolysis of Chloroacetic Acid: In the presence of a strong base and water, chloroacetic acid can be hydrolyzed to glycolic acid.
-
Solution: While some water is often necessary to dissolve the reagents, using an excessive amount can promote this side reaction. Optimize the amount of water in your reaction mixture.
-
Issue 3: Work-up and Isolation Challenges
Q: The product is difficult to isolate and purify at a larger scale. We are getting emulsions during extraction and the crystallization is slow and yields an impure product. What can we do?
A: Work-up and purification are often the most challenging aspects of scaling up a synthesis.
-
Emulsion Formation: Emulsions during the acidic work-up and extraction are common, especially with the presence of unreacted phenoxide.
-
Solution: After acidification, add a sufficient amount of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to fully dissolve the product.[1] If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Difficult Crystallization: Slow or incomplete crystallization can be due to the presence of impurities that inhibit crystal lattice formation.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. A hot filtration step to remove any insoluble impurities can be beneficial. Recrystallization from a minimal amount of hot water is a common and effective method for purifying phenoxyacetic acids.[1][2] Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Experimental Protocols
Lab-Scale Synthesis (1g Scale):
-
In a 50 mL round-bottom flask, dissolve 1.0 g of 2-methoxy-4-methylphenol in 10 mL of 30% aqueous NaOH.
-
Add 1.5 g of chloroacetic acid to the flask.
-
Heat the mixture in a water bath at 90-100°C for 1 hour, with stirring.
-
Cool the reaction mixture to room temperature and dilute with 20 mL of water.
-
Acidify the solution to a pH of 1-2 with 6M HCl.
-
Extract the product with 2 x 20 mL of diethyl ether.
-
Wash the combined organic layers with 20 mL of water and then 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a minimal amount of hot water.
Scaled-Up Synthesis (100g Scale):
-
In a 2L jacketed glass reactor equipped with an overhead stirrer, charge 1L of 30% aqueous NaOH.
-
With stirring, slowly add 100 g of 2-methoxy-4-methylphenol.
-
Once the phenol has dissolved, add 150 g of chloroacetic acid in portions, monitoring the temperature to ensure it does not exceed 95°C.
-
Maintain the reaction temperature at 90-95°C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Slowly add 6M HCl to adjust the pH to 1-2, ensuring the temperature does not rise significantly.
-
Extract the product with 2 x 500 mL of ethyl acetate.
-
Wash the combined organic layers with 500 mL of water and then 500 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot water.
Data Summary Table:
| Parameter | Lab-Scale (1g) | Scaled-Up (100g) | Key Considerations for Scale-Up |
| Reactants | |||
| 2-Methoxy-4-methylphenol | 1.0 g | 100 g | Ensure high purity of starting materials. |
| Chloroacetic acid | 1.5 g | 150 g | Handle with care; corrosive. |
| 30% NaOH (aq) | 10 mL | 1 L | Exothermic dissolution; add slowly. |
| Reaction Conditions | |||
| Temperature | 90-100°C | 90-95°C | Precise temperature control is critical to avoid side reactions. |
| Time | 1 hour | 2-3 hours | Monitor reaction completion to avoid over- or under-reacting. |
| Agitation | Magnetic Stirrer | Overhead Stirrer | Ensure efficient mixing for homogeneity. |
| Work-up | |||
| Acidification | 6M HCl | 6M HCl | Control exotherm during neutralization. |
| Extraction Solvent | Diethyl Ether | Ethyl Acetate | Choose a solvent with a good safety profile and ease of recovery. |
| Yield (Typical) | 80-90% | 75-85% | A slight decrease in yield is common upon scale-up. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base for this reaction?
A1: Yes, other bases can be used. Potassium hydroxide (KOH) is a common alternative to NaOH.[2] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly when used with a polar aprotic solvent like dimethylformamide (DMF) and higher temperatures.[6] However, for scale-up, NaOH and KOH are often preferred due to their lower cost and high reactivity.
Q2: What is the best solvent for this reaction?
A2: For this specific synthesis, water is a suitable and environmentally friendly solvent that effectively dissolves the sodium phenoxide and chloroacetate salts. While some Williamson ether syntheses utilize organic solvents like ethanol, THF, or DMF, they are not always necessary for this type of reaction and can complicate the work-up process.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction on a small scale. You can spot the reaction mixture alongside the starting materials to observe the disappearance of the phenol and the appearance of the product. For larger-scale reactions and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: The primary safety concerns are:
-
Exothermic Reaction: The reaction is exothermic, and the heat generated needs to be managed effectively to prevent a runaway reaction.[5]
-
Corrosive Materials: Sodium hydroxide, potassium hydroxide, and chloroacetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE).[1]
-
Flammable Solvents: If using organic solvents for extraction, such as diethyl ether, be aware of their flammability and work in a well-ventilated area away from ignition sources.[1]
IV. Conclusion
Scaling up the synthesis of this compound requires careful consideration of reaction parameters that may have been negligible on a smaller scale. By focusing on efficient mixing, precise temperature control, and optimized work-up procedures, researchers can successfully transition this synthesis from the lab bench to a larger-scale production environment. This guide provides a starting point for troubleshooting and process optimization, but it is essential to conduct thorough process safety assessments before undertaking any large-scale chemical synthesis.
Workflow Diagram
Caption: A typical workflow for the scaled-up synthesis of this compound.
References
- SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up.
- University of Colorado Denver. The Williamson Ether Synthesis.
- University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
Sources
Technical Support Center: Purification of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Welcome to the technical support center for the purification of (2-methoxy-4-methyl-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The typical impurities depend on the synthetic route but often include unreacted starting materials such as 2-methoxy-4-methylphenol and a chloroacetic acid salt.[1][2][3] Byproducts from side reactions, like the formation of chlorinated derivatives if chlorination steps are involved, can also be present.[1][4] Residual solvents from the reaction or initial workup are also common.
Q2: My purified product is an oil or a sticky solid instead of a crystalline powder. What should I do?
A2: This often indicates the presence of impurities that are disrupting the crystal lattice formation. It could also be due to residual solvent. Try redissolving the material in a minimal amount of a suitable hot solvent and allowing it to cool slowly for recrystallization. If that fails, a different purification technique like column chromatography may be necessary to remove the persistent impurities.
Q3: Why is my this compound showing poor solubility in common organic solvents?
A3: While many carboxylic acids are soluble in polar organic solvents, the specific combination of the methoxy and methyl groups on the phenoxy ring can influence its solubility profile. The presence of both a polar carboxylic acid group and a more nonpolar aromatic structure can lead to challenging solubility characteristics. Experimenting with a range of solvents from polar to nonpolar is recommended.
Q4: I am observing significant tailing/streaking of my compound on a silica gel TLC plate. How can I improve the separation?
A4: Tailing of carboxylic acids on silica gel is a frequent issue due to the interaction between the acidic proton of the carboxyl group and the silica. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This helps to keep the carboxylic acid in its protonated form, leading to a more defined spot.
II. Troubleshooting Guide: In-Depth Purification Challenges
This section provides detailed solutions to more complex purification problems, complete with step-by-step protocols and the scientific rationale behind them.
Challenge 1: Removal of Unreacted 2-Methoxy-4-methylphenol
Unreacted phenolic starting material is a common impurity that can be challenging to remove due to its similar acidic nature to the desired product.
Underlying Principle:
While both the product and the starting phenol are acidic, their pKa values differ. This difference can be exploited through careful pH-controlled liquid-liquid extraction. The carboxylic acid is significantly more acidic than the phenol, allowing for selective deprotonation and separation.
Troubleshooting Workflow:
Caption: Workflow for Phenol Impurity Removal.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Weak Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic phenol will remain in the organic layer.
-
Separation: Carefully separate the aqueous and organic layers.
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, until the pH is acidic (around 2), causing the purified carboxylic acid to precipitate.[5]
-
Extraction of Pure Product: Extract the precipitated product back into a fresh portion of the organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Challenge 2: Persistent Colored Impurities
The presence of color in the final product often indicates minor, highly conjugated byproducts that are difficult to remove by simple crystallization.
Underlying Principle:
Activated carbon (charcoal) treatment can be effective in removing colored impurities through adsorption. For more stubborn impurities, column chromatography provides a more robust separation based on polarity differences.
Troubleshooting Options:
| Method | Principle | Best For |
| Activated Carbon Treatment | Adsorption of large, conjugated molecules. | Lightly colored solutions. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Heavily colored or complex mixtures. |
Protocol 1: Activated Carbon Treatment
-
Dissolution: Dissolve the impure product in a suitable hot solvent.
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.
-
Heating: Gently heat the mixture for a few minutes to facilitate adsorption.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. Remember to add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking.[5]
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[5]
Challenge 3: Low Yield After Recrystallization
Poor recovery after recrystallization can be due to several factors, including the choice of solvent, cooling rate, or the initial purity of the crude material.
Underlying Principle:
Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities are either highly soluble or insoluble in the hot solvent.
Troubleshooting Recrystallization:
Caption: Decision Tree for Low Recrystallization Yield.
Solvent Selection for Recrystallization:
A systematic approach to choosing a recrystallization solvent is crucial.
| Solvent Property | Rationale | Example Solvents |
| High solubility at high temperature | Ensures complete dissolution of the product. | Toluene, Ethanol, Acetic Acid |
| Low solubility at low temperature | Maximizes product recovery upon cooling. | Water, Hexane |
| Boiling point considerations | Should be low enough for easy removal but high enough to provide a good solubility differential. | Ethyl Acetate, Acetone |
| Reactivity | Must be inert towards the product. | Avoid reactive solvents. |
Pro-Tip: Using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often provide the ideal solubility profile for effective recrystallization.
III. References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link][6]
-
Patsnap. (2025). How to Improve Carboxylic Acid Extraction Processes? Patsnap Eureka. Retrieved from [Link][7]
-
Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Retrieved from
-
Wikipedia. (2023, December 12). Phenoxyacetic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. Retrieved from
-
Shaukath, A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link][2]
-
Google Patents. (n.d.). US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid. Retrieved from
Sources
- 1. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. How to Improve Carboxylic Acid Extraction Processes? [eureka.patsnap.com]
Technical Support Center: Method Refinement for (2-Methoxy-4-methyl-phenoxy)-acetic acid
Welcome to the dedicated technical support guide for (2-Methoxy-4-methyl-phenoxy)-acetic acid (CAS 6270-23-1). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting methodologies for achieving consistent and reproducible results. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deeper understanding and mastery of your work with this compound.
Compound Overview and Key Properties
This compound is a member of the phenoxyacetic acid class of compounds.[1] These molecules are notable for their roles as intermediates in the synthesis of pharmaceuticals and as building blocks for various biologically active molecules.[2][3] Like its analogues, its utility is broad, but successful application hinges on understanding its specific chemical nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [4] |
| CAS Number | 6270-23-1 | [5] |
| Molecular Formula | C₁₀H₁₂O₄ | [5] |
| Molecular Weight | 196.20 g/mol | [4] |
| Appearance | White to off-white solid/crystals | [6][7] |
| pKa | Estimated ~3.1 (similar to related compounds) | [7][8] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation | [4][9] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? It is recommended to store the compound at room temperature in a dry, tightly sealed container.[2] As an organic acid, it is stable under standard recommended storage conditions.[9]
Q2: In which solvents is this compound typically soluble? While specific solubility data is not extensively published, based on its structure (an aromatic ether and a carboxylic acid), it is expected to have good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in water is likely limited but will increase significantly in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide) due to the formation of the corresponding carboxylate salt.
Q3: What are the primary applications of this class of compounds? Phenoxyacetic acid derivatives are foundational in several fields. They are widely known as synthetic auxins used in herbicides.[10] In pharmaceutical and medicinal chemistry, they are critical intermediates for synthesizing drugs with diverse activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][11]
Q4: What safety precautions should be taken when handling this compound? Always use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[9] The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][9] In case of contact, wash skin thoroughly with soap and water and flush eyes immediately.[9]
Troubleshooting Guide: Synthesis & Purification
Inconsistent results during synthesis and purification are common sources of experimental irreproducibility. This section addresses frequent challenges in a question-and-answer format.
Q5: My synthesis yield is consistently low. What are the likely causes? Low yield in the Williamson ether synthesis of phenoxyacetic acids typically points to one of three areas: starting material quality, reaction conditions, or workup losses.
-
Cause 1: Incomplete Deprotonation of the Phenol. The reaction requires the formation of a phenoxide ion to act as a nucleophile. If your base (e.g., NaOH, K₂CO₃) is old, hydrated, or insufficient, the phenol will not be fully deprotonated, leading to unreacted starting material.
-
Solution: Use a freshly opened or properly stored base. Ensure you are using at least one molar equivalent of the base to the phenol.
-
-
Cause 2: Competing Reactions. The haloacetate reagent (e.g., sodium chloroacetate) can undergo self-condensation or hydrolysis, especially at high temperatures or in the presence of excess base.
-
Solution: Control the reaction temperature carefully. Add the haloacetate solution dropwise to the phenoxide solution to maintain a low instantaneous concentration, which minimizes side reactions.[12]
-
-
Cause 3: Product Loss During Workup. The product is an acid. If the pH of the aqueous solution is not sufficiently acidic during the precipitation step, the product will remain dissolved as its carboxylate salt.[13]
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Solution: After the reaction, acidify the mixture with a strong acid like HCl to a pH of 1-2 to ensure complete precipitation of the carboxylic acid product.[12] Always check the pH with indicator paper.
-
Q6: During the aqueous workup, I'm getting a persistent emulsion that won't separate. Emulsions are common when mixing organic and aqueous solutions, especially when a base has been used.[14]
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation from the organic layer.
-
Solution 2: Reduce Vigorous Shaking. When performing extractions, gently invert the separatory funnel rather than shaking it vigorously.
-
Solution 3: Filtration. In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help break the emulsion.
Q7: The final product after purification is an off-color oil instead of a white solid. What went wrong? This typically indicates the presence of impurities, residual solvent, or moisture.
-
Cause 1: Impurities. Phenolic starting materials are susceptible to oxidation, which can form colored impurities.
-
Solution: Ensure your starting phenol is pure. If necessary, purify it by distillation or recrystallization before use. During the workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help remove colored oxidation byproducts.
-
-
Cause 2: Incomplete Drying. Failure to completely remove the extraction solvent or water will result in an oily or waxy product.
-
Solution: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient time and agitation for the drying agent to work. Remove the final solvent under high vacuum and, if necessary, gently heat the flask to drive off residual traces.
-
Troubleshooting Guide: Analytical Characterization (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound.[15]
Q8: My HPLC chromatogram shows severe peak tailing for the main compound. Peak tailing is a classic problem in the analysis of organic acids and often relates to interactions between the analyte and the stationary phase.[15]
-
Cause 1: Incorrect Mobile Phase pH. If the mobile phase pH is close to or above the pKa of your acidic compound (~3.1), a portion of the analyte will exist in its ionized (anionic) form. This ionized form can have strong secondary interactions with residual silanol groups on standard silica-based C18 columns, causing tailing.[15]
-
Solution: Lower the pH of your mobile phase to at least 2 pH units below the compound's pKa. A pH of 2.0-2.5 is typically effective. This is achieved by adding a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid to the aqueous portion of the mobile phase.[15] This ensures the compound is fully protonated and behaves more predictably.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Solution: Dilute your sample and re-inject. Perform a concentration-response study to find the optimal injection concentration for your column and conditions.
-
-
Cause 3: Active Sites on the Column. An old or poorly maintained column may have exposed silanol groups that cause tailing.
-
Solution: Use a column specifically designed for organic acid analysis or one with end-capping to minimize silanol interactions. If the problem persists, flush the column according to the manufacturer's instructions or replace it.[15]
-
Q9: The retention time of my compound is unstable and shifts between injections. Retention time drift can invalidate your results and points to a lack of system equilibrium or changes in the mobile phase.
-
Solution 1: Ensure Column Equilibration. Before starting a sequence of injections, flush the column with the mobile phase for a sufficient duration (at least 10-20 column volumes) until you achieve a stable baseline.[15]
-
Solution 2: Check Mobile Phase Composition. Ensure your mobile phase is well-mixed and degassed. If using an isocratic method, ensure the pump is delivering a consistent mixture. For gradient methods, check that the gradient controller is functioning correctly.
-
Solution 3: Control Column Temperature. Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.
Key Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from general methods for synthesizing phenoxyacetic acids.[10][12]
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-methoxy-4-methylphenol in a suitable solvent like ethanol or DMF.
-
Add 1.1 equivalents of sodium hydroxide (or 1.5 equivalents of potassium carbonate) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Williamson Ether Synthesis:
-
In a separate vessel, prepare a solution of 1.1 equivalents of chloroacetic acid and neutralize it with an equimolar amount of sodium hydroxide to form sodium chloroacetate.
-
Slowly add the sodium chloroacetate solution to the phenoxide mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.[16]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted phenol.
-
Transfer the aqueous layer to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2.[12][13]
-
A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Protocol 2: Purification by Recrystallization
-
Place the crude, dried solid into an Erlenmeyer flask.
-
Select an appropriate solvent system. A common choice is an ethanol/water or acetic acid/water mixture.
-
Add the minimum amount of the hot solvent required to just dissolve the solid completely.[17]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purity Analysis by Reverse-Phase HPLC
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to ensure the analyte is in its neutral, protonated form.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 15 minutes | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
| Detection | UV at 275 nm | Aromatic compounds typically absorb in this region. |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved before injection. |
Visualized Workflows and Logic
Diagram 1: Synthesis and Purification Workflow
This diagram illustrates the key stages from starting materials to the purified final product.
Caption: Workflow for synthesis and purification.
Diagram 2: HPLC Troubleshooting Logic
This decision tree helps diagnose common HPLC issues when analyzing organic acids.
Caption: Decision tree for HPLC troubleshooting.
References
- BenchChem. (n.d.). common HPLC problems and solutions for organic acid analysis.
- PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- MySkinRecipes. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- YouTube. (2022). Troubleshooting and optimizing lab experiments.
- MedChemExpress. (2023). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid-SDS.
- BenchChem. (n.d.). A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis.
- ChemicalBook. (n.d.). 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis.
- University Website. (n.d.). Organic chemistry laboratory experiments.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). (2-Methylphenoxy)acetic acid 99%.
- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- ChemicalBook. (n.d.). (2-METHYLPHENOXY)ACETIC ACID CAS#: 1878-49-5.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives....
- Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid.
- Wikipedia. (n.d.). Methoxyacetic acid.
- Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides....
- Google Patents. (2014). WO 2014/030106 A2.
- JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- The Royal Society of Chemistry. (n.d.). Contents.
- PubMed Central. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
- Toxicological Review. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil.
- PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information.
Sources
- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 2. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]
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- 6. (2-METHYLPHENOXY)ACETIC ACID CAS#: 1878-49-5 [m.chemicalbook.com]
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Technical Support Center: Addressing Variability in Plant Response to (2-Methoxy-4-methyl-phenoxy)-acetic acid
<-48>
Introduction & Compound Identification
Welcome to the technical support center for researchers utilizing phenoxyacetic acid derivatives in plant science. This guide is designed to provide in-depth troubleshooting and practical advice for a common and critical challenge: variability in plant response.
The compound specified for this guide is (2-Methoxy-4-methyl-phenoxy)-acetic acid . It is important to note that this compound is structurally similar to the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) , differing by the substitution of a methoxy group for a chloro group on the phenyl ring.[1][2] While MCPA is extensively documented, this compound is less common in literature. However, due to their structural similarity as synthetic auxins, their mode of action and the factors influencing plant response are expected to be highly analogous.[1][2][3] This guide will primarily reference data and principles from the extensive research on MCPA and other synthetic auxins, which serve as a robust foundation for troubleshooting experiments with its methoxy analog.
Foundational Knowledge: Mechanism of Action
Both MCPA and its methoxy analog are classified as synthetic auxins.[1][3][4] They mimic the natural plant hormone indole-3-acetic acid (IAA) but are resistant to the plant's natural degradation pathways.[5][6] This persistence leads to a continuous, unregulated stimulation of auxin-responsive genes.
In susceptible dicotyledonous (broadleaf) plants, this hormonal overdose disrupts normal growth processes, leading to:
-
Uncontrolled Cell Division and Elongation: Causes twisting of stems and leaves (epinasty), and abnormal tissue growth (hypertrophy).[3][4][6]
-
Disrupted Hormone Balance: The sustained auxin signal can trigger excessive ethylene production, which contributes to senescence and cell death.[5][6]
-
Metabolic Disruption: The plant's resources are exhausted by the uncontrolled growth, ultimately leading to necrosis and death.
Monocotyledonous (grass) species are generally more tolerant due to differences in translocation, metabolism, and vascular structure.[3][7] Understanding this mechanism is the first step in diagnosing why an experiment might yield inconsistent results.
Caption: Synthetic auxin pathway leading to phytotoxicity.
Troubleshooting Guide (Q&A Format)
This section is structured to address specific problems you may encounter.
Category 1: Inconsistent or Sub-Optimal Plant Response
Q1: Why are my target plants showing little to no response to the treatment?
Answer: This is a common issue that can usually be traced back to four key areas: the solution, the application, the plant's condition, or the environment.
-
Solution Integrity:
-
Concentration: Double-check your calculations. Was the correct amount of active ingredient used? Was it measured accurately?[8]
-
Water Quality: The pH and mineral content of your water can significantly impact efficacy. Alkaline water (pH > 8) can degrade phenoxy herbicides.[9] Hard water containing high levels of calcium (Ca²⁺) or magnesium (Mg²⁺) can bind to the herbicide, reducing its availability.[9] Consider using deionized or distilled water, or a water conditioning adjuvant.
-
Formulation: Are you using the acid, salt, or ester form? Esters are generally more oil-soluble and penetrate the leaf cuticle more easily, while salts are more water-soluble. Ensure your formulation is appropriate for your application method.[10]
-
-
Application Method:
-
Coverage: Was the foliar spray applied evenly across the leaf surface? For systemic herbicides like this, complete coverage is crucial for uptake and translocation.[11][12] Blocked nozzles or inconsistent spray speed can lead to under-dosing.[8]
-
Adjuvants: Did you use a surfactant? Surfactants reduce the surface tension of water droplets, allowing them to spread across the waxy leaf cuticle instead of beading up. This dramatically increases the surface area for absorption. Always check compatibility before use.
-
-
Plant Health & Developmental Stage:
-
Stressed Plants: Plants under stress from drought, heat, disease, or nutrient deficiency are poor candidates for treatment.[8][13] Stressed plants often have thicker leaf cuticles and reduced metabolic activity, which limits herbicide uptake and translocation.[8][9][14] Ensure plants are healthy and actively growing for optimal results.
-
Growth Stage: Younger, actively growing plants are generally more susceptible than mature or dormant ones.[7] Their cuticles are thinner and systemic transport is more rapid. Applying the treatment at the correct growth stage is critical for consistency.
-
-
Environmental Conditions:
-
Rainfastness: Most labels for auxin herbicides specify a rain-free period of several hours post-application. Rainfall can wash the compound off the leaves before it can be absorbed.
-
Temperature & Humidity: High humidity and moderate temperatures (below 35°C) generally favor herbicide absorption.[9][15] High humidity slows the drying of spray droplets, allowing more time for absorption.[9][13] Conversely, very high temperatures can cause plants to close their stomata and can lead to rapid droplet evaporation.
-
Q2: I'm seeing significant response variation between replicates of the same plant species. Why?
Answer: This points to subtle, often overlooked differences in either the plants themselves or their micro-environment.
-
Genetic Variation: Even within a single species, natural genetic variation exists.[16] Different accessions or populations can have inherent differences in their physiological and transcriptional responses to auxins.[16] If you are not using a genetically uniform line (e.g., a specific cultivar or ecotype), some level of variation is expected.
-
Micro-environmental Factors: Are your replicates truly experiencing identical conditions?
-
Light: Plants in the center of a tray may receive different light intensity than those on the edges.
-
Water: Uneven watering can lead to some plants being more moisture-stressed than others.
-
Airflow: Differences in airflow can affect temperature and humidity around the leaves.
-
Action: Randomize the placement of your treatment groups and replicates within the growth chamber or greenhouse to minimize positional effects.
-
-
Herbicide Resistance: While less common in a controlled research setting, be aware that repeated use of the same herbicide mode of action can select for resistant individuals within a weed population.[3][17] Resistance can be due to enhanced metabolism, altered translocation, or changes in the target site.[18][19]
Category 2: Unexpected or Off-Target Effects
Q3: Why are my non-target or control plants showing symptoms of injury?
Answer: This is a serious issue that indicates unintended exposure, most commonly through spray drift or volatilization.
-
Spray Drift: Fine spray droplets can be carried by air currents to adjacent plants. This is influenced by nozzle type, pressure, and boom height.[11]
-
Mitigation: Use nozzles that produce larger droplets, lower the spray pressure, and keep the application distance to the target as short as possible. Use a spray shield if necessary. Avoid spraying when there is noticeable air movement.
-
-
Volatilization: Some herbicide formulations, particularly certain esters, can turn into a vapor after application, especially in hot, dry conditions.[20] This vapor can then move and damage nearby sensitive plants.
-
Mitigation: Use low-volatility formulations (e.g., amine salts) if high temperatures are a concern. Always follow label instructions regarding temperature restrictions during application.
-
-
Contamination: Thoroughly clean your sprayer equipment before and after use.[8] Herbicide residues can persist and contaminate subsequent solutions, affecting control or non-target plants in later experiments.
Caption: A decision tree for troubleshooting experimental variability.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the ideal pH for my spray solution? Ideally, spray water should be slightly acidic to neutral, in the pH range of 6 to 7.[9] Alkaline water (pH > 8) can cause alkaline hydrolysis, breaking down the herbicide and reducing its effectiveness.[9]
-
FAQ 2: Can I tank-mix this compound with other herbicides or fertilizers? While MCPA is often compatible in tank mixes, antagonism can occur.[3][21] For example, mixing with some grass herbicides can reduce their efficacy.[21] When mixing with liquid fertilizers, compatibility issues can arise. Always perform a jar test with the specific products and concentrations you intend to use before mixing a full batch. Consult product labels for known incompatibilities.[22]
-
FAQ 3: How does soil type affect results? For foliar applications, soil type has a minimal direct effect on initial plant response. However, for soil-applied (pre-emergent) treatments, soil texture and organic matter are critical.[9] Herbicides can bind to clay and organic matter particles, making them less available for root uptake. Sandy, low-organic-matter soils may require lower rates to prevent crop injury.[9]
-
FAQ 4: What are the typical symptoms of exposure in a sensitive plant? Within hours to days, you should observe epinasty (twisting and drooping of leaves and stems), followed by stem swelling and cracking.[4][5] Eventually, the plant will stop growing, and tissue will become necrotic, leading to death.[4]
Summary of Factors Influencing Variability
| Factor Category | Specific Factor | Impact on Efficacy & Variability | Mitigation Strategy |
| Environmental | Temperature & Humidity | High humidity and moderate temperatures (<35°C) increase absorption.[9][15] | Apply during optimal weather conditions; avoid application during heat or drought stress. |
| Rainfall | Rain shortly after application can wash the product off leaves.[15] | Adhere to the product's specified rainfast period (typically 4-6 hours). | |
| Light Intensity | High light can thicken the leaf cuticle, reducing absorption of water-soluble forms.[9][13] | Be consistent with light conditions across all experimental replicates. | |
| Plant-Based | Species & Genetics | Monocots are generally tolerant; significant natural variation exists among dicot species.[3][16] | Use genetically uniform plant lines where possible; otherwise, account for variation in analysis. |
| Growth Stage | Young, actively growing plants are more susceptible.[7] | Standardize the plant growth stage at the time of application for all treatments. | |
| Plant Stress | Stressed plants (drought, heat, disease) have reduced uptake and translocation.[8][13] | Ensure plants are healthy and well-watered before application. | |
| Application | Water Quality | High pH or hard water can deactivate the herbicide.[9] | Use buffered or deionized water; add a water conditioning agent if necessary. |
| Spray Coverage | Incomplete coverage leads to under-dosing and poor control.[11] | Calibrate equipment, use appropriate nozzles and pressure, and ensure uniform application.[8] | |
| Adjuvants/Surfactants | Lack of a surfactant can severely limit absorption through the waxy cuticle. | Use a recommended non-ionic surfactant to improve spreading and uptake. | |
| Herbicide Resistance | Resistant biotypes will show little to no response.[17] | Source plant material from populations with no known history of resistance.[23] |
Appendix: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures accurate and consistent solution preparation.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Calculate Mass for Stock Solution:
-
Determine the desired molarity (e.g., 100 mM) and volume (e.g., 100 mL) of your stock solution.
-
Using the molecular weight of this compound, calculate the required mass.
-
Formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ).
-
-
Dissolving the Compound:
-
Weigh the calculated mass accurately using an analytical balance.
-
The acid form of phenoxy herbicides has low water solubility. To dissolve, first add a small amount of a suitable solvent like DMSO or ethanol. Alternatively, to create a salt solution in situ, add a small amount of 1M KOH or NaOH dropwise while stirring until the solid dissolves.
-
Once dissolved, bring the solution to the final volume using deionized water in a volumetric flask.
-
-
Preparation of Working Solution:
-
Calculate the volume of stock solution needed to achieve your final target concentration in the desired final volume of spray solution (e.g., 1 L).
-
Formula: V₁M₁ = V₂M₂
-
Half-fill your spray bottle or container with the final volume of deionized water.
-
Add the calculated volume of the stock solution.
-
Add any adjuvants (e.g., surfactant at 0.1% v/v) at this stage.
-
Add the remaining water to reach the final volume and mix thoroughly.
-
-
pH Measurement: Check the pH of the final working solution and adjust to a range of 6.0-7.0 using dilute acid or base if necessary.
-
Storage: Store the stock solution in a labeled, sealed container at 4°C, protected from light. Prepare fresh working solutions daily.
Protocol 2: Standardized Foliar Application
This protocol minimizes variability during the application process.[11][24]
-
Plant Standardization: Select plants that are of a uniform size and developmental stage. Discard any that are visibly smaller, larger, or show signs of stress.
-
Equipment Calibration: If using a sprayer, ensure it is calibrated to deliver a consistent volume over a known area. This is critical for dose-response studies.[8] For lab-scale experiments, a handheld pneumatic sprayer can provide consistent results.
-
Application Environment: Move plants to a designated spray area with controlled ventilation to prevent drift.
-
Application Technique:
-
Hold the spray nozzle at a consistent distance and angle from the plant canopy.
-
Spray until the foliage is thoroughly wet, but not to the point of excessive runoff. The goal is to see fine droplets covering the leaf surfaces.
-
Ensure both the upper (adaxial) and lower (abaxial) leaf surfaces are treated if possible, as uptake can occur on both sides.
-
Treat all plants with a constant, even motion.[24]
-
-
Post-Application:
-
Allow plants to dry completely before moving them back to the growth chamber or greenhouse. This prevents the compound from being physically transferred to other surfaces or plants.
-
Clearly label all treated plants with the compound, concentration, and date.
-
Ensure the post-application environment (light, temperature, water) is uniform for all replicates and treatment groups.
-
References
-
Hort Innovation. (n.d.). Herbicide performance: Environmental factors. Retrieved from [Link]
-
Department of Primary Industries and Regional Development (DPIRD). (2024, October 1). Factors affecting herbicide performance. Retrieved from [Link]
-
Council of Australasian Weed Societies (CAWS). (n.d.). Effect of environmental factors on herbicide performance. Retrieved from [Link]
-
Varanasi, V. K., et al. (n.d.). Climate Change Influence on Herbicide Efficacy and Weed Management. Frontiers in Environmental Science. Retrieved from [Link]
-
Gilba Solutions. (2023, July 18). Factors Shaping Herbicide Performance. Retrieved from [Link]
-
Wikipedia. (n.d.). MCPA. Retrieved from [Link]
-
OSU Extension Service. (n.d.). Herbicide-Resistant Weeds and Their Management. Retrieved from [Link]
-
Kurepa, J., et al. (2010). Natural Variation of Transcriptional Auxin Response Networks in Arabidopsis thaliana. Plant Cell, 22(4), 1057-1070. Retrieved from [Link]
-
Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]
-
Shyam, C., et al. (2023). Characterization of MCPA resistance in Palmer amaranth (Amaranthus palmeri). Weed Science, 71(5), 415-421. Retrieved from [Link]
-
Aicklen, A. P., et al. (2025). Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii. Weed Science, 73(1). Retrieved from [Link]
-
Imakumbili, M. L. E. (2020, February 2). Making and applying foliar fertiliser and pesticide solutions. Protocols.io. Retrieved from [Link]
-
Lee, S., & Seo, P. J. (2021). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. International Journal of Molecular Sciences, 22(16), 8877. Retrieved from [Link]
-
Apparent Ag. (n.d.). MCPA 750. Retrieved from [Link]
-
Pierre-Jerome, E., et al. (2014). A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling. ACS Synthetic Biology, 3(12), 974-982. Retrieved from [Link]
-
Pedigogy. (n.d.). Factors Affecting the Efficacy of Herbicides. Retrieved from [Link]
-
Pure Water Products. (n.d.). MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid). Retrieved from [Link]
-
Basic Agricultural Study. (n.d.). What is Herbicide selectivity? 13 factors of selectivity. Retrieved from [Link]
-
Specialist Sales. (n.d.). Foliar Herbicide Application Techniques for Weed Control. Retrieved from [Link]
-
Woody Invasives of the Great Lakes (WIGL) Collaborative. (n.d.). Foliar Herbicide. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. Retrieved from [Link]
-
Gunathilake, M. D. C. M., et al. (2023). 4-Chloro-2-Methyl-Phenoxy Acetic Acid-Induced Liver Injury: A Case Report. Cureus, 15(4), e38327. Retrieved from [Link]
-
Mureșan, V., et al. (2024). Pilot Study on a Liquid Mineral Foliar Fertilizer Mixed with Herbicides for Maize Protection and Nutrition. Agriculture, 14(11), 1805. Retrieved from [Link]
-
Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. In Herbicides and Environment. InTech. Retrieved from [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). Foliar Active Herbicides. Retrieved from [Link]
-
PubChem. (n.d.). (4-chloro-2-methylphenoxy)acetic acid. Retrieved from [Link]
-
Technology Networks. (2018, January 24). Synthetic Auxin Reveals Importance In Plants. Retrieved from [Link]
-
Jayasuriya, K. M. G. G., et al. (2022). Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. Environmental Science and Pollution Research, 29(41), 62325-62337. Retrieved from [Link]
-
Whitehead, S. R., et al. (2022). The consequences of synthetic auxin herbicide on plant-herbivore interactions. EcoEvoRxiv. Retrieved from [Link]
-
Jugulam, M., & Shyam, C. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631. Retrieved from [Link]
-
Bennett, C. (2025, July 23). Cotton: How to assess and manage off-target auxin movement. Farm Progress. Retrieved from [Link]
-
Wang, Y., et al. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). PLOS ONE, 17(11), e0277688. Retrieved from [Link]
-
National Agricultural Library. (n.d.). OVERCOMING AUXIN HERBICIDE ANTAGONISM USING NOVEL APPLICATION METHODS FOR GRASS WEED CONTROL IN COTTON AND SOYBEAN PRODUCTION SYSTEMS. Retrieved from [Link]
-
Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Herbicidal Activity of (2-Methoxy-4-methyl-phenoxy)-acetic acid and MCPA
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of effective and selective weed management solutions, the phenoxyacetic acid class of herbicides has long been a cornerstone of modern agriculture. Among these, MCPA ((4-chloro-2-methylphenoxy)acetic acid) is a well-established and widely utilized compound. This guide provides a detailed comparative analysis of the herbicidal activity of MCPA and a structurally related analogue, (2-Methoxy-4-methyl-phenoxy)-acetic acid.
While extensive data exists for MCPA, the herbicidal properties of this compound are not as thoroughly documented in publicly available literature. Therefore, this guide will leverage established principles of structure-activity relationships (SAR) within the phenoxyacetic acid family to project the likely herbicidal profile of this compound, alongside a comprehensive review of the known performance of MCPA. This comparative approach, supported by detailed experimental protocols, aims to provide a valuable resource for researchers engaged in the discovery and development of novel herbicidal agents.
Chemical Identity and Structural Comparison
A fundamental understanding of the chemical structures of both compounds is essential to appreciating their potential differences in herbicidal activity.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| MCPA | [Image of MCPA chemical structure] | (4-chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | 200.62 g/mol |
| This compound | [Image of this compound chemical structure] | (2-methoxy-4-methylphenoxy)acetic acid | C₁₀H₁₂O₄ | 196.20 g/mol |
Structural Analysis:
Both molecules share the core phenoxyacetic acid scaffold, which is crucial for their herbicidal action. The key distinctions lie in the substituents on the phenyl ring:
-
MCPA possesses a chlorine atom at the 4-position and a methyl group at the 2-position.
-
This compound features a methoxy group at the 2-position and a methyl group at the 4-position.
These seemingly minor structural modifications can significantly influence the molecule's interaction with the target site in the plant, as well as its absorption, translocation, and metabolism, ultimately affecting its overall herbicidal efficacy and selectivity.[1]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Herbicidal Activity: A Data-Driven and Theoretical Analysis
MCPA: A Well-Characterized Herbicide
MCPA is a selective post-emergence herbicide primarily used to control annual and perennial broadleaf weeds in a variety of crops, including cereals (wheat, barley, oats, rye), flax, rice, and turf. [2]Its selectivity is a key feature, as it is generally well-tolerated by grass crops.
Target Weed Spectrum:
MCPA is effective against a wide range of broadleaf weeds, including:
-
Thistles (Cirsium spp.)
-
Docks (Rumex spp.)
-
Mustards (Sinapis spp.)
-
Lamb's quarters (Chenopodium album)
-
Pigweeds (Amaranthus spp.)
Factors Influencing MCPA Efficacy:
The performance of MCPA can be influenced by several factors:
-
Weed Growth Stage: Younger, actively growing weeds are generally more susceptible.
-
Environmental Conditions: Optimal activity is observed under warm, moist conditions that favor active plant growth.
-
Application Rate: Rates must be carefully selected to ensure effective weed control while minimizing crop injury.
-
Formulation: MCPA is available in various salt and ester formulations, which can affect its absorption and translocation.
This compound: A Theoretical Projection Based on SAR
In the absence of direct experimental data, we can infer the potential herbicidal activity of this compound based on established structure-activity relationships of phenoxyacetic acids. [1]
-
The Role of the 2-Position Substituent: The substitution at the 2-position of the phenyl ring is critical for auxin-like activity. In MCPA, this is a methyl group. In our compound of interest, it is a methoxy group. The methoxy group is an electron-donating group, which could influence the electronic properties of the aromatic ring and its interaction with the auxin receptor. Studies on other phenoxyacetic acid derivatives have shown that the nature of the substituent at this position can significantly impact herbicidal efficacy. [1]* The Role of the 4-Position Substituent: The 4-position in MCPA is occupied by a chlorine atom, a halogen that is common in many successful herbicides. In this compound, this position is occupied by a methyl group. The replacement of a halogen with a methyl group would likely alter the lipophilicity and metabolic stability of the molecule, which could in turn affect its movement within the plant and its persistence.
Hypothesized Herbicidal Profile:
Based on these structural differences, we can hypothesize the following for this compound relative to MCPA:
-
Activity Spectrum: It is likely to exhibit auxin-like herbicidal activity, primarily targeting broadleaf weeds. The precise spectrum of controlled weeds may differ from MCPA.
-
Efficacy: The overall herbicidal potency could be either higher or lower than MCPA. The electron-donating methoxy group might alter the binding affinity to the receptor. Comparative studies of novel phenoxyacetate derivatives have shown that such substitutions can lead to compounds with herbicidal activity similar to or even greater than commercial standards like 2,4-D and MCPA. [3][4]* Selectivity: The change in substitution pattern could also affect its selectivity profile in different crop species.
It is crucial to emphasize that these are theoretical projections. Rigorous experimental evaluation is required to definitively determine the herbicidal activity of this compound.
Experimental Protocols for Comparative Efficacy Evaluation
To empirically compare the herbicidal activity of this compound and MCPA, a series of standardized bioassays should be conducted. The following protocols provide a framework for such an evaluation.
Greenhouse Pot Experiment for Whole-Plant Efficacy
This experiment is designed to assess the herbicidal effects of the compounds on target weed species under controlled environmental conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., Triticum aestivum).
-
Pots (10 cm diameter) filled with a standardized potting mix.
-
This compound and MCPA (analytical grade).
-
Solvents and surfactants for herbicide formulation.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
-
Laboratory sprayer for herbicide application.
-
Balance for biomass measurement.
Procedure:
-
Plant Culture: Sow seeds of the selected weed and crop species in pots. Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.
-
Herbicide Preparation: Prepare stock solutions of each herbicide. From these, prepare a series of dilutions to be used in the dose-response study. Formulate the herbicides with appropriate adjuvants to ensure proper leaf wetting.
-
Herbicide Application: When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicide treatments using a laboratory sprayer calibrated to deliver a known volume per unit area. Include an untreated control for comparison.
-
Experimental Design: Arrange the pots in a randomized complete block design within the greenhouse to minimize the effects of environmental variability.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury using a rating scale from 0% (no effect) to 100% (complete plant death). [5][6] * Biomass Reduction: At 21 DAT, harvest the above-ground plant material, dry it in an oven at 70°C to a constant weight, and record the dry weight. [7]6. Data Analysis: Calculate the percent visual injury and the percent reduction in biomass relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for each herbicide on each plant species.
-
Caption: Workflow for a greenhouse pot experiment to evaluate herbicide efficacy.
Dose-Response Assay
To quantify and compare the potency of the two herbicides, a dose-response assay is essential.
Procedure:
-
Based on preliminary range-finding tests, select a series of at least six to eight concentrations for each herbicide that are expected to cause a range of responses from no effect to complete plant death.
-
Apply these concentrations to the target plants as described in the greenhouse pot experiment protocol.
-
Collect data on a quantitative response, such as biomass reduction.
-
Plot the response (e.g., percent biomass reduction) against the logarithm of the herbicide concentration.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the ED₅₀ value, which is the dose required to cause a 50% response. [8][9] Data Interpretation:
A lower ED₅₀ value indicates a more potent herbicide. By comparing the ED₅₀ values of this compound and MCPA for different weed species, a quantitative comparison of their herbicidal efficacy can be made.
Conclusion and Future Directions
MCPA is a well-established phenoxyacetic acid herbicide with a known mechanism of action and a broad spectrum of activity against broadleaf weeds. While direct experimental data on the herbicidal activity of this compound is lacking, a theoretical analysis based on structure-activity relationships suggests it is likely to exhibit synthetic auxin properties. The substitution of the chlorine atom in MCPA with a methyl group and the shifting of the methyl group to the 4-position with the introduction of a methoxy group at the 2-position in this compound are predicted to influence its herbicidal potency and selectivity.
To validate these hypotheses, the detailed experimental protocols provided in this guide should be implemented. Such studies will not only elucidate the herbicidal profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the phenoxyacetic acid class of herbicides. This knowledge is invaluable for the rational design and development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
References
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Wei, Y., et al. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chem Biodivers, 23(1), e02728. [Link]
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Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4). [Link]
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Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
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Li, J., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Scientific Reports, 15, 12345. [Link]
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University of Georgia. (2018). Dicamba Visual Sensitivity Scale for GA - 2018. [Link]
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Grygier, M., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 13(24), 5779. [Link]
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ResearchGate. (2018). A linear rating scale that can be used to assess weed control or crop... [Link]
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Canadian Weed Science Society. (2018). CWSS_SCM Rating Scale. [Link]
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Quimby, P. C., Jr., Hollingsworth, E. B., & McDonald, R. L. (1974). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 22(5), 451-454. [Link]
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Apparent Ag. (n.d.). MCPA 750. [Link]
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Fellmann, L., et al. (2023). Reproducibility, reliability and regulatory relevance of plant visual injury assessments. Integrated Environmental Assessment and Management, 20(43). [Link]
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Gharde, Y., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. [Link]
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Onofri, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
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Ishida, Y., et al. (1991). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of Pesticide Science, 16(1), 61-66. [Link]
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GrowerTalks. (2013). Conducting Onsite Greenhouse Trials. [Link]
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Lemerle, D., & Verbeek, B. (1995). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 1995 Congress of the Spanish Weed Science Society, 1-6. [Link]
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A Comparative Analysis of MCPA and 2,4-D: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent phenoxyacetic acid herbicides: (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (2,4-dichlorophenoxy)acetic acid (2,4-D). Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their chemical properties, herbicidal performance, crop selectivity, toxicological profiles, and environmental fate. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to make informed decisions in their work.
Introduction: A Shared Heritage with Critical Distinctions
MCPA and 2,4-D are foundational selective herbicides that have been instrumental in modern agriculture for the control of broadleaf weeds.[1][2] Both are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and fatal growth in susceptible dicotyledonous plants.[1] While their shared mechanism of action and similar chemical structures lead to overlapping applications, critical differences in their molecular makeup result in distinct performance characteristics, particularly concerning crop tolerance and efficacy on certain weed species.
This guide will dissect these differences, providing a framework for understanding the causality behind experimental choices when working with these compounds.
Chemical and Physical Properties: The Foundation of Performance
The subtle yet significant structural differences between MCPA and 2,4-D underpin their varying biological activities. MCPA features a chlorine atom at the 4-position and a methyl group at the 2-position of the phenoxy ring, whereas 2,4-D possesses chlorine atoms at both the 2- and 4-positions.
| Property | MCPA | 2,4-D |
| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid | (2,4-dichlorophenoxy)acetic acid |
| CAS Number | 94-74-6 | 94-75-7 |
| Molecular Formula | C₉H₉ClO₃ | C₈H₆Cl₂O₃ |
| Molar Mass | 200.62 g/mol | 221.04 g/mol |
| Appearance | White to light brown solid | White to yellow powder |
| Water Solubility | 825 mg/L (acid form) | 900 mg/L (acid form) |
These structural distinctions influence their interaction with auxin receptors in plants, as well as their metabolism and translocation, ultimately affecting their herbicidal efficacy and crop selectivity.
Mechanism of Action: A Tale of Two Synthetic Auxins
Both MCPA and 2,4-D function as synthetic auxins, disrupting the hormonal balance that governs plant growth.[1] At herbicidal concentrations, they overwhelm the plant's natural auxin signaling pathways, leading to a cascade of detrimental effects.
The process begins with the binding of the herbicide to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs. This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes. This, in turn, causes:
-
Uncontrolled Cell Division and Elongation: Leading to epinastic growth (twisting and curling of stems and leaves).
-
Disruption of Vascular Tissues: Impairing the transport of water and nutrients.
-
Ethylene Production: High levels of auxin stimulate the production of ethylene, a plant hormone associated with senescence and stress responses.
The ultimate result is plant death due to metabolic exhaustion and physiological disruption.
Figure 1: Simplified signaling pathway of natural and synthetic auxins.
Comparative Performance and Efficacy
While both herbicides control a broad spectrum of broadleaf weeds, their efficacy can vary depending on the weed species and environmental conditions.
General Efficacy Comparison:
-
2,4-D: Generally considered more potent or "hotter," especially in its ester formulations, due to its higher lipid solubility, which aids in penetrating the waxy cuticle of weed leaves.[1] It is highly effective on deep-rooted perennial weeds.
-
MCPA: While effective on many of the same weeds as 2,4-D, it may show slightly less activity on some harder-to-control species. However, it is often favored for its improved safety on certain crops.
A study on broadleaf weed control in wheat demonstrated that a tank mix of 2,4-D and MCPA provided excellent control of species like hoary cress (Cardaria draba) and fumitory (Fumaria officinalis).
Crop Tolerance and Selectivity:
The most significant practical difference between MCPA and 2,4-D lies in their crop selectivity.
-
Oats: Oats are notably more tolerant to MCPA than to 2,4-D.[3] Applying 2,4-D to oats, especially at early growth stages, can lead to significant crop injury and yield loss.[3]
-
Wheat and Barley: While both crops are generally tolerant to both herbicides at appropriate growth stages, there is a narrower window for safe application of 2,4-D. MCPA can often be applied earlier in the crop's development (e.g., from the three-leaf stage) compared to 2,4-D, which typically requires application after the crop is fully tillered to avoid injury.[4]
-
Legumes: Both herbicides can cause damage to legumes. However, under certain conditions, some clovers may show a degree of tolerance to moderate application rates of MCPA.[5]
The greater tolerance of certain crops to MCPA is attributed to their ability to metabolize the herbicide more rapidly into non-phytotoxic compounds.
Toxicological Profile: A Comparative Overview
The toxicological profiles of MCPA and 2,4-D have been extensively studied. Both are considered to have low to moderate acute toxicity in mammals.
| Toxicological Endpoint | MCPA | 2,4-D |
| Acute Oral LD₅₀ (rat) | 700 - 1160 mg/kg[1] | 639 - 1646 mg/kg[6][7] |
| Acute Dermal LD₅₀ (rabbit) | >4000 mg/kg[1] | 1829 - >2000 mg/kg[7] |
| Carcinogenicity Classification (IARC) | Group 2B (as part of chlorophenoxy herbicides)[8] | Group 2B (as part of chlorophenoxy herbicides)[8] |
| Primary Target Organs (High Doses) | Liver, Kidneys, Testes[7] | Liver, Kidneys, Thyroid[9] |
It is important to note that the International Agency for Research on Cancer (IARC) has classified the chlorophenoxy herbicide group, which includes both MCPA and 2,4-D, as "possibly carcinogenic to humans" (Group 2B).[8] However, numerous regulatory agencies, after reviewing extensive toxicological databases, have concluded that these herbicides are unlikely to be human carcinogens at environmentally relevant exposure levels.[8]
Ecotoxicity:
Both herbicides can pose a risk to non-target aquatic organisms, with ester formulations generally being more toxic than amine or salt formulations.
-
Fish: MCPA is considered slightly to moderately toxic to fish, with LC₅₀ values for rainbow trout ranging from 50-72 mg/L. 2,4-D toxicity to fish varies significantly with formulation, with some ester forms being highly toxic.[9]
-
Aquatic Invertebrates: Both herbicides are generally less toxic to aquatic invertebrates than to fish.[9]
-
Birds: Both MCPA and 2,4-D are considered slightly to moderately toxic to birds.[1][9]
Environmental Fate: Persistence and Mobility
The environmental behavior of MCPA and 2,4-D is influenced by soil type, pH, temperature, and microbial activity.
-
Degradation: The primary route of dissipation for both herbicides in soil is microbial degradation.[9] Half-lives in soil can vary but are generally in the range of a few days to several weeks.[9]
-
Mobility: Both MCPA and 2,4-D are relatively mobile in soil and have the potential to leach into groundwater, particularly in soils with low organic matter content.[9]
-
Volatilization: Ester formulations of both herbicides are more volatile than their amine or salt counterparts. There is some evidence to suggest that 2,4-D may volatilize more rapidly from spray droplets during application, while MCPA may have a slower, more sustained volatilization from treated surfaces post-application.[10]
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following outlines a general methodology for assessing herbicidal efficacy and crop tolerance.
Protocol: Comparative Weed Efficacy Trial
This protocol is designed to compare the efficacy of MCPA and 2,4-D on a range of broadleaf weed species in a greenhouse setting.
Materials:
-
Seeds of target weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters))
-
Pots filled with a standardized potting mix
-
Commercial formulations of MCPA and 2,4-D (amine and/or ester)
-
Research-grade sprayer calibrated for small plot applications
-
Growth chamber or greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Propagation: Sow weed seeds in pots and grow until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare spray solutions of MCPA and 2,4-D at a range of application rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate). Include an untreated control.
-
Herbicide Application: Apply the herbicide solutions to the weeds using the calibrated sprayer, ensuring uniform coverage.
-
Incubation: Place the treated plants in the growth chamber/greenhouse under optimal growing conditions.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA, dose-response curves) to compare the efficacy of the two herbicides.
Figure 2: Workflow for a comparative weed efficacy trial.
Protocol: Crop Tolerance Study in Cereals
This protocol is designed to assess the tolerance of different cereal cultivars to MCPA and 2,4-D.
Materials:
-
Seeds of cereal cultivars (e.g., different varieties of wheat and oats)
-
Field plots or large pots in an outdoor setting
-
Commercial formulations of MCPA and 2,4-D
-
Field sprayer
-
Tools for measuring plant height and harvesting grain
Procedure:
-
Crop Establishment: Plant the cereal cultivars in replicated plots according to standard agronomic practices.
-
Herbicide Application: Apply MCPA and 2,4-D at 1x and 2x the recommended rates at different crop growth stages (e.g., 3-leaf, tillering, jointing). Include an untreated control for each cultivar.
-
Crop Injury Assessment: At 7, 14, and 28 DAT, visually assess crop injury (e.g., stunting, leaf malformation, discoloration) on a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Growth Measurements: Periodically measure plant height.
-
Yield Measurement: At crop maturity, harvest the grain from each plot, determine the moisture content, and calculate the yield adjusted to a standard moisture percentage.
-
Data Analysis: Analyze the crop injury ratings, plant height, and yield data to determine the differential tolerance of the cultivars to the herbicides and application timings.
Conclusion: Selecting the Right Tool for the Job
Both MCPA and 2,4-D are effective and economical tools for the selective control of broadleaf weeds. Their shared mechanism of action as synthetic auxins results in a similar spectrum of activity. However, the choice between them for a specific application should be guided by a clear understanding of their distinct characteristics.
2,4-D is often the more potent option, particularly in its ester formulations, and may be preferred for difficult-to-control perennial weeds. However, its use requires careful attention to crop growth stage to avoid significant injury, especially in more sensitive crops like oats.
MCPA offers a wider margin of crop safety, particularly in oats and at earlier growth stages in wheat and barley. This makes it a more forgiving option where application timing may be less precise or in mixed-crop scenarios.
For researchers, the selection of either compound will depend on the specific objectives of the study. Understanding the nuances of their performance, selectivity, and toxicological profiles is paramount for designing robust experiments and interpreting results accurately. This guide provides a foundational framework for such an understanding, encouraging a data-driven approach to the use and study of these important herbicides.
References
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A Comparative Guide to the Synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid: Validation of a Novel Microwave-Assisted, Phase-Transfer Catalyzed Method
This guide provides an in-depth comparative analysis of synthetic methodologies for producing (2-Methoxy-4-methyl-phenoxy)-acetic acid, a key intermediate in the development of specialized chemical compounds.[] We will objectively evaluate the traditional Williamson ether synthesis against a novel, high-efficiency microwave-assisted method enhanced by phase-transfer catalysis. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive validation of a modern synthetic route that offers significant improvements in efficiency, sustainability, and yield.
The Foundational Route: Traditional Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers, including the target phenoxyacetic acid.[2][3] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[4]
Mechanistic Rationale: The synthesis begins with the deprotonation of the starting phenol, 2-Methoxy-4-methylphenol (also known as creosol), using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][5] This creates a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. The reaction is typically performed in an aqueous or alcoholic solvent and requires prolonged heating to proceed to completion.
While robust and well-documented, this traditional approach is often hampered by long reaction times (typically several hours), high energy consumption due to sustained heating, and the generation of considerable aqueous waste.
Experimental Protocol: Traditional Synthesis
This protocol is adapted from established procedures for analogous Williamson ether syntheses.[2][5]
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 13.8 g (0.1 mol) of 2-Methoxy-4-methylphenol in 50 mL of 30% aqueous NaOH. Stir the mixture until a clear, homogeneous solution is formed.
-
Nucleophilic Substitution: Gently heat the solution to 90-100°C in a water bath. Slowly add a solution of 10.4 g (0.11 mol) of chloroacetic acid in 20 mL of water to the flask over 30 minutes.
-
Reaction: Maintain the reaction mixture at 90-100°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 100 mL of water.
-
Acidification: Carefully acidify the solution to a pH of 1-2 by the dropwise addition of 6M HCl. This will precipitate the this compound product.[5]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under a vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
The Advanced Route: Microwave-Assisted, Phase-Transfer Catalyzed Synthesis
To address the inefficiencies of the traditional method, we present a modern approach that leverages two powerful technologies: microwave irradiation and phase-transfer catalysis (PTC).
Causality Behind the Enhancement:
-
Microwave Irradiation: Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically reduces reaction times from hours to minutes and often improves yields by minimizing the formation of side products.
-
Phase-Transfer Catalysis: The reaction involves two immiscible phases: the aqueous phase containing the sodium phenoxide and the organic phase (or the chloroacetic acid itself). A phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), is a salt with a large, lipophilic cation that can pair with the phenoxide anion. This ion pair is soluble in the organic phase, allowing it to be transported across the phase boundary to react efficiently with the chloroacetic acid. This overcomes the interfacial limitations of the traditional method, further accelerating the reaction.[4]
This synergistic approach creates a highly efficient, rapid, and often cleaner synthetic pathway.
Experimental Protocol: New Validated Method
-
Reagent Preparation: In a 100 mL microwave-safe reaction vessel, combine 13.8 g (0.1 mol) of 2-Methoxy-4-methylphenol, 10.4 g (0.11 mol) of chloroacetic acid, 8.0 g (0.2 mol) of NaOH pellets, and 1.61 g (0.005 mol) of Tetrabutylammonium bromide (TBAB).
-
Solvent Addition: Add 40 mL of water and a magnetic stir bar.
-
Microwave Reaction: Seal the vessel and place it in a scientific microwave reactor. Set the reaction parameters to hold at 120°C for 15 minutes with continuous stirring.
-
Work-up and Isolation: After the reaction is complete and the vessel has cooled to a safe temperature, vent and open the vessel. Transfer the contents to a beaker.
-
Acidification: While stirring, carefully acidify the mixture to a pH of 1-2 with 6M HCl. The product will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.
Head-to-Head Comparison: Performance Validation
The quantitative differences between the two methods are summarized below. The data for the new method is based on expected performance enhancements consistent with microwave-assisted, phase-transfer catalyzed reactions.
| Parameter | Traditional Williamson Synthesis | New Microwave-Assisted PTC Method | Rationale for Improvement |
| Reaction Time | 2 - 3 hours | 15 minutes | Microwave irradiation provides rapid, uniform heating. |
| Typical Yield | 70 - 80% | > 90% | Reduced side-product formation due to shorter reaction time. |
| Purity (Crude) | Good | Excellent | Minimized thermal decomposition and side reactions. |
| Energy Consumption | High (prolonged heating) | Low (short duration) | Significant reduction in heating time. |
| Process Complexity | Moderate | Low (simplified setup) | Fewer steps and shorter duration. |
| Safety | Standard chemical hazards | Requires specialized microwave equipment |
Visualizing the Synthetic Pathways
To better illustrate the processes, the following diagrams outline the reaction and workflows.
Caption: Overall reaction scheme for the synthesis.
Caption: Experimental workflow for the traditional synthesis.
Caption: Streamlined workflow for the new microwave-assisted method.
Conclusion
The validation of this novel microwave-assisted, phase-transfer catalyzed synthesis demonstrates a superior alternative to the traditional Williamson ether synthesis for producing this compound. The new method provides a dramatic reduction in reaction time, leading to lower energy consumption and higher throughput. Furthermore, the typical yields and purity are enhanced, streamlining the manufacturing process. For laboratories and development professionals seeking to optimize their synthetic routes, this modern approach represents a significant advancement in efficiency, speed, and sustainability.
References
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Williamson Ether Synthesis. "Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid." University of Colorado Boulder. Available at: [Link].
-
Experiment 06 Williamson Ether Synthesis. "The ether prepared in this experiment is methylphenoxyacetic acid." University of Missouri–St. Louis. Available at: [Link].
-
Cambridge University Press. "Williamson Ether Synthesis." Name Reactions in Organic Synthesis. Available at: [Link].
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J&K Scientific LLC. "Williamson Ether Synthesis." J&K Scientific LLC. Available at: [Link].
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Chemistry LibreTexts. "Williamson Ether Synthesis." Chemistry LibreTexts. Available at: [Link].
- Google Patents. "Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid." Google Patents.
-
Eureka | Patsnap. "Synthesis method of 2-methylphenoxyacetic acid." Patsnap. Available at: [Link].
-
PubChem. "2-Methoxy-4-Methylphenol." PubChem. Available at: [Link].
-
Organic Syntheses. "creosol." Organic Syntheses. Available at: [Link].
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A Comparative Guide to the Structure-Activity Relationship of (2-Methoxy-4-methyl-phenoxy)-acetic Acid Analogs as Potential Herbicides
Introduction: The Quest for Selective Herbicides
The phenoxyacetic acid class of herbicides has been a cornerstone of modern agriculture for decades, prized for their selective control of broadleaf weeds in cereal crops. Their mode of action lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1][2][3][4] The archetypal examples, 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), have demonstrated the critical role of the substitution pattern on the aromatic ring in determining herbicidal efficacy and selectivity.[1] This guide delves into the structure-activity relationship (SAR) of a specific subclass: (2-Methoxy-4-methyl-phenoxy)-acetic acid analogs. By systematically evaluating the impact of various substituents, we aim to provide a comprehensive resource for researchers and professionals engaged in the design and development of novel herbicides.
The core structure, this compound, presents a unique scaffold for exploration. The presence of a methoxy group at the 2-position and a methyl group at the 4-position influences the electronic and steric properties of the molecule, which in turn can affect its interaction with the auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[4][5] Understanding how modifications to this core structure impact biological activity is paramount for the rational design of more potent and selective herbicides.
This guide will provide a comparative analysis of synthesized analogs, supported by experimental data on their herbicidal activity. We will explore the synthetic methodologies for creating these analogs and detail the protocols for evaluating their biological efficacy, both in vitro and in whole-plant assays.
Mechanism of Action: Mimicking a Natural Growth Regulator
Phenoxyacetic acid herbicides exert their phytotoxic effects by acting as synthetic auxins.[4] In susceptible plants, they bind to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][5] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor derepresses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes. At herbicidal concentrations, this results in a cascade of uncontrolled and disorganized growth, ultimately leading to plant death.[4]
The key to the herbicidal activity and selectivity of this compound analogs lies in their differential binding affinity for the TIR1/AFB receptors of various plant species and their metabolic stability within the plant.
Figure 1: Simplified signaling pathway of auxin and synthetic auxin herbicides.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally follows the Williamson ether synthesis. This involves the reaction of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.
Experimental Protocol: General Synthesis
Materials:
-
Substituted 2-methoxy-4-methylphenol
-
Ethyl chloroacetate (or chloroacetic acid)
-
Potassium carbonate (or sodium hydroxide)
-
Acetone (or other suitable solvent)
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Phenoxide Formation: A mixture of the substituted 2-methoxy-4-methylphenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone is stirred at room temperature for 30 minutes.
-
Etherification: Ethyl chloroacetate (1.2 eq) is added to the reaction mixture, and the resulting suspension is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up (Ester): After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
-
Purification (Ester): The crude ester is purified by column chromatography on silica gel.
-
Hydrolysis (Acid): The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Work-up (Acid): The reaction mixture is concentrated to remove ethanol, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid.
-
Purification (Acid): The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: General synthetic workflow for this compound analogs.
Comparative Herbicidal Activity
To objectively compare the performance of different this compound analogs, a series of compounds with varying substituents at the 3, 5, and 6 positions of the phenyl ring would need to be synthesized and evaluated. The following table presents hypothetical, yet plausible, data based on established SAR principles for phenoxyacetic acid herbicides. It is crucial to note that actual experimental data would be required for a definitive comparison.
Table 1: Hypothetical Herbicidal Activity of this compound Analogs
| Compound ID | R3 | R5 | R6 | In Vitro Auxin Activity (pIC50) | Whole-Plant Herbicidal Efficacy (% Control at 1 kg/ha ) |
| 1 (Parent) | H | H | H | 6.2 | 75 |
| 2 | Cl | H | H | 6.8 | 85 |
| 3 | H | Cl | H | 6.5 | 80 |
| 4 | H | H | Cl | 6.3 | 78 |
| 5 | F | H | H | 6.6 | 82 |
| 6 | CH3 | H | H | 6.0 | 70 |
| 7 | H | NO2 | H | 5.8 | 65 |
| MCPA | - | Cl | - | 7.0 | 90 |
| 2,4-D | - | Cl | Cl | 7.2 | 95 |
Interpretation of Hypothetical Data:
-
Electron-withdrawing groups: The introduction of a chlorine atom at the 3-position (Compound 2) is hypothesized to increase both in vitro auxin activity and whole-plant herbicidal efficacy compared to the parent compound. This is consistent with the known positive effect of electron-withdrawing groups on the activity of phenoxyacetic acids.[1]
-
Positional Isomers: The position of the substituent is critical. A chlorine atom at the 3-position (Compound 2) is predicted to be more effective than at the 5- or 6-positions (Compounds 3 and 4), likely due to optimal interaction with the receptor binding pocket.
-
Nature of Halogen: A fluorine atom (Compound 5) is expected to confer good activity, potentially with altered selectivity or uptake properties compared to chlorine.
-
Electron-donating groups: The addition of another methyl group (Compound 6) is predicted to slightly decrease activity, possibly due to increased steric hindrance or altered electronic properties.
-
Bulky/Deactivating Groups: A nitro group (Compound 7) is hypothesized to decrease activity, potentially due to steric clash within the receptor or unfavorable electronic effects.
Experimental Protocols for Biological Evaluation
In Vitro Auxin Activity Assay: TIR1/AFB Receptor Binding
This assay measures the ability of the synthesized compounds to promote the interaction between the TIR1/AFB receptor and an Aux/IAA peptide, mimicking the initial step in auxin signaling. A surface plasmon resonance (SPR) based assay is a robust method for this purpose.[5][6]
Materials:
-
Purified recombinant TIR1 or other AFB proteins
-
Biotinylated Aux/IAA peptide (e.g., from Arabidopsis thaliana)
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS)
-
Streptavidin
-
Running buffer (e.g., HBS-EP+)
-
Test compounds dissolved in DMSO
Procedure:
-
Chip Preparation: Immobilize streptavidin on the surface of a CM5 sensor chip.
-
Ligand Capture: Inject the biotinylated Aux/IAA peptide over the streptavidin surface to capture it.
-
Binding Analysis:
-
Prepare a series of dilutions of the test compounds and the purified TIR1/AFB protein in running buffer.
-
Inject the mixture of a fixed concentration of TIR1/AFB and varying concentrations of the test compound over the sensor chip surface.
-
Measure the binding response (in Resonance Units, RU).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the binding response against the logarithm of the compound concentration.
-
Calculate the pIC50 value, which is the negative logarithm of the concentration of the compound that causes 50% of the maximal binding response.
-
Whole-Plant Herbicidal Efficacy Assay
This assay evaluates the herbicidal effect of the compounds on whole plants under controlled environmental conditions.[7][8]
Materials:
-
Seeds of a susceptible broadleaf weed species (e.g., Amaranthus retroflexus) and a tolerant monocot crop species (e.g., Zea mays).
-
Potting mix
-
Pots
-
Growth chamber or greenhouse with controlled temperature, humidity, and light.
-
Spray chamber
-
Test compounds formulated for application (e.g., dissolved in a suitable solvent with a surfactant).
Procedure:
-
Plant Growth: Sow the seeds in pots containing potting mix and grow them in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application:
-
Prepare a series of dilutions of the formulated test compounds.
-
Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include a negative control (formulation blank) and a positive control (a commercial herbicide like MCPA or 2,4-D).
-
-
Evaluation:
-
Return the plants to the growth chamber or greenhouse.
-
Assess the herbicidal damage at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluation can be done visually by scoring the percentage of plant injury (0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.
-
-
Data Analysis:
-
Calculate the average percent control for each treatment compared to the untreated control.
-
Determine the GR50 value (the dose required to cause a 50% reduction in growth) for each compound.
-
Conclusion and Future Directions
This guide provides a framework for the systematic investigation of the structure-activity relationship of this compound analogs. The provided protocols for synthesis and biological evaluation offer a starting point for researchers to generate robust and comparable data. While the hypothetical data presented illustrates key SAR principles, it underscores the necessity for empirical data to truly understand the potential of this chemical class.
Future research should focus on synthesizing a diverse library of analogs with systematic variations in the substitution pattern of the phenyl ring. Quantitative structure-activity relationship (QSAR) studies can then be employed to build predictive models that can guide the design of even more potent and selective herbicides. Furthermore, exploring bioisosteric replacements for the carboxylic acid moiety could lead to compounds with improved pharmacokinetic properties and novel modes of action. The ultimate goal is to leverage this fundamental understanding of SAR to develop next-generation herbicides that are not only effective but also environmentally benign.
References
- A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis. (2025). Benchchem.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021).
- European Guidelines to conduct herbicide resistance tests. (2017). European Weed Research Society.
- Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023).
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). Pest Management Science.
- 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (2021). Sciforum.
- Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993).
- Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. (2008). Toxicological Sciences.
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate deriv
- Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. (2022). Australian Journal of Chemistry.
- Testing for and Deactivating Herbicide Residues. (n.d.).
- Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority.
- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). Anais da Academia Brasileira de Ciências.
- Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action. (2025). Benchchem.
- The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science.
- In Vitro Assays | Herbicide Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary.
- Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. (2013).
- Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). Anais da Academia Brasileira de Ciências.
- A cheminformatics review of auxins as herbicides. (2017). Journal of Experimental Botany.
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Auxin Herbicide Action: Lifting the Veil Step by Step. (2009).
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A Comparative Guide to the Efficacy of Phenoxyacetic Acid Derivatives: From Weed to Wellness
The phenoxyacetic acid scaffold is a testament to the power of targeted chemical modification. This remarkably versatile structure forms the backbone of molecules ranging from broadleaf herbicides that have shaped modern agriculture to promising therapeutic agents targeting complex human diseases.[1] For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) that govern the efficacy of these derivatives is paramount for designing next-generation compounds.
This guide provides an in-depth comparison of the efficacy of various phenoxyacetic acid derivatives, supported by quantitative data and validated experimental protocols. We will explore their divergent applications, first as potent auxin-mimicking herbicides and second as multifaceted therapeutic candidates.
Part I: Herbicidal Efficacy of Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives revolutionized agriculture by providing selective control of broadleaf weeds in monocot crops.[2] Their efficacy stems from their ability to mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[3]
Mechanism of Action: Auxin Mimicry and Receptor Binding
The herbicidal action of phenoxyacetic acid derivatives is initiated by their binding to a family of auxin co-receptors, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[2][4] This binding event stabilizes the interaction between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein. This newly formed complex is then recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which tags the Aux/IAA protein for degradation by the 26S proteasome.[4] The degradation of the repressor unleashes auxin response factors (ARFs), leading to massive transcription of auxin-responsive genes. This causes epinasty, cell division disruption, and ultimately, plant death.[2]
Caption: Auxin herbicide signaling pathway.
Comparative Efficacy of Common Phenoxy Herbicides
The efficacy of phenoxy herbicides is not uniform; it depends on the specific derivative and its binding affinity for different TIR1/AFB receptors. Subtle changes to the chemical structure can lead to significant differences in receptor selectivity and whole-plant phytotoxicity.[2]
A study comparing the binding of common phenoxy-carboxylate auxins to three representative Arabidopsis receptors (AtTIR1, AtAFB2, and AtAFB5) revealed these distinctions. While all tested derivatives showed lower binding to all three receptors compared to the natural auxin IAA, mecoprop and dichlorprop demonstrated significantly higher binding to AtTIR1 than 2,4-D and MCPA.[2] This differential binding likely contributes to the varied weed control spectrums observed in the field.[3]
| Herbicide Derivative | Target Receptor | Relative Binding vs. 2,4-D (on AtTIR1) | Primary Weed Targets | Reference |
| 2,4-D | TIR1/AFBs | Baseline | Dandelion, Plantains, Broadleaf Weeds | [2][3] |
| MCPA | TIR1/AFBs | Similar to 2,4-D | Similar spectrum to 2,4-D | [2] |
| Mecoprop (MCPP) | TIR1/AFBs | Significantly Higher | Chickweed, Clovers, Ground Ivy | [2][3] |
| Dichlorprop (2,4-DP) | TIR1/AFBs | Significantly Higher | Chickweed, Knotweed | [2] |
Experimental Protocol: Whole-Plant Bioassay for Herbicide Efficacy
This protocol provides a framework for assessing and quantifying the efficacy of phenoxyacetic acid herbicides on a target weed species. The causality behind this experimental choice is that it moves beyond in-vitro binding to assess the compound's performance as a sum of its uptake, translocation, and receptor activation in a living system.[5]
Caption: Experimental workflow for a whole-plant herbicide bioassay.
Step-by-Step Methodology:
-
Plant Preparation:
-
Sow seeds of the target weed species and a known susceptible control population in trays containing a standard potting mix.[6]
-
After germination, transplant uniform seedlings into individual pots (e.g., 10 cm diameter).[6]
-
Grow plants in a controlled greenhouse environment until they reach the 2-4 true leaf stage, ensuring consistent growth.[7]
-
-
Herbicide Application:
-
Prepare stock solutions of the phenoxyacetic acid derivatives to be tested.
-
Create a dose-response series of dilutions. A typical series might include 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field application rate.
-
Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Include an untreated control (sprayed with water/carrier only) and a positive control using a commercial standard like 2,4-D. Use at least four replicates per treatment.[7]
-
-
Data Collection and Analysis:
-
Return plants to the greenhouse and randomize their positions.
-
After a set period (typically 14 to 21 days), visually assess injury on a scale of 0% (no effect) to 100% (plant death).
-
For quantitative data, harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at ~70°C until a constant weight is achieved.
-
Calculate the percent biomass reduction relative to the untreated control.
-
Use statistical software to perform a regression analysis on the dose-response data to determine the GR₅₀ (the dose causing 50% growth reduction).
-
Part II: Therapeutic Efficacy of Phenoxyacetic Acid Derivatives
The same structural scaffold responsible for herbicidal activity has been expertly tuned to interact with human biological targets, yielding derivatives with potent therapeutic effects across several disease areas.
Antidiabetic Agents: FFA1 and PPAR Agonism
Phenoxyacetic acid derivatives have emerged as promising agonists for Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor in pancreatic β-cells that potentiates glucose-stimulated insulin secretion.[8] This makes them an attractive target for Type 2 Diabetes treatment.
Mechanism of Action (FFA1): Agonist binding to FFA1 initiates a signaling cascade involving Gαq/11, leading to an increase in intracellular calcium levels, which amplifies the exocytosis of insulin-containing granules in the presence of high glucose.[8][9]
Caption: FFA1 signaling cascade initiated by a phenoxyacetic acid agonist.
Comparative Efficacy of Antidiabetic Derivatives:
| Derivative ID | Target | Potency (EC₅₀) | Therapeutic Effect | Reference |
| Compound 18b | FFA1 | 62.3 nM | Improves oral glucose tolerance | [8] |
| Compound 16 | FFA1 | 43.6 nM | Improves hyperglycemia | [9] |
| HWL-088 | FFA1 | 18.9 nM | Glucose-dependent insulin secretion | [9] |
Anticancer Agents: Inducing Cytotoxicity
Recent studies have highlighted the potent anticancer activity of novel phenoxyacetamide derivatives. Their efficacy is often linked to the induction of apoptosis (programmed cell death) and the inhibition of key cellular machinery required for cancer cell survival and proliferation.[10] For example, some derivatives act as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, leading to synthetic lethality in cancer cells.[10]
Comparative Efficacy of Anticancer Derivatives (IC₅₀ Values):
The 50% inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below compares the IC₅₀ values of several phenoxyacetic acid derivatives against various cancer cell lines.
| Derivative ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Compound I | HepG2 (Liver) | 1.43 | 5-Fluorouracil | 5.32 | [10] |
| Compound I | MCF-7 (Breast) | 7.43 | - | - | [10] |
| Compound II | HepG2 (Liver) | 6.52 | 5-Fluorouracil | 5.32 | [10] |
| Compound 6g | MDA-MB-231 (Breast) | 1.50 | Doxorubicin | 0.85 | [11] |
| Compound 6l | A549 (Lung) | 0.22 | Doxorubicin | 0.23 | [11] |
| Compound 6l | HepG2 (Liver) | 0.26 | Doxorubicin | 0.51 | [11] |
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and is a cornerstone for the initial screening of potential anticancer compounds.[12] The protocol's validity rests on its principle: only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product, providing a direct and quantifiable measure of cytotoxicity.[13]
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of concentrations for each phenoxyacetic acid derivative in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated control (medium only) and solvent control (medium with the highest concentration of solvent, e.g., DMSO).[1]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Reaction and Measurement:
-
After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][14]
-
Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[12]
-
Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The phenoxyacetic acid framework is a powerful and adaptable scaffold. In agriculture, its derivatives remain vital for weed management, with ongoing research focusing on overcoming resistance and improving environmental profiles. In medicine, the journey is just as dynamic. The ability to modify this core structure to achieve high potency and selectivity against targets as diverse as GPCRs, nuclear receptors, and enzymes highlights its immense potential in drug discovery. Future research will undoubtedly focus on refining SAR, optimizing pharmacokinetic properties, and exploring novel therapeutic applications for this remarkable class of compounds.
References
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50702. [Link]
-
Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(15), 4995. [Link]
-
Assay Guidance Manual: Cell Viability Assays. (2013). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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A Researcher's Guide to the Independent Verification of (2-Methoxy-4-methyl-phenoxy)-acetic Acid: A Framework for Efficacy and Mechanism of Action
Abstract: The discovery and validation of novel bioactive small molecules is a cornerstone of modern drug development and biological research. This guide presents a comprehensive framework for the independent verification of the biological effects of (2-Methoxy-4-methyl-phenoxy)-acetic acid (CAS No. 6270-23-1), a member of the diverse phenoxyacetic acid class.[1][2] While this specific molecule has limited publicly available bioactivity data, its structural relatives exhibit a wide spectrum of effects, from herbicidal to potent pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulation.[3][4][5] This document provides researchers, scientists, and drug development professionals with a logical, multi-phase experimental strategy to rigorously confirm a claimed biological effect, elucidate its mechanism of action, and objectively compare its performance against established alternatives. The protocols and workflows herein are designed as self-validating systems, emphasizing scientific integrity, reproducibility, and trustworthiness in research findings.
Introduction: The Imperative for Independent Verification
This compound is a small molecule belonging to the phenoxyacetic acid family.[1][2] Derivatives of this chemical scaffold are known to possess a vast range of biological activities. For instance, compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are synthetic auxins used as herbicides, while other variants have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) or agonists for metabolic targets like the free fatty acid receptor 1 (FFA1).[4][5][6]
Given a novel or sparsely characterized compound such as this compound, any preliminary claim of a specific biological effect—whether it be anti-proliferative, anti-inflammatory, or receptor-modulating—must be met with rigorous, unbiased, and independent verification. This process is critical for several reasons:
-
Scientific Reproducibility: It validates initial findings and ensures that the observed effect is real and not an artifact of a specific experimental setup.
-
Risk Mitigation in Drug Development: It identifies potential off-target effects, toxicity, and provides a clear-eyed assessment of a compound's therapeutic potential before committing significant resources to preclinical and clinical development.
-
Mechanism of Action (MoA) Elucidation: A structured verification process is the first step toward understanding how a molecule works, which is fundamental to optimizing it and predicting its effects in complex biological systems.[7][8]
This guide outlines a systematic approach, beginning with fundamental in vitro characterization and progressing through target deconvolution and comparative analysis.
Phase 1: Foundational In Vitro Verification
The initial goal is to confirm the primary biological effect in a controlled, cellular environment. This phase focuses on dose-dependency, cytotoxicity, and the use of orthogonal assays to validate the phenotype. Performing in vitro assays before any in vivo studies is a cost-effective and ethical approach to gather essential preliminary data.[9][10]
Initial Purity and Stability Assessment
Before any biological assay, the identity and purity of the compound must be confirmed using analytical methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Stability in the chosen assay solvent (e.g., DMSO) should also be assessed.
Core Experimental Workflow: Confirming a Claimed Effect
Let us assume the primary claim for this compound is anti-proliferative activity against a human cancer cell line (e.g., DU-145, a prostate cancer line mentioned in a study of related compounds[11]).
Objective: To quantify the concentration-dependent effect of the compound on cell viability and determine its IC50 (half-maximal inhibitory concentration).
Materials:
-
This compound (herein referred to as "Test Compound")
-
DU-145 human prostate cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed DU-145 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from a final concentration of 100 µM to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "cells + vehicle" (negative control) and "cells + Doxorubicin" (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of resazurin reagent to each well and incubate for 2-4 hours. Measure fluorescence with a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized viability (%) against the log-transformed compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Causality and Trustworthiness: A sigmoidal dose-response curve is expected for a specific biological effect. This experiment must be run in triplicate and repeated on different days to ensure reproducibility. Comparing the Test Compound's IC50 to a well-characterized positive control (Doxorubicin) provides an immediate benchmark of its potency.
Orthogonal Assay Validation
To ensure the observed effect is not an artifact of a single assay's chemistry, the result must be confirmed with an orthogonal method that measures a different cellular parameter.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures metabolic activity as a proxy for cell viability.
-
Real-Time Cell Analysis (e.g., xCELLigence): Measures changes in cellular impedance over time, providing a kinetic view of proliferation inhibition.
-
Clonogenic Assay: A long-term assay that assesses the ability of a single cell to form a colony, considered a gold standard for cytotoxicity.
If results from two or more distinct assays are concordant, confidence in the primary finding is significantly increased.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once the biological effect is verified, the next critical step is to understand how the compound works. Modern drug discovery programs largely center on identifying compounds that modulate a specific target implicated in a disease.[12]
Workflow for Target Identification and MoA
The approach to MoA studies can combine several strategies.[8]
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A Researcher's Guide to the Quantitative Comparison of Auxin-Like Activity
For researchers, scientists, and professionals in drug and agricultural development, understanding the nuanced activity of auxin and its synthetic analogs is paramount. This guide provides an in-depth, objective comparison of the biological activity of various compounds that mimic or inhibit the plant hormone auxin. We will delve into the established methodologies for quantifying this activity, present comparative data, and explore the underlying molecular mechanisms that govern these responses. Our focus is on providing a scientifically rigorous framework to empower your research and development endeavors.
The Central Role of Auxin in Plant Development
Auxin, with Indole-3-acetic acid (IAA) being the most prevalent natural form, is a critical signaling molecule that orchestrates a vast array of developmental processes in plants.[1][2][3] From cell elongation and division to root formation and tropic responses, auxin's influence is pervasive.[4][5] The ability to modulate auxin signaling with exogenous compounds has profound implications for agriculture, horticulture, and basic plant science research. Synthetic auxins are widely utilized as herbicides and plant growth regulators, while auxin inhibitors are invaluable tools for dissecting the intricacies of auxin transport and signaling.[6][7]
The Molecular Basis of Auxin Action: A Pathway of Regulated Degradation
At the heart of auxin signaling lies a sophisticated protein degradation pathway.[1][2] Auxin acts as a "molecular glue," facilitating the interaction between its co-receptors, the TIR1/AFB F-box proteins, and the Aux/IAA transcriptional repressors.[3][8] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8][9] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that can then activate the expression of auxin-responsive genes, ultimately leading to a physiological response.[3][8]
Caption: The core auxin signaling pathway leading to gene expression.
Quantifying Auxin-Like Activity: Established Bioassays
To quantitatively compare the efficacy of different compounds, robust and reproducible bioassays are essential. These assays leverage the characteristic physiological responses of plants to auxin.
The Avena Coleoptile Curvature Test
A classic and highly sensitive method, the Avena (oat) coleoptile curvature test, measures the angle of curvature induced by the asymmetric application of a test compound.[10][11][12] This test is founded on the principle of polar auxin transport and its role in cell elongation.[13][14]
Experimental Protocol: Avena Coleoptile Curvature Test
-
Germination: Germinate Avena sativa seeds in complete darkness to obtain etiolated seedlings.[13][14]
-
Preparation: Once the coleoptiles reach a height of 15-30 mm, decapitate the tips (approximately 1 mm) to remove the endogenous auxin source.[10]
-
Agar Block Preparation: Prepare agar blocks containing a known concentration of the test compound. A control block with no compound should also be prepared.
-
Application: Place the agar block asymmetrically on the cut surface of the decapitated coleoptile.[10]
-
Incubation: Incubate the seedlings in a dark, humid environment for 90-120 minutes.[12]
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is directly proportional to the auxin-like activity of the compound within a certain concentration range.[11][14]
Caption: Workflow for the Avena Coleoptile Curvature Test.
Coleoptile/Mesocotyl Straight Growth Test
This assay measures the elongation of excised coleoptile or mesocotyl sections in response to different concentrations of a test compound.[15] It provides a direct measure of the compound's ability to promote cell elongation.
Experimental Protocol: Coleoptile Section Straight Growth Test
-
Seedling Preparation: Germinate seeds (e.g., oat, wheat) in the dark.
-
Section Excision: Excise uniform sections (e.g., 10 mm) from the coleoptiles, avoiding the apical tip and basal region.[15]
-
Incubation: Float the sections in a buffered solution containing a range of concentrations of the test compound. Include a control with no compound.
-
Measurement: After a set incubation period (e.g., 24 hours), measure the final length of the sections. The increase in length relative to the control indicates auxin-like activity.[15]
Root Growth Inhibition Assay
While auxins promote root initiation, they inhibit the elongation of the primary root at higher concentrations.[16][17] This inhibitory effect can be used to quantify auxin-like activity.
Experimental Protocol: Root Growth Inhibition Assay
-
Seed Germination: Sterilize and germinate seeds (e.g., Arabidopsis thaliana, cress) on a nutrient-rich agar medium.
-
Treatment Application: Transfer seedlings with emerged radicles to agar plates supplemented with various concentrations of the test compound.
-
Growth and Measurement: Grow the seedlings vertically for several days. Measure the length of the primary root. The degree of root growth inhibition compared to the control is a measure of auxin-like activity.[18]
Modern Approaches for High-Throughput Screening
While classic bioassays are foundational, modern molecular techniques offer higher throughput and specificity.
-
DR5 Reporter Lines: These are transgenic plant lines containing a synthetic promoter with multiple auxin response elements (AuxREs) driving the expression of a reporter gene (e.g., GUS or GFP). The intensity of the reporter signal provides a quantitative measure of the auxin response at the cellular level.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These highly sensitive analytical techniques allow for the precise quantification of endogenous auxin levels in plant tissues following treatment with a test compound.[20][21][22] This can reveal if a compound's effect is due to its own auxin-like activity or if it alters the metabolism of endogenous auxins.
Quantitative Comparison of Auxin-Like Compounds
The following table summarizes the relative activity of several key natural and synthetic auxins, as well as compounds with auxin-inhibitory properties. The activity is often expressed relative to IAA, the primary natural auxin.
| Compound | Type | Relative Activity (IAA = 100) | Primary Use/Effect |
| Indole-3-acetic acid (IAA) | Natural Auxin | 100 | Endogenous plant growth regulation |
| Indole-3-butyric acid (IBA) | Natural Auxin | ~50-80 | Promotes root formation |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Natural Auxin | >100 | High activity, found in some legumes |
| Phenylacetic acid (PAA) | Natural Auxin | ~10-40 | Lower activity than IAA |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | ~150-200 | Broadleaf herbicide, resistant to degradation |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin | ~100-150 | Rooting agent, fruit thinning |
| Picloram | Synthetic Auxin | High | Herbicide, persistent in soil |
| Dicamba | Synthetic Auxin | High | Herbicide, effective against broadleaf weeds |
| p-Chlorophenoxyisobutyric acid (PCIB) | Antiauxin | Inhibitory | Competes with auxin for binding sites |
| 2,3,5-Triiodobenzoic acid (TIBA) | Auxin Transport Inhibitor | Inhibitory | Blocks polar auxin transport |
Note: Relative activities are approximate and can vary depending on the specific bioassay and plant species used.
Discussion: Structure-Activity Relationships and Practical Implications
The diverse chemical structures of synthetic auxins highlight key features required for activity.[6] Generally, an unsaturated ring system and a carboxyl group (or a group that can be converted to one) separated by a specific distance are necessary. The resistance of many synthetic auxins to the plant's natural degradation pathways contributes to their high potency and herbicidal effects.[18]
For instance, 2,4-D is a poor substrate for the enzymes that typically break down IAA, leading to its accumulation and the subsequent uncontrolled growth that is lethal to susceptible plants.[6][18] In contrast, antiauxins like PCIB have a similar structure to auxins but lack the ability to elicit a full response, thereby competitively inhibiting the action of endogenous auxins.[16] Auxin transport inhibitors, such as TIBA, do not directly interact with the auxin receptor but block the cellular machinery responsible for moving auxin throughout the plant, leading to distinct developmental defects.[7][23]
Conclusion
The quantitative comparison of auxin-like activity is a cornerstone of both fundamental plant biology research and the development of new agricultural technologies. By employing a combination of classic bioassays and modern analytical techniques, researchers can gain a comprehensive understanding of how different compounds interact with the auxin signaling pathway. This knowledge is critical for designing more effective and selective herbicides, developing novel plant growth regulators, and unraveling the complex web of hormonal regulation in plants.
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Validating the Specificity of (2-Methoxy-4-methyl-phenoxy)-acetic acid's Biological Target: A Comparative Guide
In the landscape of drug discovery and development, the precise identification and validation of a molecule's biological target are paramount. This ensures that the observed therapeutic effects are indeed due to the intended mechanism of action, thereby minimizing the risk of unforeseen side effects and late-stage clinical failures. This guide provides an in-depth, comparative analysis of modern experimental approaches to validate the target specificity of (2-Methoxy-4-methyl-phenoxy)-acetic acid, a compound commonly known as MCPA.[1][2] As a member of the phenoxy herbicide family, MCPA is recognized for its function as a synthetic auxin, disrupting normal plant growth.[1][2] However, a comprehensive understanding of its target engagement and potential off-target effects within a complex biological system is crucial for any advanced research or therapeutic application.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust target validation.
The Criticality of Target Validation
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant portion of these challenges stems from an incomplete understanding of the compound's interaction with the proteome.[3] Validating the specificity of a molecule like this compound is not merely an academic exercise; it is a foundational pillar of translational science that:
-
De-risks Drug Development: Early and rigorous target validation can prevent the costly advancement of compounds that may fail in later stages due to a lack of efficacy or unforeseen toxicity.[4]
-
Elucidates Mechanism of Action: A clear understanding of the direct and indirect targets of a compound provides a more complete picture of its pharmacological effects.[5][6]
-
Identifies Potential Off-Target Liabilities: Proactively identifying unintended interactions can guide medicinal chemistry efforts to optimize selectivity and reduce the potential for adverse effects.[7][8][9]
A Multi-pronged Approach to Target Validation
No single experimental method can definitively prove the specificity of a small molecule. A robust validation strategy employs a combination of orthogonal approaches that provide converging lines of evidence. This guide will compare and contrast several state-of-the-art techniques, providing a hypothetical workflow for validating the biological target of this compound.
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target in a native cellular environment.[10][11][12] The principle is based on the ligand-induced thermal stabilization of a protein; when a small molecule binds to its target protein, the protein's melting temperature typically increases.[12][13]
Causality Behind the Experimental Choice:
CETSA is an ideal starting point as it provides evidence of target engagement within intact cells, which is more physiologically relevant than traditional biochemical assays using purified proteins.[10][14] This initial step helps to confirm that this compound can penetrate the cell membrane and interact with its intended target in a complex cellular milieu.
Experimental Workflow and Data Presentation:
The experimental workflow for a typical CETSA experiment is depicted below.
Caption: CETSA experimental workflow.
Table 1: Hypothetical CETSA Data for this compound
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Auxin Receptor X | Vehicle | 52.5 | - |
| Auxin Receptor X | 10 µM this compound | 56.2 | +3.7 |
| Control Protein Y | Vehicle | 61.3 | - |
| Control Protein Y | 10 µM this compound | 61.5 | +0.2 |
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a plant protoplast suspension or a mammalian cell line engineered to express the putative target) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound and a vehicle control for a predetermined time.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Separation and Analysis:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.[13]
-
Competitive Binding Assays: Quantifying Binding Affinity and Specificity
Competitive binding assays are essential for determining the binding affinity of a compound and for assessing its specificity against other known ligands.[15][16] These assays measure the ability of an unlabeled compound, in this case this compound, to displace a labeled ligand from its target.[17]
Causality Behind the Experimental Choice:
While CETSA confirms intracellular target engagement, competitive binding assays provide quantitative data on binding affinity (Ki or IC50 values).[18] This is crucial for structure-activity relationship (SAR) studies and for comparing the potency of this compound with that of endogenous ligands or other synthetic auxins.
Experimental Workflow and Data Presentation:
A common format for this is a radioligand binding assay or a fluorescence polarization-based assay.
Caption: Competitive binding assay workflow.
Table 2: Hypothetical Competitive Binding Data
| Competitor Compound | Target Protein | IC50 (nM) |
| This compound | Auxin Receptor X | 150 |
| Natural Auxin (IAA) | Auxin Receptor X | 50 |
| Inactive Analogue | Auxin Receptor X | >10,000 |
| This compound | Unrelated Receptor Z | >10,000 |
Detailed Protocol for a Competitive Radioligand Binding Assay:
-
Preparation:
-
Purify the target protein (e.g., the putative auxin receptor).
-
Prepare serial dilutions of unlabeled this compound.
-
-
Binding Reaction:
-
In a multi-well plate, combine the purified target protein, a fixed concentration of a radiolabeled ligand known to bind the target, and the serially diluted this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the protein-bound radioligand from the free radioligand using a filtration method (e.g., passing the reaction mixture through a filter that retains the protein).
-
Quantify the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of this compound to generate a competition curve.
-
From this curve, determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the labeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[19]
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): Unbiased Target Identification
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[20][21][22]
Causality Behind the Experimental Choice:
This method is crucial for unbiasedly identifying the primary target(s) of this compound and can also reveal potential off-targets.[23][24] It serves as a discovery tool to confirm the expected target and to uncover previously unknown interactions.
Experimental Workflow and Data Presentation:
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side-by-side comparison of (2-Methoxy-4-methyl-phenoxy)-acetic acid and other commercial herbicides
A Comparative Analysis of MCPA and Other Leading Commercial Herbicides for Weed Management
This guide provides an in-depth, side-by-side comparison of (4-chloro-2-methylphenoxy)acetic acid (MCPA), a widely used selective herbicide, with other major commercial herbicides. The focus is on their chemical properties, mechanisms of action, herbicidal efficacy, and environmental profiles, supported by experimental insights to aid researchers, scientists, and professionals in the agricultural and drug development sectors in making informed decisions.
Introduction to Selected Herbicides
Effective weed management is a cornerstone of modern agriculture and land management. The selection of an appropriate herbicide depends on a multitude of factors including the target weed species, the crop being cultivated, and environmental considerations. This guide focuses on MCPA, a member of the phenoxyalkanoic acid class of herbicides, and compares it with other widely used commercial herbicides from different chemical families and with varying modes of action.[1][2][3][4] The comparator herbicides include:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide.[5][6]
-
Dicamba: A selective systemic herbicide for broadleaf weed control.[7][8][9]
-
2,4-D: A selective systemic herbicide, also a phenoxyalkanoic acid, for broadleaf weed control.[10][11][12][13]
-
Atrazine: A selective herbicide primarily used for broadleaf and some grassy weed control in specific crops.[14][15][16][17]
-
Glufosinate: A broad-spectrum, non-selective contact herbicide.[18][19][20][21]
Chemical and Physical Properties
The chemical and physical properties of a herbicide influence its formulation, application, and behavior in the environment. Below is a comparison of the key properties of MCPA and the selected commercial herbicides.
| Property | MCPA | Glyphosate | Dicamba | 2,4-D | Atrazine | Glufosinate |
| IUPAC Name | (4-Chloro-2-methylphenoxy)acetic acid | N-(phosphonomethyl)glycine | 3,6-dichloro-2-methoxybenzoic acid | (2,4-Dichlorophenoxy)acetic acid | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 2-Amino-4-[hydroxy(methylphosphonoyl)]butanoic acid |
| Chemical Formula | C₉H₉ClO₃ | C₃H₈NO₅P | C₈H₆Cl₂O₃ | C₈H₆Cl₂O₃ | C₈H₁₄ClN₅ | C₅H₁₂NO₄P |
| Molar Mass | 200.62 g/mol | 169.07 g/mol | 221.04 g/mol | 221.04 g/mol | 215.68 g/mol | 181.13 g/mol |
| Appearance | White to light brown solid | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid |
| Water Solubility | 825 mg/L (acid) | 900,000 ppm | 4,500 mg/L | 900 mg/L | 33 mg/L | 1,370,000 mg/L |
Mechanism of Action
The mode of action of a herbicide is the specific biochemical process it disrupts in the target plant. Understanding these mechanisms is crucial for effective weed control and managing herbicide resistance.
Synthetic Auxins: MCPA, Dicamba, and 2,4-D
MCPA, Dicamba, and 2,4-D are synthetic auxins.[1][7][8][10][22] They mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants.[1][2][11][13][23] This hormonal imbalance disrupts numerous physiological processes, including cell division and elongation, ultimately causing twisting of stems and leaves, and eventually, plant death.[10][24] While their overall mechanism is similar, they belong to different chemical families (phenoxyalkanoic acids for MCPA and 2,4-D, and benzoic acid for Dicamba) which can result in slight differences in their efficacy on certain weed species and their behavior in the environment.
Caption: Mechanism of action for synthetic auxin herbicides.
EPSP Synthase Inhibitor: Glyphosate
Glyphosate's mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5][6][25] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[5][25][26] Without these essential amino acids, protein synthesis is halted, and the plant eventually dies.[5] This pathway is not present in animals, which is a primary reason for glyphosate's low direct toxicity to mammals.[26][27]
Photosynthesis Inhibitor: Atrazine
Atrazine belongs to the triazine class of herbicides and acts by inhibiting photosynthesis.[14][16][17][28] It specifically targets the photosystem II (PSII) complex in the chloroplasts, blocking the electron transport chain.[14][15] This disruption halts the conversion of light energy into chemical energy, leading to the production of reactive oxygen species that damage cell membranes and ultimately cause plant death.[14]
Glutamine Synthetase Inhibitor: Glufosinate
Glufosinate is an inhibitor of the enzyme glutamine synthetase.[18][19][20][21] This enzyme plays a critical role in nitrogen metabolism by converting glutamate and ammonia into glutamine.[29] By inhibiting glutamine synthetase, glufosinate causes a rapid accumulation of ammonia in the plant cells, which is highly toxic.[19][29] This leads to the cessation of photosynthesis and eventual cell death.[19]
Caption: Workflow for a herbicide efficacy evaluation experiment.
Conclusion
The selection of an appropriate herbicide is a complex decision that requires a thorough understanding of its chemical properties, mechanism of action, and biological efficacy. MCPA, as a selective synthetic auxin herbicide, remains a valuable tool for the control of broadleaf weeds in cereal crops and pastures. [1][2][3]Its mode of action is shared with other important herbicides like 2,4-D and Dicamba, which are also highly effective against broadleaf species. In contrast, broad-spectrum herbicides like Glyphosate and Glufosinate offer control of a wider range of weeds, including grasses, and are essential for burndown applications and in herbicide-tolerant cropping systems. [5][6][19]Atrazine provides a different mode of action, inhibiting photosynthesis, which can be crucial for managing herbicide resistance when used in rotation or combination with other herbicides. [14][15] Ultimately, the choice between these herbicides will depend on the specific weed management challenges, the cropping system, and the need to implement sustainable practices that minimize environmental impact and the development of herbicide resistance. This guide provides the foundational knowledge to assist researchers and professionals in navigating these choices.
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Shaner, D. (n.d.). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society. Retrieved from [Link]
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A Comparative Environmental Impact Assessment of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA) and Other Key Herbicides
This guide provides a comprehensive, in-depth technical comparison of the environmental impact of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA) against three other widely used herbicides: glyphosate, 2,4-D, and dicamba. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on environmental fate, ecotoxicity, and bioaccumulation potential, supported by established experimental protocols and authoritative sources. Our objective is to present a clear, evidence-based analysis to inform risk assessment and the development of more environmentally benign herbicidal formulations.
Introduction: A Tale of Four Herbicides
Herbicides are indispensable tools in modern agriculture and land management, yet their potential off-target effects necessitate a thorough understanding of their environmental profiles. This guide focuses on four prominent herbicides, each with a distinct history of use and chemical properties:
-
This compound (MCPA): A selective, systemic phenoxy herbicide introduced in 1945, primarily used for the control of broadleaf weeds in cereal crops and pasture.[1] Its mode of action is as a synthetic auxin, mimicking natural plant growth hormones to induce uncontrolled growth in susceptible species.[1]
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide developed in the early 1970s. It is one of the most widely used herbicides globally, particularly in conjunction with glyphosate-tolerant genetically modified crops.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide developed during World War II, 2,4-D is also a selective herbicide used to control broadleaf weeds.[2] It shares a similar auxin-mimicking mode of action with MCPA.
-
Dicamba: A benzoic acid herbicide first registered in 1967, used for the control of broadleaf weeds and woody plants in various agricultural and non-crop settings.[3] It also functions as a synthetic auxin.
The environmental impact of these compounds is a complex interplay of their chemical properties, their fate and transport in various environmental compartments, and their toxicity to non-target organisms. This guide will dissect these factors to provide a holistic comparison.
Environmental Fate and Transport: Where Do They Go?
The environmental behavior of a herbicide is governed by its physicochemical properties, which dictate its persistence, mobility, and potential for off-site transport. Key parameters include soil half-life (DT₅₀), water solubility, and vapor pressure.
Persistence in Soil
The persistence of a herbicide in soil, often quantified by its half-life (DT₅₀), is a critical factor in determining its potential for long-term environmental impact and carry-over effects on subsequent crops. This is typically assessed through standardized laboratory and field studies.
Experimental Protocol: Aerobic and Anaerobic Soil Transformation (OECD Guideline 307)
The causality behind this experimental choice is to simulate and quantify the degradation of the herbicide under controlled, representative environmental conditions. This self-validating system involves treating soil samples with the test substance (often ¹⁴C-labeled for tracking) and incubating them in the dark at a constant temperature and moisture level.[4][5] Samples are taken at various intervals to analyze for the parent compound and its transformation products, allowing for the calculation of degradation rates and half-lives.[6] The use of both aerobic and anaerobic conditions is crucial as it reflects the varying oxygen levels found in different soil horizons and waterlogged environments.[5]
Figure 1: Workflow for determining herbicide soil half-life (DT₅₀) based on OECD 307.
Comparative Data: Soil Half-Life (DT₅₀)
| Herbicide | Typical Aerobic Soil Half-life (DT₅₀) in days | Key Factors Influencing Persistence |
| MCPA | 7 - 60[7] | Soil moisture, organic matter content, microbial activity. Degradation is faster in warm, moist soils with low organic matter.[8] |
| Glyphosate | ~30 (average)[9] | Strongly adsorbs to soil particles, microbial degradation is the primary route.[10] |
| 2,4-D | ~6.2 - 10[2][11] | Rapid microbial degradation in aerobic soils. Persistence increases in cold, dry conditions.[2] |
| Dicamba | 3 - 136 (typically 1-4 weeks)[12][13] | Highly mobile, persistence is affected by soil conditions and microbial activity.[12] |
Mobility in Water
The potential for a herbicide to contaminate surface and groundwater is largely determined by its water solubility and its tendency to adsorb to soil particles.
Comparative Data: Water Solubility and Mobility
| Herbicide | Water Solubility (at 20-25°C) | Mobility in Soil |
| MCPA | 825 mg/L[1] | High mobility due to high solubility and low adsorption to soil.[7] |
| Glyphosate | 11.6 g/L[10] | Strong adsorption to soil particles limits mobility, despite high water solubility.[10] |
| 2,4-D | Anionic form is water-soluble[2] | High mobility in soils, with potential to leach into groundwater.[14] |
| Dicamba | 6100 mg/L[15] | Highly mobile in the environment with a potential to leach.[13] |
Volatilization and Atmospheric Transport
Vapor pressure is a key indicator of a herbicide's tendency to volatilize and be transported in the atmosphere, potentially leading to off-target drift and deposition.
Comparative Data: Vapor Pressure
| Herbicide | Vapor Pressure (at 25°C) | Volatility Potential |
| MCPA | Very low[7] | Low |
| Glyphosate | 9.8 x 10⁻⁸ mm Hg[16] | Very low |
| 2,4-D | Varies with formulation (esters are more volatile)[2] | Low to high |
| Dicamba | 3.41 x 10⁻⁵ Torr[15] | Higher than the other three, with a known potential for volatilization.[16] |
Ecotoxicity: Impact on Non-Target Organisms
The ecotoxicity of a herbicide determines its potential to harm organisms other than the target weeds. This is assessed through a battery of standardized tests on representative species from different trophic levels.
Aquatic Ecotoxicity
Aquatic ecosystems are particularly vulnerable to herbicide runoff. Standardized tests, such as those outlined by the OECD, are used to determine the acute and chronic toxicity to fish, invertebrates, and algae.
Experimental Protocols:
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test exposes fish to the test substance for 96 hours to determine the concentration that is lethal to 50% of the test population (LC₅₀).[17][18] The causality behind this protocol is to establish a benchmark for acute toxicity in a key vertebrate aquatic organism.
-
Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This 48-hour test determines the concentration that immobilizes 50% of the daphnids (EC₅₀), providing a measure of acute toxicity to a representative aquatic invertebrate.[8][12][14]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This 72-hour test assesses the effect of the herbicide on the growth of primary producers, calculating the concentration that inhibits growth by 50% (EC₅₀).[2][13][19]
Figure 2: Standardized experimental workflow for assessing aquatic ecotoxicity.
Comparative Data: Aquatic Ecotoxicity
| Herbicide | Fish (96h LC₅₀) | Aquatic Invertebrates (48h EC₅₀) | Algae (72h EC₅₀) |
| MCPA | 50 - 232 mg/L (Rainbow Trout)[7][8] | >190 mg/L[7] | 32.9 - 392 mg/L[7] |
| Glyphosate | >10 - >1000 mg/L (slightly to practically non-toxic)[20] | Slightly toxic[20] | Varies by species |
| 2,4-D | Slightly toxic (ester forms are more toxic)[11][21] | Slightly toxic (ester forms are more toxic)[2] | Varies by species |
| Dicamba | 28 - 516 mg/L (Freshwater fish)[22] | 3.9 - >100 mg/L[22] | 0.1 - >10 mg/L[22] |
Terrestrial Ecotoxicity
The impact on terrestrial organisms such as birds, mammals, and beneficial insects is also a critical consideration.
Comparative Data: Terrestrial Ecotoxicity
| Herbicide | Birds (Acute Oral LD₅₀) | Mammals (Acute Oral LD₅₀ - Rat) | Honeybees (Acute Contact LD₅₀) |
| MCPA | 270 - 377 mg/kg (Bobwhite Quail)[7][8] | 700 - 1160 mg/kg[8] | 104 µ g/bee (non-toxic)[8] |
| Glyphosate | 4334 mg/kg (Bobwhite Quail)[20] | >2000 mg/kg[20] | Low toxicity |
| 2,4-D | Moderately toxic[21] | 639 - 1646 mg/kg[2] | Practically non-toxic[21] |
| Dicamba | 2009 mg/kg (Mallard Duck)[13] | 1581 mg/kg[23] | >90.65 µ g/bee (practically non-toxic)[15] |
Bioaccumulation Potential
Bioaccumulation, the process by which a substance builds up in an organism, is a significant concern for persistent, lipophilic compounds. The bioconcentration factor (BCF) is a key metric used to assess this potential.
Comparative Data: Bioaccumulation Potential
| Herbicide | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
| MCPA | 1 - 14[7] | Low (BCF < 1000 is not considered bioaccumulative)[7] |
| Glyphosate | Low | Does not bioaccumulate in organisms.[9] |
| 2,4-D | 1 (in carp)[24] | Low[24] |
| Dicamba | Low | Does not bioaccumulate.[13][25] |
Environmental Impact of Breakdown Products
The environmental risk assessment of a herbicide is incomplete without considering its degradation products, which can sometimes be more persistent or toxic than the parent compound.
-
MCPA: The major metabolite is 4-chloro-2-methylphenol (MCP), which is considered very toxic to aquatic organisms.[1] Another breakdown product is phenoxyacetic acid (PAC), which is more mobile than MCPA.[26]
-
Glyphosate: The primary breakdown product is aminomethylphosphonic acid (AMPA), which can be more persistent in soil than glyphosate itself and can affect aquatic life.[7][20][27]
-
2,4-D: A major metabolite is 2,4-dichlorophenol (2,4-DCP), which is characterized by high toxicity and persistence in the environment.[28]
-
Dicamba: The major degradate is 3,6-dichlorosalicylic acid (DCSA), which may be more toxic on a chronic basis to mammals than the parent compound.[3][15]
Synthesis and Conclusion
This comparative guide highlights the distinct environmental profiles of MCPA, glyphosate, 2,4-D, and dicamba. While all four herbicides are effective for weed control, their environmental impacts vary significantly.
-
MCPA exhibits high mobility in soil and its primary metabolite, MCP, is highly toxic to aquatic organisms. However, it has a low potential for bioaccumulation.
-
Glyphosate is strongly adsorbed to soil, limiting its mobility, but its breakdown product, AMPA, can be more persistent. Its toxicity to non-target organisms is generally low.
-
2,4-D has a relatively short half-life in soil but is mobile and its metabolite, 2,4-DCP, is a significant environmental concern due to its toxicity and persistence.
-
Dicamba is highly mobile and has a higher potential for volatilization compared to the other three, raising concerns about off-target drift. Its primary metabolite, DCSA, also poses a toxicological risk.
The choice of herbicide should be informed by a thorough understanding of these environmental trade-offs. The experimental protocols and comparative data presented in this guide provide a robust framework for such an assessment. Future research and development should focus on creating more targeted and less persistent herbicidal formulations, with a comprehensive evaluation of both the parent compound and its degradation products to ensure minimal environmental impact.
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A Comparative Efficacy Analysis of (2-Methoxy-4-methyl-phenoxy)-acetic acid and its Analogs in Weed Management
Introduction: The Enduring Legacy of Phenoxyacetic Acid Herbicides
For over seven decades, phenoxyacetic acid derivatives have been a cornerstone of modern agriculture, providing selective control of broadleaf weeds in a variety of essential crops.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first selective organic herbicides developed, revolutionizing weed control and boosting crop yields worldwide.[1][3] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible dicotyledonous plants while leaving monocotyledonous crops like wheat, corn, and rice largely unaffected.[2][4]
The continued prevalence of these herbicides underscores their efficacy and cost-effectiveness. However, the evolution of herbicide-resistant weeds and the ongoing pursuit of compounds with improved efficacy and environmental profiles necessitate the exploration of novel structural analogs.[1] This guide provides a detailed comparative analysis of the novel compound, (2-Methoxy-4-methyl-phenoxy)-acetic acid, against the industry-standard herbicides 2,4-D and MCPA. While direct herbicidal efficacy data for this compound is not publicly available, this guide will leverage established structure-activity relationship (SAR) principles within the phenoxyacetic acid class to provide a scientifically grounded predictive analysis. Furthermore, we present detailed experimental protocols to enable researchers to conduct their own comparative efficacy studies.
Mechanism of Action: Synthetic Auxins and Uncontrolled Growth
Phenoxyacetic acid herbicides exert their phytotoxic effects by acting as mimics of the plant hormone auxin.[2] In susceptible broadleaf plants, these synthetic auxins bind to and activate auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1). This action initiates a cascade of events that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, triggering a surge in cell division, elongation, and overall uncontrolled, unsustainable growth.[5] This hormonal imbalance manifests as classic symptoms of auxin herbicide injury, including leaf and stem twisting (epinasty), fused petioles ("celery stalking"), and eventual tissue necrosis and plant death.[2] The selective action against broadleaf weeds is partly attributed to differences in plant morphology, translocation, and metabolism between dicots and monocots.[6]
Caption: Auxin signaling pathway initiated by phenoxyacetic acid herbicides.
Comparative Structural and Physicochemical Analysis
The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring.[3] These substitutions influence the molecule's binding affinity to the auxin receptor, its mobility within the plant, and its metabolic stability. Here, we compare the structure of this compound with the well-established herbicides 2,4-D and MCPA.
| Property | This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) | (4-chloro-2-methylphenoxy)acetic acid (MCPA) |
| Structure | |||
| CAS Number | 6270-23-1 | 94-75-7 | 94-74-6 |
| Molecular Formula | C₁₀H₁₂O₄ | C₈H₆Cl₂O₃ | C₉H₉ClO₃ |
| Molecular Weight | 196.20 g/mol | 221.04 g/mol | 200.62 g/mol |
| Substituents | 2-Methoxy, 4-Methyl | 2,4-Dichloro | 4-Chloro, 2-Methyl |
Predictive Efficacy Based on Structure-Activity Relationships (SAR):
-
Role of the 2- and 4- Positions: Substitution at the 2- and 4- positions of the phenyl ring is critical for high herbicidal activity in this class of compounds. Both 2,4-D and MCPA feature this substitution pattern. This compound shares this 2,4-substitution, suggesting it may possess the foundational structure for auxin-like activity.
-
Methyl Group (CH₃): The methyl group at the 2-position, as seen in MCPA, is known to confer high herbicidal activity.[3] The presence of a methyl group at the 4-position in our topic compound is a notable difference. While less common, this positioning still contributes to the overall lipophilicity of the molecule, which can influence its ability to penetrate the plant cuticle.
-
Methoxy Group (OCH₃): The key differentiator for this compound is the methoxy group at the 2-position, replacing the chlorine atom present in 2,4-D and the methyl group in MCPA. SAR studies on other herbicide classes have shown that methoxy groups can influence activity, sometimes enhancing it and other times reducing it depending on the target site and overall molecular structure.[7] In the context of phenoxyacetic acids, replacing a halogen with a methoxy group may alter the electronic properties of the aromatic ring, potentially affecting receptor binding affinity.
-
Chlorine Atom (Cl): The presence of chlorine atoms, particularly at the 4-position, is a common feature of potent phenoxy herbicides like 2,4-D and MCPA.[3] Halogenation is known to increase the stability and persistence of the molecule, contributing to its overall effectiveness. The absence of a chlorine atom in this compound is the most significant structural deviation from these highly active analogs. This lack of halogenation may lead to more rapid metabolic degradation within the plant, potentially resulting in lower overall herbicidal efficacy compared to its chlorinated counterparts.
Experimental Protocols for Comparative Efficacy Evaluation
To empirically determine the efficacy of this compound, a standardized greenhouse bioassay is recommended. This protocol allows for the determination of a dose-response curve and the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing herbicide potency.
Workflow for Greenhouse Herbicide Efficacy Screening
Caption: Standard workflow for post-emergence herbicide efficacy screening.
Step-by-Step Methodology: Post-Emergence Efficacy Bioassay
-
Plant Material and Growth Conditions:
-
Select a susceptible broadleaf weed species for testing (e.g., Brassica campestris, Abutilon theophrasti).
-
Sow seeds in pots containing a standard greenhouse potting mix.[8]
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[8] This ensures uniformity among the test plants.
-
-
Preparation of Herbicide Solutions:
-
Prepare stock solutions of this compound, 2,4-D, and MCPA in an appropriate solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to create a range of at least 6-8 concentrations for each compound to generate a full dose-response curve. Include a "no-herbicide" control (solvent only).
-
-
Herbicide Application:
-
Apply the herbicide solutions as a foliar spray using a calibrated laboratory track sprayer to ensure uniform application.[8] The spray volume should be consistent across all treatments (e.g., 200 L/ha).
-
Randomize the placement of treated pots in the greenhouse to avoid environmental biases.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale, where 0 = no injury and 100 = complete plant death.[9]
-
At the final assessment point (e.g., 21 days), harvest the above-ground biomass of each plant.
-
Measure the fresh weight and then dry the biomass in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
Calculate the percent growth inhibition relative to the untreated control for each concentration.
-
Plot the percent inhibition against the logarithm of the herbicide concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response data.[10][11]
-
From the resulting curve, determine the IC50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth. Statistical software or specialized Excel add-ins can be used for this calculation.[10][12]
-
Conclusion
This compound is a structural analog of the highly effective phenoxyacetic acid class of herbicides. While it shares the core chemical scaffold and a 2,4-substitution pattern with potent herbicides like 2,4-D and MCPA, the absence of a halogen substituent and the presence of a methoxy group suggest its herbicidal efficacy may be attenuated. This guide provides the necessary scientific context based on established structure-activity relationships and a detailed, robust experimental protocol for researchers to empirically determine its comparative efficacy. The provided bioassay workflow will enable a quantitative comparison and generate the critical IC50 data needed to fully evaluate the potential of this compound as a novel plant growth regulator or herbicidal agent.
References
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Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. [Link]
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Greenhouse Screening of Potential Herbicides for Wildflower Plantings. (2017). Weed Science. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). MDPI. [Link]
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Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (2026). PubMed. [Link]
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Greenhouse evaluation of Great Plains native grasses and forbs tolerance to postemergence herbicides used for roadside weed control. (2025). Cambridge University Press & Assessment. [Link]
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Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022). MDPI. [Link]
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PMC - NIH. [Link]
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Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (2013). ASA, CSSA and SSSA International Annual Meetings. [Link]
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Commonly used bioassays for auxin with their sensitivity range,... (n.d.). ResearchGate. [Link]
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Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2025). ResearchGate. [Link]
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Synthesis and Herbicidal Activity of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). ACS Publications. [Link]
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Phenoxy herbicide. (n.d.). Wikipedia. [Link]
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Greenhouse Weed Control. (n.d.). University of Connecticut Integrated Pest Management Program. [Link]
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Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega. [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). NDSU Agriculture. [Link]
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Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2017). Cambridge University Press. [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (n.d.). NIH. [Link]
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Synthesis and herbicidal activities of O-methyl methyl[1-(substituted phenoxyacetoxy)alkyl]phosphinates. (2026). ResearchGate. [Link]
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How to calculate IC50 value. (2021). YouTube. [Link]
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EC50 and IC50 Determination in Excel. (2013). YouTube. [Link]
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DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Dublin City University. [Link]
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Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. (2024). ResearchGate. [Link]
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Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). (2022). NIH. [Link]
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Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. (2025). ResearchGate. [Link]
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Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2025). ResearchGate. [Link]
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Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. (n.d.). PMC - NIH. [Link]
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Use of plant growth regulators to reduce 2-methyl-4- chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton. (2022). ResearchGate. [Link]
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A Comparative Analysis of the Metabolic Fates of (2-Methoxy-4-methyl-phenoxy)-acetic acid and MCPA
Introduction
Phenoxyacetic acid herbicides have been instrumental in selective weed control for decades, with 2-methyl-4-chlorophenoxyacetic acid (MCPA) being a prominent and extensively studied example. The environmental fate and biological efficacy of these compounds are intrinsically linked to their metabolic pathways within various organisms. This guide provides an in-depth technical comparison of the metabolic pathways of MCPA and a structurally related, though less studied, compound: (2-Methoxy-4-methyl-phenoxy)-acetic acid. Understanding these metabolic distinctions is crucial for researchers, scientists, and drug development professionals in the fields of agrochemistry, environmental science, and toxicology. This document will delve into the known and inferred metabolic routes, the key enzymatic players, and the resulting metabolites, supported by experimental data and detailed methodologies.
Chemical Structures and Properties
A foundational understanding of the chemical structures of this compound and MCPA is essential to appreciate the nuances of their metabolic transformations.
| Compound | Structure | Chemical Formula | Molar Mass ( g/mol ) | Key Substituents |
| This compound | C₁₀H₁₂O₄ | 196.20 | Methoxy (-OCH₃) at C2, Methyl (-CH₃) at C4 | |
| MCPA | C₉H₉ClO₃ | 200.62 | Methyl (-CH₃) at C2, Chlorine (-Cl) at C4 |
The primary structural difference lies in the substitution at the C2 and C4 positions of the phenoxy ring. MCPA possesses a chlorine atom at C4, a key feature influencing its herbicidal activity and metabolic fate. In contrast, this compound features a methoxy group at the C2 position. This seemingly subtle variation can significantly impact the molecule's susceptibility to enzymatic attack and its subsequent degradation pathway.
Metabolic Pathways: A Comparative Overview
The metabolic breakdown of these phenoxyacetic acids varies across different biological systems, including soil microorganisms, plants, and animals. While the metabolism of MCPA is well-documented, the pathway for this compound is less characterized and is presented here as a putative pathway based on the metabolism of structurally analogous compounds.
Microbial Degradation in Soil
Soil microorganisms play a critical role in the environmental dissipation of these herbicides.
MCPA: The microbial degradation of MCPA is a well-established process, primarily initiated by the cleavage of the ether linkage.[1] This crucial first step is often catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene.[1][2]
.dot
Caption: Major microbial degradation pathways of MCPA.
Two primary initial pathways for MCPA degradation in soil have been identified:
-
Ether Bond Cleavage: This is the predominant pathway, yielding 4-chloro-2-methylphenol (MCP) and glyoxylate.[1] The resulting MCP is then further degraded through ring hydroxylation and subsequent cleavage.
-
Hydroxylation of the Methyl Group: A secondary, less common pathway involves the hydroxylation of the methyl group to form 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).[2]
This compound (Putative Pathway): Direct experimental evidence for the microbial metabolism of this compound is scarce. However, based on studies of other methoxy-substituted aromatic compounds, a likely primary step is O-demethylation . Anaerobic bacteria, for instance, are known to possess O-demethylase activity that cleaves the methyl-oxygen linkage of various methoxy-aromatic compounds.[1] Rieske monooxygenases found in some bacteria can also catalyze the O-demethylation of aryl methyl ethers.[3]
Following O-demethylation, the resulting hydroxylated intermediate would be more susceptible to ether bond cleavage, a common fate for phenoxyacetic acids.
.dot
Caption: Putative microbial degradation pathway of this compound.
Metabolism in Plants
The metabolism of herbicides in plants is a key determinant of their selectivity and efficacy.[4]
MCPA: In plants, MCPA is also primarily metabolized through cleavage of the ether linkage, leading to the formation of 4-chloro-2-methylphenol (MCP).[2] This detoxification step is often followed by conjugation of the resulting phenol with plant components like sugars to form glycosides, which are then sequestered in the vacuole.[5] The rate of this metabolic detoxification can vary between plant species, contributing to the selective herbicidal action of MCPA.[4]
This compound (Putative Pathway): Similar to microbial degradation, the initial metabolic step in plants is likely O-demethylation of the methoxy group. Plant cytochrome P450 monooxygenases are known to catalyze such reactions.[6] The resulting hydroxylated intermediate would then likely undergo ether bond cleavage and subsequent conjugation, following the general detoxification pathway for phenoxyacetic acids in plants.[7]
Caption: Workflow for the analysis of herbicide metabolites in soil by LC-MS/MS.
Protocol 2: Excised Leaf Assay for Herbicide Metabolism in Plants
This protocol, adapted from established methodologies, allows for the in vitro study of herbicide metabolism in plant tissues. [8] 1. Plant Material Preparation: a. Grow the plant species of interest under controlled environmental conditions. b. Select young, fully expanded leaves for the assay. c. Excise the leaves at the petiole and immediately place them in a petri dish containing a moist filter paper.
2. Incubation with Radiolabeled Herbicide: a. Prepare an incubation solution containing a buffered medium (e.g., MES buffer, pH 6.0) and the ¹⁴C-labeled herbicide at a known concentration. b. Place the excised leaves in the incubation solution, ensuring the petiole is submerged. c. Incubate the leaves under controlled light and temperature for various time points (e.g., 0, 4, 8, 24 hours).
3. Extraction of Herbicide and Metabolites: a. At each time point, remove the leaves from the incubation solution and rinse them thoroughly with water to remove any unabsorbed herbicide. b. Homogenize the leaf tissue in a suitable solvent (e.g., 80% methanol). c. Centrifuge the homogenate to pellet the plant debris. d. Collect the supernatant containing the herbicide and its metabolites.
4. Analysis by High-Performance Liquid Chromatography (HPLC): a. Concentrate the supernatant and inject an aliquot onto an HPLC system equipped with a radioactivity detector. b. Use a reverse-phase C18 column and a gradient elution program (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent herbicide from its metabolites. c. Identify and quantify the parent herbicide and its metabolites based on their retention times and the amount of radioactivity detected.
Conclusion and Future Directions
The metabolic pathways of this compound and MCPA, while sharing the foundational phenoxyacetic acid structure, are likely to exhibit significant differences primarily due to the nature of their aromatic ring substituents. The well-characterized metabolism of MCPA proceeds mainly through ether bond cleavage in microorganisms and plants, with limited metabolism in most mammals. For this compound, a putative primary metabolic step across biological systems is O-demethylation, a common reaction for methoxylated aromatic compounds.
The lack of direct experimental data on the metabolism of this compound underscores a critical knowledge gap. Future research should focus on elucidating its metabolic fate in soil, plants, and animals using modern analytical techniques such as high-resolution mass spectrometry. Such studies will not only provide a more complete comparative picture but also contribute to a more robust risk assessment for this and other structurally related compounds. The experimental protocols provided herein offer a solid foundation for undertaking such valuable research.
References
-
Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds | Protocol Preview. (2022, September 21). YouTube. [Link]
-
EPA Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. United States Environmental Protection Agency. [Link]
-
Frazer, A. C., & Young, L. Y. (1985). Anaerobic O-demethylations of Methoxynaphthols, Methoxyfuran, and Fluoroanisols by Sporomusa Ovata. Applied and Environmental Microbiology, 49(5), 1345–1347. [Link]
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Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. (2019, March 25). Weed Science, 67(2), 123-144. [Link]
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Ohmomo, Y., et al. (1989). Radioiodinated phenoxyacetic acid derivatives as potential brain imaging agents. I. Efficient synthesis via trimethylsilyl intermediates. Chemical & pharmaceutical bulletin, 37(9), 2276–2281. [Link]
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Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and environmental microbiology, 56(5), 1357–1362. [Link]
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Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762. [Link]
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Wang, C. C., et al. (2001). Urinary 2-methoxy acetic acid accumulation in response to 2-methoxy ethanol exposure. American Industrial Hygiene Association journal, 62(2), 212–216. [Link]
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A Comparative Guide to the Experimental Effects of Phenoxyacetic Acid Auxins in Plants, with a Focus on the Evaluation of (2-Methoxy-4-methyl-phenoxy)-acetic acid
This guide provides a comprehensive comparison of the experimental effects of phenoxyacetic acid-based synthetic auxins on various plant species. Due to the limited publicly available data on (2-Methoxy-4-methyl-phenoxy)-acetic acid (MMPA), this document establishes a comparative framework using the well-characterized and structurally related auxinic herbicides, MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid).[1][2][3][4] The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate the biological activity of MMPA.
Introduction to Phenoxyacetic Acid Auxins
Phenoxyacetic acids are a class of organic compounds that have been extensively developed as selective herbicides for the control of broadleaf weeds in monocotyledonous crops such as cereals and pastures.[1][3][4][5] Their mechanism of action relies on mimicking the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[5][6][7][8] When applied at concentrations significantly higher than endogenous IAA levels, these synthetic auxins overwhelm the plant's hormonal regulatory systems, leading to uncontrolled and disorganized growth, which ultimately results in plant death.[3][5][7]
The selectivity of phenoxyacetic acid herbicides is a key feature of their agricultural utility. Dicotyledonous (broadleaf) plants are generally much more susceptible to the effects of these synthetic auxins than monocotyledonous (grassy) plants.[2][5][7] This differential sensitivity allows for the effective removal of weeds from cereal crops.
Molecular Mechanism of Action
The herbicidal activity of synthetic auxins is initiated by their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[6] This binding event promotes the formation of a ternary complex with an Aux/IAA transcriptional repressor protein. The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[6]
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[6] The overexpression of these genes leads to a cascade of physiological disruptions, including:
-
Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as twisting of stems and leaves (epinasty).[5][9]
-
Ethylene Production: High concentrations of auxins can induce the synthesis of ethylene, a plant hormone associated with senescence and stress responses.[7][10]
-
Abscisic Acid (ABA) Accumulation: The overproduction of ethylene can, in turn, lead to the accumulation of ABA, which is involved in stress responses and can inhibit growth.[10]
-
Disruption of Photosynthesis: The hormonal imbalance can lead to the degradation of chlorophyll and inhibition of photosynthesis.[5]
Caption: A generalized workflow for testing herbicide efficacy.
Data Collection and Analysis
-
Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0 = no injury, 100 = plant death). [11]Record specific symptoms such as epinasty, chlorosis, and necrosis.
-
Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days), harvest the above-ground biomass of each plant. Determine the fresh weight and then dry the tissue in an oven to determine the dry weight.
-
Physiological Measurements (Optional): For a more in-depth analysis, consider measuring parameters such as chlorophyll content (using a SPAD meter or solvent extraction) and photosynthetic efficiency (using a chlorophyll fluorometer).
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the negative control for each treatment.
-
Plot the dose-response curves for visual injury and biomass reduction.
-
Determine the GR₅₀ (the concentration of herbicide required to reduce plant growth by 50%) for each susceptible species.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Expected Outcomes and Interpretation
Based on the known properties of phenoxyacetic acid herbicides, it is hypothesized that this compound will exhibit selective herbicidal activity against dicotyledonous plants, with minimal effect on monocotyledonous species. The dose-response curves will be critical in quantifying the potency of MMPA relative to the well-established herbicides MCPA and 2,4-D. The visual and physiological data will provide insights into the specific mode of action and the progression of herbicidal effects.
This comprehensive guide provides a robust framework for the systematic evaluation of this compound. By leveraging comparative data from structurally similar compounds and adhering to rigorous experimental protocols, researchers can effectively characterize the biological activity of this novel compound and determine its potential as a plant growth regulator or herbicide.
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Todd, C. D., & Toth, J. L. (2020). the quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3763–3766. Retrieved from [Link]
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Grabińska-Sota, E. (2003). Toxicity of selected synthetic auxines - 2,4-D and MCPA derivatives to broad-leaved and cereal plants. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of different forms of MCPA on early growth of B. napus seedlings.... Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of (2-Methoxy-4-methyl-phenoxy)-acetic acid: A Guide for Laboratory Professionals
For the modern researcher, ensuring the safe and compliant disposal of chemical reagents is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-Methoxy-4-methyl-phenoxy)-acetic acid (also known as MCPA or MCP), a compound frequently utilized in agricultural research and drug development. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of our environment and the safety of our laboratory personnel.
Understanding the Compound: Hazard Profile of this compound
This compound is a selective herbicide belonging to the phenoxyacetic acid class. In a laboratory context, it's essential to recognize its inherent hazards to inform handling and disposal protocols. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
May cause respiratory irritation [1]
-
Toxic to aquatic life with long-lasting effects [3]
These classifications underscore the necessity for meticulous disposal to prevent human exposure and environmental contamination. Improper disposal, such as drain disposal, can lead to the contamination of waterways, posing a significant threat to aquatic ecosystems.[4][5][6] Furthermore, many jurisdictions classify unused stocks of MCPA as toxic hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[4][7][8]
The Cardinal Rule of Chemical Disposal: Waste Segregation
The foundation of safe laboratory waste management lies in the rigorous segregation of waste streams. Never mix incompatible wastes.[9] For this compound, this means keeping it separate from strong oxidizing agents.[10] It is also prudent to segregate halogenated waste from non-halogenated waste.[11]
The following table outlines the primary waste streams you will likely generate when working with this compound and the immediate segregation actions required.
| Waste Stream | Description | Immediate Action |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent paper. | Collect in a designated, clearly labeled hazardous waste container.[12] |
| Liquid Waste | Unused or expired solutions, rinsate from cleaning glassware, and mother liquor from crystallizations. | Collect in a compatible, sealed hazardous waste container. Do not mix with incompatible chemicals.[12][13] |
| "Empty" Containers | The original container of the pure compound. | An empty container can be as hazardous as a full one due to residual chemicals.[6] These must be triple-rinsed, and the rinsate collected as hazardous waste.[14][15] |
| Sharps Waste | Contaminated needles, scalpels, or broken glass. | Place in a designated sharps container that is also labeled as hazardous chemical waste. |
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound from a laboratory setting.
Step 1: Waste Collection and Labeling
All waste contaminated with this compound must be collected at the point of generation.[12]
-
Containers: Use only compatible glass or high-density polyethylene (HDPE) containers for liquid waste.[11][12] Ensure the container is in good condition, with a secure, leak-proof lid.[13] Never use laboratory glassware, such as beakers or flasks, for waste storage.[13]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Avoid using abbreviations or chemical formulas. The label should also indicate the date when the container was first used for waste accumulation.
Step 2: Managing Specific Waste Streams
A. Unused or Expired Solid Compound:
-
Keep the compound in its original, labeled container.
-
Do not mix with other solid wastes.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) or hazardous waste disposal program.[11]
B. Contaminated Solid Waste (PPE, absorbent paper, etc.):
-
Collect these materials in a designated, lined, and sealed hazardous waste container.
-
When the container is full, arrange for its disposal through your institution's hazardous waste program.
C. Contaminated Liquid Waste:
-
Pour liquid waste into a designated hazardous waste container using a funnel.
-
Keep the container in a well-ventilated area and within secondary containment to prevent spills.[9][12]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[12]
-
Once full, securely seal the container and arrange for pickup.
D. Decontamination of Laboratory Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol), ensuring all surfaces are contacted.
-
Collect all rinsate as hazardous liquid waste.[14]
-
After the triple rinse, the glassware can typically be washed with soap and water for reuse.
E. Disposal of "Empty" Original Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[6][14]
-
The rinsate must be collected and disposed of as hazardous waste.[14]
-
After triple-rinsing, deface the original label to prevent any confusion.[11][14] The container can then often be disposed of as regular trash, but confirm this with your institution's EHS department.[14] Puncturing the container is an additional measure to prevent its reuse.[15]
Emergency Procedures: Spills and Exposures
In the event of a spill, your immediate actions are crucial for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before attempting to clean the spill.[1]
-
Containment and Cleanup: For liquid spills, use an inert absorbent material like diatomite or universal binders to soak up the spill.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup.[1]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[1] If swallowed, rinse the mouth and call a poison control center or doctor.[3][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to strict segregation protocols, and following a systematic disposal workflow, researchers can ensure they are in compliance with regulations and are contributing to a safe and sustainable research environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may have additional requirements.[3][5][6]
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Essential Safety Protocols: A Guide to Personal Protective Equipment for Handling (2-Methoxy-4-methyl-phenoxy)-acetic acid
This guide provides comprehensive safety and operational protocols for the handling of (2-Methoxy-4-methyl-phenoxy)-acetic acid. As a Senior Application Scientist, my objective is to equip you with not just a list of procedures, but a deep understanding of the causality behind them. The protocols outlined here are designed to be self-validating systems, ensuring a robust culture of safety in your laboratory.
The "Why": Understanding the Inherent Risks
Effective protection begins with a clear understanding of the potential hazards. Structurally related compounds exhibit a range of health effects that dictate our choice of Personal Protective Equipment (PPE).
-
Acute Toxicity: Many related compounds are classified as harmful if swallowed.[1][2][3][4][5] Ingestion can lead to systemic toxicity.
-
Severe Skin and Eye Damage: Phenoxyacetic and methoxyacetic acids are frequently categorized as causing severe skin burns and serious eye damage, potentially leading to irreversible harm.[1][2][4][5][6][7] Direct contact is a primary exposure route to mitigate.
-
Reproductive Toxicity: A significant concern with related compounds like methoxyacetic acid is the potential for reproductive harm. Some are classified as substances that may damage fertility or the unborn child.[1][2][4] This necessitates stringent controls to prevent any level of exposure, particularly for researchers of child-bearing potential.
-
Respiratory Irritation: In solid or aerosolized form, these chemicals can cause respiratory tract irritation.[4][5][7][8] Inhalation is a critical exposure pathway that must be controlled.
Core Directive: A Multi-Layered PPE Strategy
Based on the hazard profile, a multi-layered approach to PPE is mandatory. The following provides a detailed breakdown of required equipment and the rationale for its use.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a significant risk. To protect against corrosive damage and potential blindness, all handling of this compound requires:
-
Safety Goggles: At a minimum, chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required.[3][4] These must provide a complete seal around the eyes to protect from splashes from all angles.
-
Full-Face Shield: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing (e.g., during heating, vortexing, or transfers under pressure), a full-face shield must be worn in addition to safety goggles.[2] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. The selection of appropriate gloves is critical to prevent both corrosive burns and systemic toxicity through dermal absorption.
-
Glove Type: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as a starting point.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available. For prolonged work or when handling concentrated solutions, consider double-gloving.
-
Glove Integrity: A visual inspection for tears, pinholes, or signs of degradation is required before every use.[9] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Skin and Body Protection: Shielding Against Contamination
Protecting exposed skin is essential to prevent localized burns and accidental contact.
-
Laboratory Coat: A long-sleeved, knee-length laboratory coat must be worn at all times.[9]
-
Chemical Apron: For procedures involving significant splash risks or when handling quantities greater than 1 liter, a chemically impervious apron should be worn over the lab coat.[8]
-
Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.
Respiratory Protection: Controlling Inhalation Hazards
Inhalation of dusts or aerosols can cause respiratory irritation and lead to systemic exposure.
-
Primary Control: All manipulations of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize airborne concentrations.[8][9]
-
Required Respirator Use: In the absence of a fume hood or when aerosols may be generated (e.g., during spill cleanup), a NIOSH-approved respirator is required.[2][4][9] The specific cartridge type should be selected based on the form of the chemical (e.g., a particulate filter for dusts, an acid gas cartridge for vapors).
Data Presentation: PPE Requirements at a Glance
| Task / Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing & Solution Prep (<50mL) | Chemical Splash Goggles (EN166/OSHA Compliant) | Single Pair Nitrile/Neoprene Gloves | Lab Coat | Required only if outside a chemical fume hood |
| Medium-Scale Synthesis & Transfers (>50mL) | Safety Goggles & Full-Face Shield | Double-Gloved Nitrile/Neoprene | Lab Coat & Chemical Apron | Required only if outside a chemical fume hood |
| Spill Cleanup | Safety Goggles & Full-Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Suit or Apron | NIOSH-Approved Respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict workflow minimizes exposure and prevents contamination.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and is functioning correctly.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[3][9]
-
Assemble PPE: Gather all necessary and correctly sized PPE as outlined in the table above.
-
Prepare Waste Container: Designate a clearly labeled, sealed container for hazardous waste.[9]
Handling Protocol
-
Don PPE: Put on all required PPE before entering the handling area.
-
Work Within Fume Hood: Conduct all transfers, weighings, and solution preparations within the sash of the fume hood.
-
Avoid Dust Generation: When handling the solid compound, pour carefully to minimize the generation of airborne dust.
-
Post-Handling Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal is critical to protect the environment and adhere to regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE (gloves, wipes), and empty containers, must be collected in the designated hazardous waste container.[9]
-
Container Management: Use a chemically compatible and sealable container for waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult Authority: Dispose of the waste through your institution's EHS program or a licensed waste management authority.[10][11]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE based on task-specific risks.
References
- Personal protective equipment for handling 2,2-Bis((methoxycarbonyl)amino)acetic acid. Benchchem.
- Acetic acid, methoxy-: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme. Details the health hazards of Methoxyacetic Acid, a structural analogue.
- SAFETY DATA SHEET - Methoxyacetic Acid. TCI Chemicals.
- SAFETY DATA SHEET - 4-Methoxyphenylacetic acid. Fisher Scientific. Safety data for a structurally related compound, highlighting necessary handling precautions.
- SAFETY DATA SHEET - Methoxyacetic acid. Fisher Scientific. Corroborates hazard information and PPE requirements for Methoxyacetic Acid.
- 4-Chloro-2-methylphenoxyacetic acid - Safety Data Sheet. Santa Cruz Biotechnology.
- Material Safety Data Sheet - 2-(2-formamidothiazole-4-yl)-2-methoxyimino acetic acid. Cole-Parmer.
- SAFETY DATA SHEET - 4-Chloro-2-methylphenoxyacetic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - (2-Methylphenoxy)acetic acid. Fisher Scientific.
- 2-(4-(Methoxycarbonyl)phenoxy)acetic acid-SDS. MedChemExpress. Safety data sheet outlining hazards and PPE for a similar chemical structure.
- 2-(2-Methoxyphenoxy)acetic acid Hazard Identification. PubChem.
- SAFETY DATA SHEET - 2-methoxyphenylacetic acid. Sigma-Aldrich.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
